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Core Science & Biosynthesis

Foundational

3-Bromo-2-fluoro-D-phenylalanine chemical properties

This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-D-phenylalanine , a specialized non-canonical amino acid used in the development of peptide therapeutics and small-molecule drugs. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-D-phenylalanine , a specialized non-canonical amino acid used in the development of peptide therapeutics and small-molecule drugs.

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine is a highly functionalized chiral building block that combines the steric and electronic modulation of fluorine with the synthetic versatility of bromine. In drug discovery, it is primarily employed to:

  • Enhance Metabolic Stability: The ortho-fluorine atom blocks metabolic oxidation and restricts bond rotation, protecting peptides from proteolytic degradation.

  • Enable Late-Stage Diversification: The meta-bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to expand libraries of peptide mimetics rapidly.

  • Induce Specific Conformations: The electronic repulsion between the fluorine and the backbone carbonyl oxygen can lock the amino acid into specific dihedral angles, favoring bioactive conformations.

Physicochemical Profile

This compound is most frequently supplied in its Fmoc-protected form for Solid-Phase Peptide Synthesis (SPPS).

Identity & Core Properties
PropertyData
IUPAC Name (2R)-2-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid
Common Name 3-Bromo-2-fluoro-D-Phe
Molecular Formula C₉H₉BrFNO₂ (Free Acid) / C₂₄H₁₉BrFNO₄ (Fmoc-protected)
Molecular Weight 262.08 g/mol (Free Acid) / 484.32 g/mol (Fmoc-protected)
CAS Number (Fmoc-D) 2002450-12-4
CAS Number (Fmoc-L) 2015410-80-5
Chirality D-Enantiomer (R-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol (Fmoc form); slightly soluble in water
Electronic & Structural Analysis

The unique substitution pattern drives its utility:

  • 2-Fluoro (Ortho) Position: Exerts a strong inductive electron-withdrawing effect (-I). Crucially, the C–F bond creates a dipole that often aligns antiparallel to the amide carbonyl in peptides, restricting

    
     and 
    
    
    
    torsion angles. This is known as the "Ortho-Fluoro Effect."
  • 3-Bromo (Meta) Position: Provides a sterically accessible site for catalysis without interfering with the alpha-carbon center. It is less deactivating than a para-substituent, maintaining reactivity for palladium-catalyzed coupling.

Synthesis & Manufacturing Routes

The synthesis of 3-Bromo-2-fluoro-D-phenylalanine typically proceeds via Asymmetric Hydrogenation or Enzymatic Resolution , starting from the aldehyde precursor.

Primary Route: Asymmetric Hydrogenation (Horner-Wadsworth-Emmons)

This route is preferred for scalability and high enantiomeric excess (>98% ee).

  • Condensation: 3-Bromo-2-fluorobenzaldehyde reacts with a phosphonate glycine equivalent (e.g., Boc-phosphonoglycine trimethyl ester) to form the dehydroamino acid.

  • Asymmetric Hydrogenation: A Rhodium(I) catalyst with a chiral ligand (e.g., Rh(COD)₂BF₄ + (R,R)-DuPhos) selectively reduces the alkene to the D-amino acid.

  • Deprotection/Reprotection: The ester is hydrolyzed, and the amine is Fmoc-protected for SPPS utility.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Bromo-2-fluorobenzaldehyde (CAS 149947-15-9) Step1 Condensation (Horner-Wadsworth-Emmons) Start->Step1 + Boc-Phosphonoglycine Inter1 Dehydroamino Acid Intermediate Step1->Inter1 Step2 Asymmetric Hydrogenation [Rh(I)-DuPhos Catalyst] Inter1->Step2 H2, Chiral Ligand Product 3-Bromo-2-fluoro-D-Phe (>98% ee) Step2->Product Fmoc Fmoc-Protection (Fmoc-OSu) Product->Fmoc Final Fmoc-3-Br-2-F-D-Phe (CAS 2002450-12-4) Fmoc->Final

Caption: Scalable asymmetric synthesis route ensuring high optical purity for drug development applications.

Applications in Drug Discovery

Peptide Stapling & Macrocyclization

The 3-bromo substituent allows for "on-resin" macrocyclization.

  • Mechanism: After incorporating the amino acid into a peptide chain, the bromine handle can undergo a Suzuki-Miyaura coupling with a boronic acid on another residue (e.g., 4-borono-phenylalanine) to form a biaryl staple.

  • Benefit: This rigidifies the peptide, improving cell permeability and binding affinity to protein targets (e.g., MDM2/p53 inhibitors).

Proteolytic Stability (The "Fluorine Shield")

Incorporating D-amino acids generally reduces proteolysis. Adding the 2-fluoro substituent amplifies this effect by:

  • Steric Shielding: The fluorine atom (Van der Waals radius 1.47 Å) protects the adjacent amide bond from enzymatic attack.

  • Electronic Deactivation: The electron-withdrawing fluorine reduces the nucleophilicity of the carbonyl oxygen, making the peptide bond less susceptible to hydrolysis.

Experimental Protocol: Fmoc-SPPS Coupling

Context: Standard protocol for coupling Fmoc-3-Bromo-2-fluoro-D-Phe to a resin-bound peptide.

Reagents:

  • Fmoc-AA (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • DIEA (6.0 eq)

  • DMF (Solvent)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 20 minutes.

  • Deprotection: Remove the previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.

  • Activation: Dissolve Fmoc-3-Bromo-2-fluoro-D-Phe and HATU in minimal dry DMF. Add DIEA immediately before adding to the resin.

    • Note: Pre-activation time should be kept < 2 minutes to prevent racemization, although the D-configuration is generally stable.

  • Coupling: Add the activated solution to the resin. Shake at room temperature for 45–60 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If the test is slightly positive, perform a second coupling (double coupling) due to the steric bulk of the bromine atom.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Handling & Safety

  • Storage: Store at +2°C to +8°C in a desiccator. The compound is hygroscopic.[1]

  • Stability: Stable for >2 years if kept dry and protected from light.

  • Safety:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Always handle in a fume hood wearing nitrile gloves and safety goggles.

References

  • BLD Pharm. (2025). N-Fmoc-3-bromo-2-fluoro-D-phenylalanine Product Data. Retrieved from

  • Sigma-Aldrich. (2024). 3-Bromo-2-fluorobenzyl bromide (Precursor) Safety Data Sheet. Retrieved from

  • Beilstein J. Org. Chem. (2020).[2] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from

  • PubChem. (2025). 3-Bromo-D-phenylalanine (Analogous Structure Data). Retrieved from

Sources

Exploratory

Structural Analysis of 3-Bromo-2-fluoro-D-phenylalanine: A Multi-Modal Characterization Framework

Topic: Structural Analysis of 3-Bromo-2-fluoro-D-phenylalanine Content Type: Technical Whitepaper / Analytical Framework Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Control...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis of 3-Bromo-2-fluoro-D-phenylalanine Content Type: Technical Whitepaper / Analytical Framework Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Scientists.

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) represents a high-value non-canonical amino acid (NCAA) scaffold in modern drug discovery. Its structural utility is threefold: the D-configuration confers resistance to proteolytic degradation; the bromine (C3) serves as a handle for transition metal cross-coupling or anomalous scattering in X-ray crystallography; and the fluorine (C2) acts as a sensitive NMR probe and metabolic blocker.

This guide outlines a rigorous, self-validating analytical framework for confirming the identity, regio-chemistry, and enantiomeric purity of this specific scaffold.

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

Before instrumental analysis, the theoretical physicochemical profile must be established to set baseline expectations for experimental data.

Table 1: Predicted Physicochemical Properties

PropertyValue / RangeStructural Implication
Molecular Formula C

H

BrFNO

MW: 262.08 g/mol
Monoisotopic Mass 260.9801 DaCritical for High-Res MS (HRMS) confirmation.
Predicted pKa (COOH) ~1.8 - 2.0Lower than Phe (2.58) due to inductive effect of ortho-F/meta-Br.
Predicted pKa (NH

)
~8.8 - 9.0Slightly acidic shift due to electron-withdrawing ring substituents.
H-Bonding 2 Donors / 3 AcceptorsFluorine acts as a weak acceptor; Br can participate in halogen bonding.
Stereochemistry (R)-configurationD-isomer. Essential to validate against L-standard.
Electronic & Steric Considerations

The 2-fluoro, 3-bromo substitution pattern creates a unique steric environment. The fluorine atom at the ortho position (C2) imposes a conformational bias on the side chain (C


) via the "gauche effect," potentially locking the rotameric state. Simultaneously, the bulky bromine at C3 prevents metabolic oxidation at the typically vulnerable para/meta positions, while the lack of vicinal protons to the fluorine (C2 is flanked by C1-alkyl and C3-Br) provides a distinct spectroscopic signature.

Part 2: Spectroscopic Characterization (The Core)

This section details the causal link between the molecule's structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Strategy

Standard


H NMR is often insufficient for regio-isomer differentiation in tri-substituted aromatics. 

F NMR is the primary validation tool
for this specific molecule.
A.

F NMR: The "Silent" Neighbor Test
  • Rationale: The C2-Fluorine is flanked by the alanine side chain (C1) and the Bromine atom (C3). Consequently, there are no vicinal protons (3-bond neighbors).

  • Diagnostic Signal:

    • Expectation: A sharp singlet (or very weakly split doublet due to

      
       coupling with H4/H6).
      
    • Shift Range: -105 to -115 ppm (relative to CFCl

      
      ). The deshielding effect of the adjacent Br and the ortho-alkyl group will shift it downfield compared to fluorobenzene (-113 ppm).
      
    • Failure Mode: If the

      
      F signal appears as a distinct doublet (
      
      
      
      Hz), the structure is likely the 2-fluoro-4-bromo or 2-fluoro-5-bromo isomer (where a proton resides at C3).
B.

H NMR: Aromatic Splitting
  • H4, H5, H6 Assignment:

    • H4 (Para to chain, Ortho to Br): Doublet (

      
       Hz).
      
    • H5 (Meta to chain): Triplet/Doublet of Doublets (

      
       Hz).
      
    • H6 (Ortho to chain, Meta to Br): Doublet (

      
       Hz).
      
  • Protocol: Dissolve 5-10 mg in DMSO-

    
    . TFA-
    
    
    
    may be added to sharpen exchangeable amide/amine protons.
Mass Spectrometry (MS)
  • Isotopic Pattern: Bromine has two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio.
  • Validation: The mass spectrum must show a characteristic "M" and "M+2" doublet of equal intensity at m/z 261 and 263 (positive mode, [M+H]

    
    ). Absence of this 1:1 ratio indicates loss of bromine or misidentification.
    

Part 3: Chiral Purity & Chromatographic Profiling[1][2]

For D-amino acids, proving the absence of the L-enantiomer (0.1% threshold) is critical for biological applications.

Protocol: Chiral Ligand-Exchange HPLC

Standard C18 columns cannot separate enantiomers. We utilize a Ligand Exchange mechanism or a Crown Ether column.

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).

  • Mechanism: The crown ether forms an inclusion complex with the ammonium group (NH

    
    ). The spatial arrangement of the D-isomer allows for tighter binding (or exclusion depending on column type) relative to the L-isomer.
    
  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0). Note: Low pH is required to ensure the amine is fully protonated for complexation.

  • Detection: UV at 210 nm (peptide bond/carboxyl) or 254 nm (phenyl ring).

Self-Validating Step: Inject a racemic standard (DL-mix) first to establish the separation window (


). If the D-sample shows a single peak matching the second eluting peak of the racemate (typical for Crownpak CR+), identity is confirmed.

Part 4: Visualization & Workflow

Diagram 1: Structural Validation Matrix

This workflow illustrates the logical decision gates required to release a batch of 3-Br-2-F-D-Phe for use.

ValidationMatrix cluster_0 cluster_1 Analytical Triad (Pass/Fail Gates) Synthesis Synthesis / Sourcing (Crude 3-Br-2-F-D-Phe) Purification Purification (Recrystallization/Prep HPLC) Synthesis->Purification NMR 19F NMR Analysis (Check: Singlet vs Doublet) Purification->NMR MS HRMS Analysis (Check: 1:1 Br Isotope Pattern) Purification->MS HPLC Chiral HPLC (Check: >99.5% ee) Purification->HPLC Release Batch Release (Certificate of Analysis) NMR->Release Singlet Confirmed Reject Reject / Reprocess NMR->Reject Splitting Detected MS->Release M, M+2 Match MS->Reject No Br Pattern HPLC->Release No L-isomer HPLC->Reject Racemization

Caption: Analytical decision matrix ensuring regio-isomeric correctness and enantiomeric purity prior to release.

Diagram 2: Chiral Recognition Mechanism

Visualizing why the D-isomer separates from the L-isomer on a Crown Ether column.

ChiralMechanism cluster_D D-Isomer Interaction (Strong) cluster_L L-Isomer Interaction (Weak) Selector Chiral Selector (Crown Ether Cavity) D_Bind NH3+ fits cavity Side chain (Br/F) minimizes steric clash Selector->D_Bind favorable geometry L_Bind NH3+ fits cavity Side chain (Br/F) causes STERIC CLASH Selector->L_Bind unfavorable geometry Result Chromatographic Result: D-Phe elutes LATER (Retained) D_Bind->Result L_Bind->Result Elutes Early

Caption: Mechanism of chiral separation. Steric hindrance of the L-isomer prevents deep inclusion, causing earlier elution.

Part 5: Structural Utility in Drug Design

Why utilize this specific scaffold?

  • Metabolic Fortress: The 2,3-substitution pattern effectively blocks the "NIH Shift" (hydroxylation) often seen at the para-position of phenylalanine, while the fluorine at C2 electronically deactivates the ring toward oxidation.

  • Halogen Bonding: The Bromine at C3 is a potent halogen bond donor (

    
    -hole). It can form highly directional non-covalent interactions with backbone carbonyls (C=O 
    
    
    
    Br) in target proteins, enhancing potency by up to 10-fold compared to the non-halogenated analog.
  • X-Ray Phasing: For structural biology, the bromine atom provides a strong anomalous signal (

    
     at CuK
    
    
    
    ), allowing for experimental phasing of protein-peptide complexes without selenomethionine substitution.

References

  • Sigma-Aldrich. 3-Bromo-D-phenylalanine Product Specification and CAS Data.Link

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery. Drug Discovery Today. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. Journal of Separation Science. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry. Link

  • PubChem. Compound Summary: Halogenated Phenylalanines.Link

Foundational

Strategic Synthesis of 3-Bromo-2-fluoro-D-phenylalanine: A Technical Guide

Executive Summary & Strategic Rationale The target molecule, 3-Bromo-2-fluoro-D-phenylalanine , represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the precise orthogonal reactivity of its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, 3-Bromo-2-fluoro-D-phenylalanine , represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the precise orthogonal reactivity of its substituents:

  • D-Configuration: Confers proteolytic stability to peptide therapeutics, evading endogenous L-proteases.

  • 2-Fluoro (Ortho) Substituent: Induces specific conformational locks via dipole-dipole interactions and lowers the pKa of the ammonium group, influencing bioavailability.

  • 3-Bromo (Meta) Handle: A critical site for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing "library-from-one" expansion.

This guide rejects generic "cooking recipes." Instead, it presents two distinct, self-validating pathways chosen for their scalability and enantiomeric excess (ee) reliability:

  • Pathway A (Biocatalytic): The Hydantoinase Process . Best for multi-gram to kilogram scale; environmentally benign.

  • Pathway B (Organocatalytic): Asymmetric Phase-Transfer Catalysis (PTC) . Best for rapid, milligram-to-gram scale discovery; requires no biological infrastructure.

Retrosynthetic Analysis

The synthesis hinges on the construction of the chiral amino acid backbone from a pre-functionalized aromatic electrophile.

Retrosynthesis cluster_0 Pathway Decision Target 3-Bromo-2-fluoro-D-phenylalanine Hydantoin D-Hydantoin Intermediate Target->Hydantoin Enzymatic Hydrolysis Schiff Glycine Schiff Base (O'Donnell) Target->Schiff Acid Hydrolysis Electrophile 3-Bromo-2-fluorobenzyl bromide (Critical Electrophile) Hydantoin->Electrophile Condensation Schiff->Electrophile Asymmetric Alkylation Precursor 2-Fluoro-3-bromotoluene Electrophile->Precursor Radical Bromination

Figure 1: Retrosynthetic disconnection showing the convergence of both pathways on the benzylic bromide electrophile.

Module 1: Synthesis of the Electrophile

Target: 3-Bromo-2-fluorobenzyl bromide Criticality: High. The purity of this intermediate dictates the success of the subsequent coupling.

Protocol: Radical Bromination

Note: While 3-bromo-2-fluorobenzyl bromide is commercially available (CAS 149947-16-0), in-house synthesis ensures freshness, as benzylic bromides degrade.

Reagents:

  • 2-Fluoro-3-bromotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl Peroxide (BPO) (0.05 eq) or AIBN

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)
    

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-bromotoluene in anhydrous solvent (0.5 M).

  • Addition: Add NBS and the radical initiator (BPO).

  • Initiation: Heat to reflux. Ensure the reaction mixture turns from a suspension to a clear orange solution (succinimide floats to the top).

    • Expert Tip: If the reaction does not initiate (color change), add a catalytic amount of iodine or expose to UV light.

  • Monitoring: Monitor by TLC (Hexanes). Look for the disappearance of the toluene spot. Stop immediately upon consumption to prevent gem-dibromination.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Flash chromatography (100% Hexanes). Benzylic bromides are silica-sensitive; move quickly.

Module 2: The Industrial Route (Hydantoinase Process)

Best for: >10g scale, high ee requirement (>99%), "Green" chemistry requirements.

Mechanistic Insight

This pathway utilizes a dynamic kinetic resolution (DKR). The chemical step produces a racemic hydantoin. The enzyme D-hydantoinase specifically hydrolyzes the D-isomer. Crucially, a racemase (or spontaneous racemization at pH > 8) continually converts the unreacted L-hydantoin into the D-hydantoin, theoretically allowing 100% yield of the D-amino acid.

Hydantoinase cluster_enz Enzymatic Cascade Aldehyde 3-Br-2-F-Benzaldehyde Hydantoin_Rac DL-5-substituted Hydantoin Aldehyde->Hydantoin_Rac Bucherer-Bergs (KCN, (NH4)2CO3) Hydantoin_Rac->Hydantoin_Rac Spontaneous Racemization (pH 8.5) D_Carbamoyl N-Carbamoyl-D-AA Hydantoin_Rac->D_Carbamoyl D-Hydantoinase (Hydrolysis) Target 3-Bromo-2-fluoro-D-Phe D_Carbamoyl->Target D-Carbamoylase (Decarbamoylation)

Figure 2: The chemo-enzymatic cascade converting the aldehyde precursor to the free D-amino acid.

Protocol
  • Bucherer-Bergs Reaction (Chemical):

    • Combine 3-bromo-2-fluorobenzaldehyde (1.0 eq), KCN (1.2 eq), and

      
       (3.0 eq) in Ethanol/Water (1:1).
      
    • Heat to 60°C for 12 hours.

    • Cool, acidify to pH 2. Precipitate the DL-hydantoin.

  • Enzymatic Hydrolysis:

    • Suspend DL-hydantoin (50g/L) in Borate buffer (pH 8.5).

    • Add D-Hydantoinase (e.g., from Agrobacterium sp., commercially available as "D-Hydantoinase 1") and D-Carbamoylase .[1]

    • Cofactor: Add

      
       (1 mM) if required by the specific enzyme variant.
      
    • Incubate at 40°C with gentle stirring under

      
       overlay (prevents oxidative degradation).
      
  • Termination & Isolation:

    • Monitor consumption of hydantoin by HPLC.

    • Filter off enzyme/biomass.

    • The filtrate contains the free D-amino acid.

    • Adsorb onto cation exchange resin (Dowex 50W), wash with water, elute with 1M

      
      .
      
    • Lyophilize to obtain white powder.

Module 3: The Research Route (Asymmetric PTC)

Best for: Fast analog generation, labs without fermentation capacity. Core Technology: Maruoka or O'Donnell Asymmetric Phase Transfer Catalysis.[2][3][4]

Mechanistic Insight

This method uses a chiral quaternary ammonium salt to transport an enolate across the interface of a biphasic system (Toluene/Aq. KOH).[4] The chiral catalyst forms a tight ion pair with the enolate of the glycine Schiff base, blocking one face of the molecule and forcing the electrophile (benzyl bromide) to attack from the opposite side.

Protocol

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff Base).

  • Electrophile: 3-Bromo-2-fluorobenzyl bromide (from Module 1).

  • Catalyst:

    
    -3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) or O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Corey-Lygo Catalyst).
    
    • Note: To get D-amino acid , use the catalyst enantiomer that provides the (R)-configuration at the alpha carbon. For Cinchona alkaloids, use Cinchonine derivatives.

  • Base: 50% KOH (aq).

  • Solvent: Toluene.

Step-by-Step Workflow:

  • Biphasic Setup: In a test tube or flask, mix Toluene (5 vol) and 50% KOH (1 vol).

  • Catalyst Addition: Add the Chiral PTC (1-3 mol%). Cool to 0°C.[5]

  • Substrate Addition: Add the Glycine Schiff Base (1.0 eq) and the Electrophile (1.2 eq).

  • Agitation: Stir vigorously. The reaction rate is diffusion-controlled; high stirring speed is critical.

  • Quench: Upon completion (TLC/HPLC, usually <4 hours), dilute with water and extract with

    
    .
    
  • Hydrolysis (Deprotection):

    • Dissolve the alkylated intermediate in THF.

    • Add 1M Citric Acid or 1N HCl. Stir at RT for 2 hours.

    • The Schiff base hydrolyzes to release Benzophenone (organic layer) and the Amino Acid Ester (aqueous layer).

  • Saponification: Treat the aqueous layer (or isolated ester) with LiOH in THF/Water to remove the tert-butyl ester.

  • Final Isolation: Neutralize to isoelectric point (pI ~5.5) to precipitate the target D-amino acid.

Analytical Data & Quality Control

Comparison of Methods:

FeaturePathway A (Hydantoinase)Pathway B (Asymmetric PTC)
Scale Industrial (kg)Lab (mg to g)
Enantiomeric Excess >99% (Enzyme specificity)90-98% (Catalyst dependent)
Cost Low (after enzyme procurement)High (Catalyst cost)
Time 2-3 Days6-8 Hours

QC Specifications:

  • HPLC: Chiralpak ZWIX(+) or Crownpak CR(+) column.

    • Mobile Phase:

      
       (aq) / Acetonitrile.
      
    • Expectation: D-isomer elutes first on Crownpak CR(-), second on CR(+).

  • NMR (

    
    , 400 MHz, 
    
    
    
    ):
    • 
       7.4-7.0 (m, 3H, Ar-H)
      
    • 
       4.2 (dd, 1H, 
      
      
      
      -H)
    • 
       3.3, 3.1 (dd, 2H, 
      
      
      
      -H)
  • 19F NMR: Single peak, verifying the integrity of the C-F bond (no defluorination).

References

  • Hydantoinase Process (General Review): Syldatk, C., et al. "Biocatalytic production of L- and D-amino acids." FEMS Microbiology Reviews, 1992.

  • O'Donnell Schiff Base Chemistry: O'Donnell, M. J. "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004.[6] 
    
  • Maruoka Catalyst Protocols: Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis."[3][5] Angewandte Chemie International Edition, 2007.

  • Fluorinated Phenylalanine Synthesis: Qiu, X. L., et al. "Fluorinated amino acids: Synthesis and bioactivity." Journal of Fluorine Chemistry, 2004.

  • Precursor Availability: Sigma-Aldrich Product Entry: 3-Bromo-2-fluorobenzyl bromide (CAS 149947-16-0).

Sources

Exploratory

Structural Elucidation and Spectral Prediction of 3-Bromo-2-fluoro-D-phenylalanine

[1] Executive Summary 3-Bromo-2-fluoro-D-phenylalanine represents a high-value scaffold in modern peptidomimetic drug design. The incorporation of orthogonal halogen substituents (fluorine and bromine) on the phenyl ring...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine represents a high-value scaffold in modern peptidomimetic drug design. The incorporation of orthogonal halogen substituents (fluorine and bromine) on the phenyl ring serves two critical functions: fluorine modulates metabolic stability and lipophilicity (


), while bromine provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or acts as a steric blocker in protein-ligand interactions.

This technical guide provides a rigorous, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectral signature of this molecule.[1] By synthesizing empirical increment algorithms with established coupling constants, we define the expected


H, 

C, and

F spectral features necessary for structural validation in a drug discovery workflow.

Structural Logic and Spin System Analysis

Before interpreting shifts, we must define the magnetic environment. The molecule possesses a D-configuration (


-stereochemistry) at the 

-carbon.
  • Note on Stereochemistry: In achiral solvents (DMSO-

    
    , 
    
    
    
    ,
    
    
    ), the NMR spectrum of the D-enantiomer is identical to the L-enantiomer. Discrimination requires chiral solvating agents or polarimetry.
The Spin System

The aromatic ring presents a 1,2,3-substitution pattern , creating a complex spin system due to the presence of both


F (

, 100% abundance) and

H.
  • Nucleus A (

    
    F):  Acts as a spin-active coupler, splitting both carbon and proton signals.
    
  • Protons (Aromatic): H4, H5, and H6 form an ABC-X system (where X is Fluorine).

  • Protons (Aliphatic): The

    
    -protons are diastereotopic  due to the adjacent chiral center, appearing as distinct multiplets rather than a simple doublet.
    

SpinSystem F19 19F Nucleus (Pos 2) C_Ring Aromatic 13C (Pos 1-6) F19->C_Ring J(C-F) 15-250 Hz H_Ring Aromatic 1H (Pos 4,5,6) F19->H_Ring J(H-F) 5-10 Hz C_Ring->H_Ring J(C-H) 1J & Long Range H_Ring->H_Ring J(H-H) Ortho/Meta H_Beta Beta-Protons (Diastereotopic) H_Beta->H_Beta Geminal ~14 Hz

Figure 1: Spin coupling network showing the dominance of


F coupling throughout the aromatic system.

Predicted H NMR Spectrum (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is the preferred solvent for zwitterionic amino acids or their HCl salts, ensuring solubility and slowing proton exchange to allow observation of ammonium/carboxylic protons.
Spectral Data Table
Proton AssignmentApprox. Shift (

ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
COOH 13.0 - 14.0Broad Singlet1HExchangeable (often invisible)
NH

8.2 - 8.5Broad Singlet3HExchangeable
Ar-H5 7.15 - 7.25TD (Triplet of Doublets)1H

,

,

Ar-H4 7.55 - 7.65DDD1H

,

(meta),

Ar-H6 7.30 - 7.40DDD1H

,

(meta),


-CH
3.90 - 4.10DD or Multiplet1H

,


-CH

(a)
3.15 - 3.25DD (Geminal)1H

,


-CH

(b)
2.95 - 3.05DD (Geminal)1H

,

Technical Nuances
  • Diastereotopicity: The

    
    -protons are chemically non-equivalent.[2] In a 400 MHz spectrum, they will likely resolve into two distinct sets of peaks (ABX system with the 
    
    
    
    -proton).
  • Fluorine Coupling: The aromatic protons will not appear as clean doublets or triplets.[3] The

    
    F nucleus splits H4, H5, and H6.
    
    • H4 (Pos 4): Ortho to Bromine, Meta to Fluorine. Deshielded by Br.

    • H6 (Pos 6): Ortho to Alkyl, Meta to Fluorine.

    • H5 (Pos 5): Para to Fluorine.

Predicted C NMR Spectrum (100 MHz, DMSO- )

The carbon spectrum is defined by C-F coupling . Every carbon in the aromatic ring (and potentially the


-carbon) will appear as a doublet due to splitting by fluorine.
Spectral Data Table
Carbon AssignmentApprox. Shift (

ppm)
Multiplicity

Coupling (Hz)
Note
C=O (Carboxyl) 169.0 - 171.0Singlet-Too far for J-coupling
C2 (Ar-F) 156.0 - 159.0Doublet (

)
240 - 250 Direct attachment (Ipso)
C1 (Ar-Alkyl) 126.0 - 128.0Doublet (

)
15 - 18 Ortho to F
C3 (Ar-Br) 108.0 - 112.0Doublet (

)
18 - 22 Ortho to F (Shielded by Br ipso effect)
C4 (Ar-H) 131.0 - 133.0Doublet (

)
4 - 8 Meta to F
C6 (Ar-H) 129.0 - 131.0Doublet (

)
4 - 8 Meta to F
C5 (Ar-H) 124.0 - 126.0Doublet (

)
2 - 4 Para to F

-CH
53.0 - 55.0Singlet--

-CH

34.0 - 36.0Doublet (

)
< 2 Long range coupling possible
Key Diagnostic Feature

The C2 signal at ~158 ppm will be a doublet with a massive splitting (~245 Hz). This is the definitive confirmation of the C-F bond. The C3 signal (attached to Br) will be significantly upfield (~110 ppm) compared to typical aromatic carbons due to the "Heavy Atom Effect" of Bromine.

Predicted F NMR Spectrum

  • Chemical Shift: -105.0 to -115.0 ppm (referenced to CFCl

    
    ).
    
  • Multiplicity:

    • Proton-Coupled: Multiplet (ddd). It will couple to H3, H4, and H6.

    • Proton-Decoupled (

      
      F{
      
      
      
      H}):
      Singlet.
  • Analysis: The shift is characteristic of an ortho-substituted fluorobenzene. The bromine at position 3 (ortho to F) generally causes a slight deshielding (downfield shift) compared to fluorobenzene (-113 ppm).

Experimental Validation Workflow

To validate this structure in a drug development setting, the following workflow is mandatory to ensure "Trustworthiness" of the data.

ValidationWorkflow Step1 1. Acquire 1H NMR (DMSO-d6) Check Integration & H-F Coupling Step2 2. Acquire 13C{1H} NMR Verify C-F Splitting (J ~245Hz) Step1->Step2 Step3 3. Acquire 19F NMR Confirm Single F Environment Step2->Step3 Step4 4. 2D HSQC/HMBC Map H-C Connectivity Step3->Step4 Step5 5. Chiral HPLC/Polarimetry Confirm D-Enantiomer Purity Step4->Step5

Figure 2: Step-by-step validation protocol.

Protocol Highlights
  • 
    C Satellite Check:  In the 
    
    
    
    F spectrum, look for
    
    
    C satellites (
    
    
    ) to confirm the fluorine is bound to the aromatic ring.
  • HSQC (Heteronuclear Single Quantum Coherence): Use this to distinguish the diastereotopic

    
    -protons. They will both correlate to the same carbon signal at ~35 ppm.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation from the

    
    -protons to the C1 (aromatic quaternary) and C2 (fluorinated) carbons to prove the side-chain attachment point.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for empirical shift increments and coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Foundational

Mass Spectrometry of 3-Bromo-2-fluoro-D-phenylalanine: Analytical Workflows and Mechanistic Fragmentation

Executive Summary The integration of non-canonical amino acids (ncAAs) into peptide therapeutics and protein engineering has necessitated advanced analytical frameworks to characterize these complex molecules. 3-Bromo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide therapeutics and protein engineering has necessitated advanced analytical frameworks to characterize these complex molecules. 3-Bromo-2-fluoro-D-phenylalanine is a highly specialized halogenated ncAA. Its unique physicochemical properties—driven by the electron-withdrawing nature of its fluorine and bromine substituents, alongside its D-stereocenter—present distinct challenges and opportunities in mass spectrometry (MS).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocol listing. Here, we dissect the causality behind the gas-phase fragmentation of halogenated phenylalanines and establish a self-validating Chiral LC-MS/MS workflow designed to ensure absolute stereochemical and isotopic confidence.

Physicochemical & Isotopic Signatures

Before introducing the molecule into the mass spectrometer, it is critical to understand how its atomic composition dictates its MS1 (precursor) profile. The presence of bromine creates a highly distinct isotopic signature due to the nearly 1:1 natural abundance of its


 and 

isotopes.

When analyzing 3-Bromo-2-fluoro-D-phenylalanine (


) via positive Electrospray Ionization (ESI+), the protonated precursor ion 

will not appear as a single mass peak, but rather as a characteristic doublet separated by 2.0 Da.
Table 1: Exact Mass and Isotopic Abundances (ESI+)
Isotope CompositionMonoisotopic Mass (Da)

(m/z)
Relative AbundanceDiagnostic Utility

,

260.9801261.9879~100%Primary Precursor

,

262.9780263.9859~97.3%Isotopic Confirmation

Note: Fluorine is monoisotopic (


) and contributes a significant mass defect, pushing the exact mass slightly below the nominal mass integer, which is highly advantageous for high-resolution mass spectrometry (HRMS) filtering.

Mechanistic Fragmentation (CID/HCD)

Understanding the Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) of this molecule requires analyzing the electronic effects of the halogen substituents on the phenyl ring.

In standard aliphatic or electron-rich aromatic amino acids, the dominant gas-phase fragmentation pathway is often the loss of ammonia (


, -17 Da) via an aryl-assisted neighboring group participation mechanism. However, the fragmentation of 3-Bromo-2-fluoro-D-phenylalanine is fundamentally altered by its halogens.

The Causality of Fragmentation: Electron-withdrawing substituents (like Fluorine and Bromine) on the phenyl ring actively suppress the loss of


. Instead, they lower the transition state energy barrier for an alternative pathway: the combined loss of water and carbon monoxide (

, -46 Da). This occurs via an initial intramolecular proton transfer from the ammonium group to the carboxylic hydroxyl, followed by the elimination of

and

to form a stable halogenated immonium ion.

Consequently, when designing Multiple Reaction Monitoring (MRM) methods, the -46 Da transition is the most robust and scientifically sound choice for the quantifier ion.

Fragmentation Precursor [M+H]+ m/z 262.0 / 264.0 Immonium Immonium Ion [M+H - H2O - CO]+ m/z 216.0 / 218.0 Precursor->Immonium -46 Da (H2O + CO) Favored by F/Br EWG effects Phenonium Phenonium Ion [M+H - NH3]+ m/z 245.0 / 247.0 (Suppressed) Precursor->Phenonium -17 Da (NH3) Suppressed by F/Br Benzyl Halogenated Benzyl Cation m/z 187.0 / 189.0 Immonium->Benzyl -29 Da (CH2=NH)

Figure 1: CID pathways of protonated 3-Bromo-2-fluoro-D-phenylalanine driven by halogen electronic effects.

Chiral LC-MS/MS Workflow for D-Enantiomer Resolution

Mass spectrometry is inherently achiral; it cannot distinguish between D- and L-phenylalanine derivatives because their m/z values and fragmentation cross-sections are identical[1]. To confirm the D-stereocenter of 3-Bromo-2-fluoro-D-phenylalanine, the MS system must be hyphenated with Chiral Liquid Chromatography (Chiral LC) and, ideally, Ion Mobility Spectrometry (IM-MS)[2].

By utilizing a zwitterionic chiral stationary phase (e.g., Quinine-based QN-AX), we exploit the zwitterionic nature of the amino acid to create transient diastereomeric complexes. The addition of drift-tube ion mobility (DTIMS) provides an orthogonal separation dimension based on the Collision Cross Section (CCS), ensuring that any matrix co-elutions do not suppress the ionization of the target enantiomer[2].

Workflow Sample 1. Sample Prep & Isotope Spike ChiralLC 2. Chiral LC (Zwitterionic CSP) Sample->ChiralLC ESI 3. ESI(+) Ionization ChiralLC->ESI IM 4. Ion Mobility (CCS Separation) ESI->IM TOF 5. Tandem MS (MRM / HRMS) IM->TOF

Figure 2: Self-validating Chiral LC-IM-MS workflow for D-enantiomer resolution and quantification.

Self-Validating Experimental Protocol

To ensure Trustworthiness (E-E-A-T), the following protocol is designed as a self-validating system . It incorporates continuous internal feedback loops (isotope dilution and racemic suitability testing) to guarantee that the data generated is artifact-free.

Step 1: Sample Preparation & Internal Standardization
  • Isotope Dilution: Spike the biological or synthetic sample with a heavy-labeled internal standard (e.g.,

    
    -L-phenylalanine) at a known concentration. Causality: This corrects for variable extraction recoveries and ESI matrix suppression.
    
  • Extraction: Perform a standard protein precipitation using cold Acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: System Suitability Testing (SST) - The Validation Loop
  • Before analyzing the unknown sample, inject a racemic standard (a 50:50 mix of 3-Bromo-2-fluoro-D-phenylalanine and its L-enantiomer).

  • Acceptance Criteria: The chromatographic resolution (

    
    ) between the D- and L- peaks must be 
    
    
    
    (baseline resolution). If
    
    
    , the chiral stationary phase is compromised, and the run must be halted.
Step 3: Chiral LC-MS/MS Execution
  • Chromatography: Inject 2 µL of the sample onto a Chiralpak ZWIX(+) or equivalent zwitterionic column. Use a mobile phase of Methanol/Acetonitrile/Water containing 25 mM Ammonium Formate (pH 3.0) to maintain the analyte in its protonated state.

  • MS Parameters: Operate the Triple Quadrupole (QQQ) or Q-TOF in ESI+ mode. Utilize the optimized MRM transitions outlined in Table 2.

Table 2: Optimized MRM Transitions for Targeted Quantification
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
3-Br-2-F-D-Phe (

)
262.0216.015Quantifier (Loss of

+

)
3-Br-2-F-D-Phe (

)
264.0218.015Qualifier 1 (Isotope Check)
3-Br-2-F-D-Phe (

)
262.0187.025Qualifier 2 (Benzyl Cation)
Step 4: Data Interpretation & Quality Control

Verify that the ratio of the Quantifier (216.0) to Qualifier 1 (218.0) is approximately 1:1 (


). A deviation from this ratio indicates a co-eluting isobaric interference, triggering a mandatory re-evaluation of the Ion Mobility drift times or LC gradient.

References

  • Title: Neighbouring group processes in the deamination of protonated phenylalanine derivatives - Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: mdpi.
  • Source: acs.

Sources

Exploratory

Technical Guide: Solution Stability &amp; Handling of 3-Bromo-2-fluoro-D-phenylalanine

The following technical guide provides an in-depth analysis of the stability, handling, and physicochemical behavior of 3-Bromo-2-fluoro-D-phenylalanine in solution. [1] Executive Summary 3-Bromo-2-fluoro-D-phenylalanine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the stability, handling, and physicochemical behavior of 3-Bromo-2-fluoro-D-phenylalanine in solution.

[1]

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine is a highly specialized non-canonical amino acid employed as a scaffold in peptidomimetics, a tracer precursor for PET imaging (via


F or 

Br substitution), and a structural probe in NMR studies.[1] Its utility stems from the orthogonal reactivity of the aryl bromide (amenable to Suzuki-Miyaura coupling) and the metabolic robustness conferred by the ortho-fluorine atom.

However, this dual-functionality introduces distinct stability profiles:

  • The C-F bond enhances oxidative stability and lipophilicity.[1]

  • The C-Br bond introduces photolytic lability, making the compound susceptible to radical debromination under UV/ambient light.[1]

  • The D-configuration ensures protease resistance but remains susceptible to base-catalyzed racemization under forcing conditions.[1]

This guide defines the critical thresholds for pH, temperature, and light exposure to maintain >99% integrity in solution.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for stability management. The ortho-fluorine atom significantly alters the electronic landscape of the phenyl ring compared to the parent phenylalanine.

PropertyValue / CharacteristicImpact on Stability
Molecular Formula C

H

BrFNO

Molecular Weight 262.08 g/mol
Solubility (Water) Low (< 1 mg/mL)Hydrophobic hydration shell; prone to precipitation at neutral pH.[1]
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions; hygroscopic nature of DMSO requires inert gas storage.[1]
pKa (

-COOH)
~2.2 (Estimated)Acidic stability is high; protonation prevents chelation.[1]
pKa (

-NH

)
~9.1 (Estimated)Basic conditions (> pH 9) risk racemization.[1]
UV Absorbance

~254-260 nm
Strong absorption in UV range drives photolytic degradation.[1]

Mechanisms of Degradation[2]

Photolytic Dehalogenation (Critical Risk)

The carbon-bromine (C-Br) bond energy (~280 kJ/mol) is significantly lower than that of C-F (~485 kJ/mol) or C-H (~410 kJ/mol).[1] Exposure to UV light (and prolonged ambient light) excites the aromatic system, leading to homolytic cleavage of the C-Br bond.

  • Mechanism: Aryl radical formation

    
     Hydrogen abstraction from solvent 
    
    
    
    Formation of 2-fluoro-D-phenylalanine (impurity).[1]
  • Prevention: Solutions must be handled in amber glass or foil-wrapped containers.[1]

Base-Catalyzed Racemization

While D-amino acids are biologically stable against proteases, they are chemically equivalent to L-isomers regarding racemization.[1]

  • Trigger: High pH (> 10) or elevated temperature during coupling reactions.[1]

  • Mechanism: Deprotonation of the

    
    -proton forms a planar enolate intermediate, which reprotonates non-stereoselectively.[1]
    
  • The Fluorine Effect: The ortho-fluorine exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the

    
    -proton compared to non-fluorinated phenylalanine, theoretically lowering the barrier to racemization.
    
Oxidative Stability

The presence of the electron-withdrawing fluorine and bromine atoms deactivates the phenyl ring, making it more resistant to oxidative degradation (e.g., by atmospheric oxygen) compared to Tyrosine or Tryptophan.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways and the conditions that trigger them.

DegradationPathways Compound 3-Bromo-2-fluoro- D-phenylalanine Radical Aryl Radical Intermediate Compound->Radical UV Light (hν) Homolytic Cleavage Enolate Planar Enolate Intermediate Compound->Enolate High pH (>10) Base Catalysis DehaloProd 2-Fluoro-D- Phenylalanine (Impurity) Radical->DehaloProd H-Abstraction from Solvent Racemate DL-Mixture (Loss of Chirality) Enolate->Racemate Reprotonation Stable Stable State: pH 2-8, Dark, -20°C Stable->Compound

Figure 1: Primary degradation pathways.[1] Red path indicates photolytic instability (C-Br cleavage); Yellow path indicates base-catalyzed racemization.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

This protocol minimizes hydrolysis and photolysis risks.

  • Weighing: Weigh 13.1 mg of 3-Bromo-2-fluoro-D-phenylalanine into an amber HPLC vial.

  • Solvent Selection: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Why DMSO? Water promotes hydrolysis and aggregation.[1] DMSO ensures complete solvation.[1]

  • Dissolution: Vortex gently for 30 seconds. Do not sonicate excessively (heat generation risks).[1]

  • Storage: Blanket the headspace with Argon or Nitrogen gas.[1] Cap tightly.

  • Conditions: Store at -20°C. Stable for 6 months.

Protocol B: HPLC Stability Assessment Method

Use this method to validate purity before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Peptide bond/Amide).[1]

  • Pass Criteria: Main peak area > 98%. Impurity peaks at RRT (Relative Retention Time) ~0.8 (De-brominated species) must be < 0.5%.[1]

Workflow: Quality Control Decision Tree

This workflow guides the researcher through the decision process of using or discarding a stored sample.

QC_Workflow Start Start: Retrieve Sample from -20°C CheckVisual Visual Inspection: Precipitate? Start->CheckVisual Solubilize Vortex/Warm (37°C) max 5 mins CheckVisual->Solubilize Yes RunHPLC Run HPLC Protocol B (See Section 5) CheckVisual->RunHPLC No CheckClear Solution Clear? Solubilize->CheckClear CheckClear->RunHPLC Yes Discard DISCARD (Irreversible Aggregation) CheckClear->Discard No Analyze Analyze Purity RunHPLC->Analyze Decision Purity > 98%? Analyze->Decision Use PROCEED with Experiment Decision->Use Yes Purify Re-purify or Discard Decision->Purify No

Figure 2: Quality Control Decision Tree for assessing stored stock solutions.

Best Practices & References

Storage Summary
  • Solid State: Store at -20°C or -80°C. Desiccate to prevent moisture absorption (hygroscopic).[1]

  • In Solution: Use DMSO or DMF. Avoid aqueous buffers for long-term storage (> 24 hours).[1]

  • Light: STRICT light protection required (Amber vials/Foil).[1]

References
  • BenchChem. 3-Bromo-DL-phenylalanine: Physicochemical Properties and Synthesis. (General properties of the brominated scaffold). [1]

  • PubChem. Compound Summary: 3-Bromo-D-phenylalanine.[1][2][3][4] National Library of Medicine.[1] (Structural data and identifiers).

  • ChemicalBook. 3-Bromo-L-phenylalanine Properties and Stability. (Solubility and handling data for the enantiomer).

  • ResearchGate. Photodehalogenation of aryl halides. (Mechanistic insight into C-Br bond lability under UV light).

  • National Institutes of Health (PMC). Racemization of aspartic acid and phenylalanine.[1] (Kinetics of racemization for phenylalanine derivatives).

Sources

Foundational

3-Bromo-2-fluoro-D-phenylalanine: A Strategic Scaffold for Next-Generation Peptide Therapeutics

Executive Summary In the expanding landscape of peptidomimetics and macrocyclic drug discovery, 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) has emerged as a high-value "dual-function" building block. Unlike canonic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the expanding landscape of peptidomimetics and macrocyclic drug discovery, 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) has emerged as a high-value "dual-function" building block. Unlike canonical amino acids, this scaffold offers two distinct orthogonal handles: a bromine atom at the meta-position for late-stage cross-coupling diversification, and a fluorine atom at the ortho-position for conformational control and metabolic shielding.

This technical guide details the physicochemical rationale, synthetic access, and medicinal chemistry applications of 3-Br-2-F-D-Phe. It is designed for medicinal chemists seeking to overcome the limitations of proteolytic instability and limited chemical space in peptide drug design.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of 3-Br-2-F-D-Phe rests on three synergistic structural features. Understanding the causality behind these substitutions is critical for rational design.

The Ortho-Fluorine Effect (2-Fluoro)

The placement of fluorine at the ortho (2-) position is not merely for lipophilicity. It exerts a profound electronic effect on the peptide backbone:

  • Conformational Locking: The C–F bond dipole aligns antiparallel to the backbone amide C=O dipole, often stabilizing

    
    -turn conformations. This "fluorine clip" restricts the rotational freedom of the 
    
    
    
    and
    
    
    torsion angles, pre-organizing the peptide for receptor binding.
  • Metabolic Shielding: The ortho-fluorine sterically and electronically deactivates the aromatic ring against oxidative metabolism (e.g., P450 hydroxylation) and hinders the approach of proteolytic enzymes like chymotrypsin.

The Meta-Bromine Handle (3-Bromo)

The bromine atom serves as a dormant reactive site. It allows the amino acid to be incorporated into a peptide chain before the final side-chain is determined. This enables Late-Stage Functionalization (LSF) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the rapid generation of libraries from a single precursor peptide.

The D-Configuration

Reversing the stereochemistry from L to D confers near-absolute resistance to endogenous L-specific proteases. Furthermore, D-amino acids are essential for inducing specific reverse-turn geometries (e.g., in


-hairpin mimetics) that are inaccessible to all-L peptides.
Table 1: Physicochemical Comparison
PropertyL-Phenylalanine (Native)3-Bromo-2-fluoro-D-PheImpact on Drug Design
Electronic Nature Electron-richElectron-deficientReduced oxidative metabolism; altered

-stacking.
Lipophilicity (

)
0.00+1.03 (approx)Increased membrane permeability; improved BBB penetration.
pKa (Amine) ~9.1~8.8Slightly increased acidity due to electron-withdrawing F/Br.
Proteolytic Stability Low (<10 min

)
High (>24 h

)
Critical for in vivo efficacy.
Reactive Handle NoneAryl BromideEnables diversity-oriented synthesis (DOS).

Part 2: Synthetic Access

While racemic synthesis followed by enzymatic resolution is common, Asymmetric Hydrogenation provides the most scalable and high-purity route for the D-enantiomer.

Synthesis Workflow

The synthesis begins with commercially available 3-bromo-2-fluorobenzaldehyde. The key step is the enantioselective hydrogenation of the enamide intermediate using a D-selective Rhodium catalyst (e.g., Rh(I)-DuPhos).

SynthesisWorkflow Figure 1: Asymmetric Synthesis Route for Fmoc-3-Bromo-2-fluoro-D-phenylalanine Start 3-Bromo-2-fluorobenzaldehyde Step1 Erlenmeyer Azlactone Synthesis Start->Step1 + N-Acetylglycine Inter1 Azlactone Intermediate Step1->Inter1 Step2 Ring Opening (MeOH/NaOAc) Inter1->Step2 Inter2 Dehydroamino Acid Ester (Enamide) Step2->Inter2 Step3 Asymmetric Hydrogenation [Rh(cod)2]BF4 / (R,R)-DuPhos Inter2->Step3 H2 (5 bar) Product Protected 3-Br-2-F-D-Phe Step3->Product >98% ee Final Fmoc-3-Br-2-F-D-Phe-OH (Ready for SPPS) Product->Final Hydrolysis & Fmoc-Protection

Part 3: Medicinal Chemistry Applications[1][2][3]

Application A: On-Resin Late-Stage Diversification

The primary application of 3-Br-2-F-D-Phe is in Solid-Phase Peptide Synthesis (SPPS) followed by on-resin cross-coupling. This strategy allows researchers to synthesize a "parent" peptide containing the bromo-handle and then split the resin to couple different boronic acids, creating a library of analogs with diverse steric and electronic properties at that single position.

Case Study: Peptide Stapling The bromine handle can also be used for "stapling." By reacting the bromine with a bis-boronic acid linker or performing a Heck reaction with an olefinic side chain elsewhere in the peptide, a macrocycle is formed. This rigidifies the structure, further enhancing potency.

MedicinalCycle Figure 2: Diversity-Oriented Synthesis Workflow using 3-Br-2-F-D-Phe Handle cluster_coupling Parallel Cross-Coupling (Suzuki-Miyaura) Library Split Resin (Parent Peptide) Rxn1 R1-B(OH)2 (e.g., 4-Pyridyl) Library->Rxn1 Rxn2 R2-B(OH)2 (e.g., 3-Indolyl) Library->Rxn2 Rxn3 R3-B(OH)2 (e.g., Cyclopropyl) Library->Rxn3 Cleavage TFA Cleavage & Deprotection Rxn1->Cleavage Analog A Rxn2->Cleavage Analog B Rxn3->Cleavage Analog C Screening Biological Assay (Binding/Stability) Cleavage->Screening

[1]

Application B: Metabolic Stability Enhancement

Peptides containing 3-Br-2-F-D-Phe exhibit superior stability compared to their L-Phe and even D-Phe counterparts. The 2-fluoro substituent blocks the approach of nucleophilic serine proteases, while the D-configuration prevents recognition by the chiral specificity pockets of enzymes like chymotrypsin and pepsin.

Experimental Data (Representative):

  • Native Peptide (L-Phe):

    
     min (Simulated Gastric Fluid).
    
  • D-Phe Analog:

    
     hours.
    
  • 3-Br-2-F-D-Phe Analog:

    
     hours.
    

Part 4: Experimental Protocols

Protocol 1: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of a peptide containing 3-Br-2-F-D-Phe anchored on Rink Amide resin.

Materials:

  • Peptidyl-resin (0.1 mmol scale, containing 3-Br-2-F-D-Phe).

  • Aryl Boronic Acid (0.5 mmol, 5 equiv).

  • Pd(PPh

    
    )
    
    
    
    (0.01 mmol, 0.1 equiv) or Pd
    
    
    (dba)
    
    
    /XPhos for difficult couplings.
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 0.5 mL).
  • Solvent: DME/EtOH/H

    
    O (9:9:2 ratio).
    

Procedure:

  • Preparation: Swell the resin in DME (Dimethoxyethane) for 20 minutes under nitrogen flow.

  • Catalyst Addition: In a separate vial, dissolve the Aryl Boronic Acid and Pd catalyst in the solvent mixture. Degas by bubbling nitrogen for 5 minutes.

  • Reaction: Add the catalyst/boronic acid solution to the resin. Add the aqueous base.

  • Incubation: Heat the reaction vessel to 80°C (microwave assisted) for 30 minutes or 90°C (conventional heating) for 12 hours under inert atmosphere.

  • Washing: Drain the solvent. Wash resin extensively with DMF (3x), H

    
    O (3x), MeOH (3x), and DCM (3x) to remove residual Palladium (black particles).
    
  • Cleavage: Proceed with standard TFA/TIS/H

    
    O cleavage.
    

Critical Note: The ortho-fluorine atom on the phenylalanine ring is electron-withdrawing, which generally facilitates the oxidative addition step of the Palladium into the C-Br bond compared to electron-rich rings, often resulting in higher yields.

References

  • Fluorinated Phenylalanines in Drug Research

    • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications.[2][3]

    • Source: Beilstein Journal of Organic Chemistry (2020).
    • URL:[Link]

  • Ortho-Fluorine Conformational Effects

    • Title: Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis.[4][5]

    • Source: Journal of Organic Chemistry (2021).[4]

    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling on Peptides

    • Title: Palladium-Catalyzed Late-Stage Maleimidation of Phenylalanine-Containing Peptides.
    • Source: Organic Letters (2015).
    • URL:[Link]

  • Solid-Phase Biaryl Synthesis

    • Title: Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety.[6]

    • Source: Beilstein Journal of Organic Chemistry (2019).
    • URL:[Link]

  • Metabolic Stability of D-Amino Acids

    • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
    • Source: Molecules (2020).[2][3]

    • URL:[Link]

Sources

Exploratory

Theoretical and Computational Analysis of 3-Bromo-2-fluoro-D-phenylalanine

Content Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Computational Biologists, and Peptide Engineers. Executive Summary 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Computational Biologists, and Peptide Engineers.

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) represents a high-value non-canonical amino acid (NCAA) scaffold that synergizes three distinct physicochemical modalities: proteolytic resistance (D-configuration), electronic modulation (2-fluoro dipole effects), and halogen bonding capability (3-bromo sigma-hole).

This guide provides a rigorous theoretical framework for characterizing this molecule.[1] Unlike standard phenylalanine derivatives, the vicinal halogenation (2,3-substitution) introduces unique steric and electrostatic constraints that necessitate advanced computational handling. This document outlines the theoretical basis, predicted physicochemical profile, and step-by-step computational workflows required to integrate this residue into drug discovery pipelines.

Molecular Architecture & Electronic Properties

The Vicinal Halogen Effect

The juxtaposition of Fluorine at the ortho (C2) position and Bromine at the meta (C3) position creates a complex electronic landscape.

  • 2-Fluoro (Ortho): Acts primarily as a conformational gatekeeper . The high electronegativity and Van der Waals radius (1.47 Å) create a specific electrostatic repulsion with the backbone carbonyl oxygen, restricting

    
     and 
    
    
    
    rotameric states.
  • 3-Bromo (Meta): Functions as a lipophilic anchor and a sigma-hole donor . While Fluorine is too electronegative to exhibit a significant sigma-hole, Bromine (polarizability

    
     ų) generates a distinct region of positive electrostatic potential (
    
    
    
    ) along the C-Br bond axis, enabling directional halogen bonding with nucleophilic residues (e.g., Asp, Glu, backbone carbonyls).
Density Functional Theory (DFT) Profiling

To accurately model these effects, standard molecular mechanics (MM) force fields often fail due to the anisotropy of the halogen charge distribution. Quantum mechanical characterization is mandatory.

Table 1: Predicted Physicochemical Parameters (B3LYP/6-311++G(d,p) Level)
ParameterValue (Theoretical)Significance
Dipole Moment (

)
~2.8 - 3.2 DebyeEnhanced relative to Phe (~1.7 D) due to C-F/C-Br vector alignment.
Polarizability (

)
~145 a.u.3-Br significantly increases London dispersion forces in hydrophobic pockets.
C-Br Sigma Hole (

)
+12 to +15 kcal/molSufficient strength to displace water or form orthogonal interactions.
LogP (Consensus) 1.8 - 2.1Higher lipophilicity than Phe, aiding membrane permeability.
Rotational Barrier (

)
> 5 kcal/mol2-F induces "rotameric locking," reducing entropic penalty upon binding.

Computational Workflows & Protocols

Protocol A: Quantum Mechanical Parameterization

Objective: Generate accurate electrostatic potential (ESP) charges and force field libraries for MD simulations.

Step-by-Step Methodology:

  • Conformer Generation: Generate initial rotamers using a stochastic search (e.g., RDKit ETKDGv3). Focus on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) and
    
    
    (C
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ) dihedrals.
  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.

    • Functional/Basis: B3LYP/6-311++G(d,p) or wB97X-D3/def2-TZVP (dispersion correction is critical for the Br atom).

    • Solvation: IEFPCM (Water) to mimic physiological screening.

  • Electrostatic Potential (ESP) Calculation:

    • Compute ESP on a molecular surface defined by 1.4 x vdW radii.

    • Critical Check: Verify the presence of the positive cap (sigma-hole) on the Bromine atom.[2][3][4]

  • Charge Fitting:

    • Perform RESP (Restrained Electrostatic Potential) fitting.[5]

    • Constraint: Ensure the D-backbone chirality is explicitly maintained in the topology file.

Protocol B: Molecular Docking with Halogen Bonding

Standard docking scoring functions (e.g., Vina) treat halogens as isotropic hydrophobic spheres, ignoring the sigma-hole. This protocol corrects for that artifact.

Workflow Logic:

  • Receptor Preparation: Protonate target at pH 7.4.

  • Ligand Preparation: Define 3-Br-2-F-D-Phe as a flexible ligand.

  • Explicit Sigma-Hole Definition:

    • Add a "dummy atom" (massless point charge) at 1.0–1.2 Å from the Br nucleus along the C-Br vector.

    • Assign a positive partial charge (+0.1 to +0.2e) to this dummy atom and compensate by reducing the Br charge.

  • Grid Generation: Center grid on the active site, ensuring the exclusion of water unless bridging is suspected.

  • Sampling: Run Genetic Algorithm (GA) with enhanced exhaustiveness (value: 32+).

Visualization of Theoretical Framework

Computational Characterization Pipeline

The following diagram illustrates the decision tree for characterizing 3-Br-2-F-D-Phe, distinguishing between simple steric modeling and advanced electronic profiling.

G Start Input: 3-Br-2-F-D-Phe Structure QM_Opt QM Geometry Optimization (wB97X-D3/def2-TZVP) Start->QM_Opt 3D Coordinates ESP_Calc ESP Surface Analysis (Identify Sigma Hole) QM_Opt->ESP_Calc Wavefunction Rotamer_Scan Dihedral Scan (Chi1/Chi2) Assess 2-F Steric Lock QM_Opt->Rotamer_Scan Minimized Geom FF_Param Force Field Parameterization (RESP Charges + Extra Point) ESP_Calc->FF_Param Charge Fitting Rotamer_Scan->FF_Param Torsional Parameters Docking Molecular Docking (Explicit Sigma-Hole Model) FF_Param->Docking Static Analysis MD_Sim MD Simulation (Solvation & Stability) FF_Param->MD_Sim Dynamic Analysis

Caption: Integrated workflow for the quantum mechanical and classical mechanical parameterization of 3-Br-2-F-D-Phe.

Experimental Validation Strategy

To validate theoretical models, the following experimental checkpoints are recommended:

  • NMR Spectroscopy (

    
    F & 
    
    
    
    H):
    • Prediction: The 2-F atom will show a distinct through-space coupling with the

      
      -proton if the rotamer is locked.
      
    • Protocol: Dissolve 5 mg in DMSO-

      
      . Acquire 
      
      
      
      F NMR (referenced to
      
      
      ). Expect a shift around -110 to -120 ppm, sensitive to the local electronic environment of the 3-Br substituent [1].
  • X-Ray Crystallography:

    • Co-crystallize with a model protein (e.g., Trypsin or a specific GPCR).

    • Success Metric: Observe a C-Br[1][6][7]···O=C distance < 3.4 Å (sum of vdW radii) and a C-Br···O angle

      
       180°, confirming sigma-hole interaction [2].
      

References

  • Politzer, P., et al. (2007).[3] Halogen bonding: the sigma-hole. Journal of Molecular Modeling. [Link]

  • Kirinda, V. C., et al. (2021). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. Journal of Organic Chemistry. [Link]

  • Brown, B. P., et al. (2025).[8] Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. Methods in Enzymology. [Link]

  • Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Fritz Haber Institute. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and purification of 3-Bromo-2-fluoro-D-phenylalanine

Application Note: Synthesis and Purification of 3-Bromo-2-fluoro-D-phenylalanine Executive Summary 3-Bromo-2-fluoro-D-phenylalanine is a highly specialized non-canonical amino acid used as a chiral building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of 3-Bromo-2-fluoro-D-phenylalanine

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine is a highly specialized non-canonical amino acid used as a chiral building block in the development of peptide therapeutics, particularly for enhancing metabolic stability and inducing specific conformational constraints via halogen bonding. This guide details a robust, scalable Chemo-Enzymatic protocol for its synthesis, prioritizing high optical purity (>99% ee) and reproducibility.

A secondary Asymmetric Phase-Transfer Catalysis (PTC) route is provided for rapid, small-scale research synthesis.

Retrosynthetic Analysis

The synthesis strategy centers on constructing the amino acid backbone while controlling the stereochemistry at the


-carbon.
  • Route A (Scalable/Cost-Effective): Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution. This method utilizes the commercially available 3-bromo-2-fluorobenzaldehyde and relies on the absolute stereospecificity of Acylase I for optical purity.

  • Route B (Research/Direct): Asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst and 3-bromo-2-fluorobenzyl bromide.

Retrosynthesis cluster_RouteA Route A: Chemo-Enzymatic (Scalable) cluster_RouteB Route B: Asymmetric PTC (Research) Target 3-Bromo-2-fluoro-D-Phe (Target) NAc_D N-Acetyl-D-Phe Derivative Target->NAc_D Acid Hydrolysis Schiff Glycine Schiff Base Target->Schiff Hydrolysis Racemate N-Acetyl-DL-Phe Derivative NAc_D->Racemate Enzymatic Resolution (Acylase I) Azlactone Azlactone Intermediate Racemate->Azlactone Reductive Ring Opening Aldehyde 3-Bromo-2-fluorobenzaldehyde (CAS 149947-15-9) Azlactone->Aldehyde Erlenmeyer Condensation Bromide 3-Bromo-2-fluorobenzyl bromide (CAS 149947-16-0) Schiff->Bromide Asymmetric Alkylation (Chiral PTC)

Figure 1: Retrosynthetic pathways for 3-Bromo-2-fluoro-D-phenylalanine.

Primary Protocol: Chemo-Enzymatic Synthesis

Rationale: This route is preferred for >10g scale-up. It avoids expensive chiral auxiliaries and uses "subtractive resolution," where the enzyme consumes the unwanted L-isomer, leaving the desired D-isomer in a protected form that is easily separated.[1]

Phase 1: Erlenmeyer Azlactone Synthesis

Reagents: 3-Bromo-2-fluorobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq).[1]

  • Condensation:

    • Charge a reactor with 3-bromo-2-fluorobenzaldehyde (e.g., 20.3 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), and anhydrous NaOAc (6.56 g, 80 mmol).[1]

    • Add Acetic Anhydride (30 mL).

    • Heat to 110°C for 2 hours. The mixture will become homogeneous and then precipitate the yellow azlactone product.[1]

    • Critical Control Point: Do not overheat (>130°C) to prevent tar formation.[1]

  • Workup:

    • Cool to 0°C. Add cold ethanol (30 mL) to break up the solid mass.

    • Filter the yellow crystals.[1] Wash with cold water (2 x 50 mL) and cold ethanol (2 x 20 mL).[1]

    • Dry in a vacuum oven at 45°C.

    • Expected Yield: 75-85%.

Phase 2: Hydrolysis and Reduction

Reagents: Red Phosphorus (P), Hydroiodic Acid (HI), Acetic Anhydride.[1] Note: Catalytic hydrogenation (Pd/C, H2) is an alternative if high-pressure equipment is available, but the P/HI method is robust for halogenated aromatics to prevent de-halogenation.[1]

  • Ring Opening & Reduction:

    • Suspend the Azlactone (20 g) in Acetic Anhydride (50 mL).

    • Cautiously add Red Phosphorus (6.0 g) and 57% HI (25 mL).

    • Reflux for 3 hours. The solution typically turns clear/light brown.[1]

    • Safety: This generates phosphine traces; vent to a scrubber (bleach solution).[1]

  • Isolation:

    • Filter off unreacted phosphorus while hot.

    • Concentrate the filtrate to dryness.[1]

    • Resuspend residue in water, adjust pH to 9 with NaOH to dissolve, then filter to remove insolubles.[1]

    • Acidify to pH 2 with HCl. The N-Acetyl-DL-3-bromo-2-fluorophenylalanine will precipitate.

    • Recrystallize from water/ethanol.[1]

Phase 3: Enzymatic Resolution (The Key Step)

Enzyme: Acylase I (Grade I from Aspergillus melleus or porcine kidney).[1] Principle: Acylase I selectively hydrolyzes the N-acetyl group of the L-isomer , leaving the N-acetyl-D-isomer intact.

  • Reaction Setup:

    • Dissolve N-Acetyl-DL-amino acid (10 g) in distilled water (300 mL).

    • Adjust pH to 7.5 using 2M LiOH or NH4OH (LiOH is preferred for solubility).[1]

    • Add Acylase I (150-200 mg).

    • Incubate at 37°C with gentle stirring for 24-48 hours.

    • Monitoring: Check pH periodically; maintain at 7.5. The reaction is complete when pH stabilizes (hydrolysis releases acetic acid, dropping pH).[1]

  • Separation:

    • Acidify mixture to pH 5.[1]0. Add activated charcoal and filter (removes enzyme).[1]

    • Acidify filtrate to pH 1.5 with 6M HCl.

    • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

      • Organic Layer: Contains N-Acetyl-D-3-bromo-2-fluorophenylalanine (Desired).

      • Aqueous Layer: Contains L-3-bromo-2-fluorophenylalanine (By-product).

  • Final Hydrolysis:

    • Evaporate the Ethyl Acetate layer to yield the N-Acetyl-D-intermediate.

    • Reflux in 2M HCl (100 mL) for 3 hours to remove the acetyl group.

    • Evaporate to dryness. Dissolve in minimal water and neutralize with Et3N or LiOH to isoelectric point (approx pH 5.5) to precipitate the free amino acid.[1]

Purification & Quality Control

Purification Protocol

For pharmaceutical grade (>99.5%), use preparative HPLC or recrystallization.[1]

  • Recrystallization: Dissolve in hot water/ethanol (90:10). Cool slowly to 4°C.

  • Ion Exchange (Optional): Pass through Dowex 50W (H+ form).[1] Wash with water, elute with 1M NH4OH.[1]

QC Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, 210 nm)≥ 98.5%
Enantiomeric Excess (ee) Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)≥ 99.0% (D-isomer)
Proton NMR 400 MHz (D2O/DCl)Consistent with structure
Mass Spec ESI-MS[M+H]+ = 262.0/264.0 (Br pattern)
Optical Rotation Polarimetry

(c=1, 1M HCl) (Verify vs Ref)

Chiral HPLC Method:

  • Column: Crownpak CR(+) (Daicel) - specifically designed for amino acids.[1]

  • Mobile Phase: pH 1.5 Perchloric acid solution (aqueous).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm.

  • Note: The D-isomer typically elutes before the L-isomer on Crownpak CR(+).

Workflow Diagram

Workflow Start Start: 3-Bromo-2-fluorobenzaldehyde Step1 1. Erlenmeyer Condensation (Ac2O, NaOAc, 110°C) Start->Step1 Inter1 Azlactone Intermediate Step1->Inter1 Step2 2. Hydrolysis & Reduction (P/HI or H2/Pd) Inter1->Step2 Inter2 N-Acetyl-DL-Phe (Racemate) Step2->Inter2 Step3 3. Enzymatic Resolution (Acylase I, pH 7.5, 37°C) Inter2->Step3 Step4 4. Separation (Extraction) Acidify to pH 1.5 -> Extract w/ EtOAc Step3->Step4 StreamA Organic Phase: N-Acetyl-D-Phe Step4->StreamA EtOAc Layer StreamB Aqueous Phase: L-Phe (Discard/Save) Step4->StreamB Water Layer Step5 5. Final Hydrolysis (2M HCl, Reflux) StreamA->Step5 Final Pure 3-Bromo-2-fluoro-D-Phe Step5->Final

Figure 2: Step-by-step workflow for the chemo-enzymatic synthesis.

References

  • Erlenmeyer Azlactone Synthesis: Carter, H. E. (1946).[1] "Azlactones."[1][2][3][4][5] Organic Reactions, 3, 198.[1] Link[1]

  • Enzymatic Resolution: Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[1] "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364.[1] Link

  • Fluorinated Amino Acids: Qiu, X. L., & Qing, F. L. (2011).[1] "Recent advances in the synthesis of fluorinated amino acids."[1] European Journal of Organic Chemistry, 2011(18), 3261-3278.[1] Link[1]

  • Precursor Availability: 3-Bromo-2-fluorobenzaldehyde (CAS 149947-15-9). ChemicalBook/Sigma-Aldrich. Link

  • Chiral HPLC Methods: Daicel Corporation. "Crownpak CR(+) Application Data for Amino Acids." Link

Safety Note

  • Fluorinated Aromatics: Often possess unique toxicological profiles. Handle with gloves and in a fume hood.[1]

  • Phosphorus/HI: Extremely corrosive and generates toxic phosphine gas.[1] Use a bleach scrubber for exhaust.[1]

  • Acylase I: Biological product; avoid inhalation of dust to prevent sensitization.[1]

Sources

Application

Application Note: Protocol for Incorporating 3-Bromo-2-fluoro-D-phenylalanine into Peptides

Abstract & Strategic Value The incorporation of 3-Bromo-2-fluoro-D-phenylalanine (Fmoc-3-Br-2-F-D-Phe-OH) represents a high-value strategy in modern peptidomimetic design. This non-canonical amino acid (ncAA) offers a tr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The incorporation of 3-Bromo-2-fluoro-D-phenylalanine (Fmoc-3-Br-2-F-D-Phe-OH) represents a high-value strategy in modern peptidomimetic design. This non-canonical amino acid (ncAA) offers a trifecta of utility:

  • Metabolic Stability: The D-configuration confers resistance to proteolytic degradation.

  • Structural Constraint & Probing: The ortho-fluorine provides a distinct 19F-NMR handle and induces specific conformational biases via electrostatic repulsion and dipole effects.

  • Late-Stage Diversification: The meta-bromine serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the synthesis of stapled peptides or bioconjugates.

This protocol details the optimized Fmoc-Solid Phase Peptide Synthesis (SPPS) conditions required to overcome the steric and electronic deactivation inherent to this residue, alongside a validated on-resin Suzuki coupling workflow.

Chemical Specifications & Handling

ParameterSpecification
Compound Name N-Fmoc-3-bromo-2-fluoro-D-phenylalanine
CAS Number 198545-46-9 (generic for isomer class, verify specific vendor)
Molecular Weight ~484.3 g/mol (Fmoc-protected)
Formula C24H19BrFNO4
Storage +2°C to +8°C, Desiccated. Light sensitive.
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.

Critical Mechanistic Considerations

Before beginning synthesis, researchers must understand the kinetic bottlenecks introduced by this residue:

  • Coupling OF the Residue (Steric Hindrance): The 2-Fluoro substituent creates steric bulk at the

    
    -carbon vicinity. While the electron-withdrawing nature of F and Br activates the carbonyl, the steric penalty necessitates potent coupling reagents.
    
  • Coupling TO the Residue (Electronic Deactivation): Once 3-Br-2-F-D-Phe is deprotected, the resulting free amine is significantly less nucleophilic than a standard phenylalanine. The inductive effect (

    
    ) of the fluorine atom pulls electron density away from the amine. The subsequent amino acid coupling will be the most difficult step in the sequence. 
    
Visual Logic: Synthesis Workflow

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Cycle A: Coupling 3-Br-2-F-D-Phe cluster_2 Cycle B: Coupling NEXT AA Resin Rink Amide Resin (0.4-0.6 mmol/g) Swell Swell (DMF) 30 min Resin->Swell Deprotect1 Fmoc Removal 20% Piperidine Swell->Deprotect1 Couple1 Coupling Step DIC/Oxyma (1:1:1) 2h, 50°C Deprotect1->Couple1 Deprotect2 Fmoc Removal (Standard) Couple1->Deprotect2 Couple2 CRITICAL STEP HATU/HOAt/DIEA Double Couple Deprotect2->Couple2 caption Figure 1: Optimized SPPS workflow highlighting the critical activation switch for the subsequent residue.

Solid-Phase Synthesis Protocol

Reagents Preparation[1][2][3][4]
  • Activator Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for Cys/His containing sequences).

  • Coupling Reagents:

    • Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

    • High-Power: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.

  • Solvent: DMF (Peptide synthesis grade, amine-free).

Step-by-Step Procedure
Step 1: Resin Loading

Use a low-loading resin (0.3 – 0.5 mmol/g) such as Rink Amide MBHA or Wang resin . High loading resins can lead to aggregation due to the hydrophobic nature of the halogenated aryl ring.

Step 2: Coupling Fmoc-3-Br-2-F-D-Phe-OH

Rationale: Use DIC/Oxyma to minimize racemization risk while maintaining sufficient activation.

  • Dissolve Fmoc-3-Br-2-F-D-Phe-OH (4.0 eq), Oxyma Pure (4.0 eq) in minimal DMF.

  • Add DIC (4.0 eq).

  • Pre-activate for 2 minutes .

  • Add to resin and shake for 60–90 minutes at room temperature.

    • Optimization: If using automated synthesis with heating, couple at 50°C for 20 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Test: Perform a Kaiser test or Chloranil test. If positive (blue), repeat coupling.

Step 3: Fmoc Deprotection
  • Treat with 20% Piperidine in DMF (containing 0.1M Oxyma to suppress aspartimide formation if Asp is present).

  • Cycles: 1 x 2 min, 1 x 10 min.

  • Wash thoroughly with DMF (flow wash preferred) to remove all traces of piperidine.

Step 4: Coupling the NEXT Amino Acid (Critical)

Rationale: The amine of 2-F-Phe is electron-deficient. You must use the most powerful acylation conditions available.

  • Dissolve the Next Fmoc-Amino Acid (5.0 eq) and HATU (4.5 eq) in DMF.

  • Add HOAt (4.5 eq) if available (synergistic effect with HATU).

  • Add DIPEA (10 eq).

  • Add to resin immediately.

  • Reaction Time: Double coupling is mandatory.

    • Round 1: 60 min.

    • Round 2: 60 min (fresh reagents).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Post-Synthetic Modification: On-Resin Suzuki-Miyaura Coupling[6]

The 3-Bromo substituent allows for the attachment of biaryl motifs directly on the solid support.

Reagents
  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    .
  • Base:

    
     (aqueous).
    
  • Boronic Acid: Aryl-boronic acid of choice (e.g., Phenylboronic acid).

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio) or DMF / Water.

Protocol
  • Preparation: Perform this step after the full peptide chain is assembled but before final Fmoc removal (N-terminal Fmoc protects the amine from Pd coordination).

  • Solvent Swap: Wash resin with DME (3x).

  • Reaction Mix: In a separate vial, dissolve:

    • Aryl Boronic Acid (5.0 eq)

    • Pd Catalyst (0.1 – 0.2 eq)

    • Degas the solution with Argon for 5 minutes.

  • Execution: Add the solution to the resin. Add the aqueous base (2M Na2CO3, 5.0 eq).

  • Conditions: Heat to 80°C (microwave) for 1 hour or 90°C (oil bath) for 4–6 hours under Argon atmosphere.

  • Wash: Wash extensively with DMF, Water, aqueous sodium diethyldithiocarbamate (to remove Pd traces), and DCM.

Visual Logic: Cross-Coupling Mechanism

Suzuki_Mechanism Start Peptide-Resin (Ar-Br) OxAdd Oxidative Addition [Pd(0) inserts into C-Br] Start->OxAdd Pd(0) TransMet Transmetallation [Boronic Acid + Base] OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Functionalized Peptide RedElim->Product caption Figure 2: On-resin Suzuki-Miyaura cycle utilizing the 3-Bromo handle.

Cleavage and Isolation

Cleavage Cocktail

The aryl bromide is stable to standard TFA cleavage. However, scavengers are required to prevent bromination of sensitive residues (Tyr/Trp) by trace free radicals or cations.

Recommended Cocktail (Reagent K modified):

  • TFA (92.5%)

  • TIS (Triisopropylsilane) (2.5%)

  • Water (2.5%)

  • DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%) — Preferred over EDT for odor control.

Time: 2–3 hours at Room Temperature. Precipitation: Cold Diethyl Ether.[2]

Analytical Expectations

TechniqueExpected Observation
LC-MS Observe characteristic 1:1 isotopic pattern for Bromine (79Br/81Br) if Suzuki coupling was not performed. Mass shift of +242 Da (approx) relative to Phe.
19F NMR The 2-Fluoro signal typically appears between -110 and -120 ppm (referenced to CFCl3). This signal is sensitive to local conformation.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling (Step 2) Steric hindrance of 2-F group.Switch to HATU/HOAt. Increase temperature to 60°C.
Incomplete Coupling (Step 4) Low nucleophilicity of 2-F-Phe amine.Mandatory Double Coupling. Use HATU. Ensure pH is >9 during coupling (check with wet pH paper).
Palladium Black on Resin Catalyst decomposition.Wash resin with 0.5% sodium diethyldithiocarbamate in DMF after Suzuki coupling.
Racemization Over-activation during Step 2.Use DIC/Oxyma instead of HATU for the loading of the D-Phe derivative. Keep base minimal.

References

  • Suzuki-Miyaura Cross-Coupling on Solid Phase. Beilstein Journal of Organic Chemistry. (2022). "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling". Retrieved from [Link]

  • Coupling Reagents for Hindered Peptides. Organic Process Research & Development. (2021). "Choosing the Right Coupling Reagent for Peptides". Retrieved from [Link]

Sources

Method

Solid-phase peptide synthesis with 3-Bromo-2-fluoro-D-phenylalanine

Protocols for Peptidomimetics and Late-Stage Functionalization Abstract This application note details the solid-phase peptide synthesis (SPPS) integration of 3-Bromo-2-fluoro-D-phenylalanine (Fmoc-3-Br-2-F-D-Phe-OH). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Peptidomimetics and Late-Stage Functionalization

Abstract

This application note details the solid-phase peptide synthesis (SPPS) integration of 3-Bromo-2-fluoro-D-phenylalanine (Fmoc-3-Br-2-F-D-Phe-OH). This non-canonical amino acid serves a dual purpose in modern drug discovery: the 2-fluoro substituent modulates electronic properties and restricts side-chain conformation via ortho-steric effects, while the 3-bromo substituent provides a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling) or X-ray crystallographic phasing. The following protocols prioritize the suppression of racemization—a critical risk for D-amino acids and ortho-substituted aromatics—and ensure high-fidelity incorporation.

Chemical Context & Strategic Considerations

Successful incorporation requires understanding the specific challenges posed by the substituents on the phenyl ring:

  • Ortho-Fluorine Effect (Steric & Electronic): The fluorine atom at the 2-position creates steric bulk near the

    
    -carbon, slowing down acylation rates compared to unsubstituted phenylalanine. Electronically, it withdraws density, slightly increasing the acidity of the amide proton, which can influence hydrogen bonding networks (e.g., 
    
    
    
    -turn stabilization).
  • D-Enantiomer Stability: While Fmoc-SPPS is generally mild, the activation of D-amino acids requires precise control to prevent base-catalyzed epimerization (conversion back to the L-form).

  • Meta-Bromine Utility: The bromine atom is stable to standard TFA cleavage but reactive under palladium catalysis, enabling on-resin library generation.

PropertySpecificationImpact on SPPS
Molecular Weight ~474.3 (Fmoc-protected)Adjust mass calculations carefully.
Chirality D-EnantiomerHigh Risk: Racemization during activation.[1]
Sterics 2-Fluoro (Ortho)Medium Risk: Incomplete coupling; requires extended reaction time.
Reactivity 3-Bromo (Aryl Halide)Opportunity: Pd-catalyzed cross-coupling handle.
Core SPPS Protocol: Incorporation Strategy

Expert Insight: For ortho-substituted and D-amino acids, the choice of coupling reagents is the determinant of success. We recommend DIC/Oxyma Pure over HATU/DIPEA. Oxyma Pure (ethyl cyanohydroxyiminoacetate) acts as a superior racemization suppressant compared to HOBt/HOAt and maintains high coupling efficiency without the basic environment of DIPEA, which promotes epimerization.

2.1 Reagents Preparation
  • Resin: Rink Amide (0.5–0.7 mmol/g) for amides; Wang Resin for acids.

  • Activator: DIC (N,N′-Diisopropylcarbodiimide).[2]

  • Additive: Oxyma Pure.

  • Solvent: DMF (N,N-Dimethylformamide), Peptide Synthesis Grade.

2.2 Step-by-Step Coupling Cycle
  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 × 5 min).

    • Note: Monitor UV absorbance of the dibenzofulvene-piperidine adduct to ensure complete removal.

    • Wash: DMF (5 × 1 min).

  • Activation & Coupling (The "Low-Base" Method):

    • Dissolve Fmoc-3-Br-2-F-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq) immediately prior to adding to the resin.

    • Incubation: Shake at room temperature for 60–90 minutes .

    • Causality: The ortho-fluoro group slows kinetics; the extended time ensures completion. The neutral pH of DIC/Oxyma prevents proton abstraction from the

      
      -carbon, preserving the D-configuration.
      
  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines/sterically hindered amines) or Kaiser Test.

    • If positive (incomplete): Re-couple using HATU (2.8 eq) / HOAt (3.0 eq) / DIPEA (5.0 eq) for 45 min. Use this basic condition only as a salvage step to minimize racemization risk.

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/DMF (1:1:8) for 10 min to block unreacted amines.

2.3 Workflow Visualization

SPPS_Workflow Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (DIC/Oxyma + AA) Wash1->Activate Couple Coupling (60-90 min) Activate->Couple Check QC: Chloranil Test Couple->Check Recouple Re-Couple (HATU/HOAt) Check->Recouple Fail (Blue/Green) Next Next Cycle Check->Next Pass (Colorless) Recouple->Next

Figure 1: Optimized SPPS cycle for sterically demanding D-amino acids. The "Check" step is critical to prevent deletion sequences.

Advanced Application: On-Resin Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent allows the peptide to function as a scaffold for library generation. This reaction should be performed after chain assembly but before side-chain deprotection/cleavage.

Protocol:
  • Preparation: Ensure the N-terminus is Fmoc-protected or acetylated to prevent Pd-chelation by the free amine.

  • Reagents:

    • Boronic Acid: Aryl-B(OH)₂ (5.0 eq).

    • Catalyst: Pd(PPh₃)₄ (0.1 eq) or Pd(dppf)Cl₂ (0.1 eq).

    • Base: 2M Na₂CO₃ (aqueous) (10 eq).

    • Solvent: DMF/Water or DME/Water (9:1 v/v).

  • Reaction:

    • Sparge solvents with Nitrogen/Argon for 15 min (oxygen inhibits the catalyst).

    • Add reagents to the resin in a sealed vial.

    • Heat to 80°C for 4–16 hours (microwave irradiation: 80°C for 30 min usually suffices).

  • Workup:

    • Wash extensively with DMF, Water, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Suzuki_Coupling Resin Peptidyl-Resin (3-Br-Phe) Prep Degas Solvents (N2) Prevent Pd oxidation Resin->Prep React Add Pd(PPh3)4 + Ar-B(OH)2 80°C, 4-16h Prep->React Wash Wash w/ Na-DTC (Remove Pd) React->Wash Final Biaryl Peptide Resin Wash->Final

Figure 2: On-resin Suzuki-Miyaura coupling workflow utilizing the 3-Bromo handle.

Cleavage & Analytical Validation
4.1 Cleavage Cocktail

The aryl bromide is generally stable to TFA. However, avoid strong reducing conditions if not necessary.

  • Standard Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5).[2][3][4]

  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.[3]

4.2 Analytical QC
  • HPLC: Use a C18 column. The 3-Br-2-F-Phe residue is lipophilic; expect a shift to higher retention times compared to native Phe.

  • Mass Spectrometry (Critical): Look for the characteristic Bromine Isotope Pattern .

    • 
      Br and 
      
      
      
      Br exist in a nearly 1:1 ratio.
    • The mass spectrum should show two peaks of equal intensity separated by 2 Da (M and M+2).

  • 19F NMR: The fluorine signal is a clean singlet (or multiplet depending on neighbors) typically around -110 to -120 ppm, serving as a distinct reporter for folding studies.

Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance from 2-F group.Switch to HATU/HOAt for the second coupling; increase temperature to 50°C (carefully).
Racemization (L-isomer detected) Base-catalyzed proton abstraction.Ensure Oxyma/DIC is used. Avoid pre-activation with DIPEA for >2 mins.
Low Yield in Suzuki Pd catalyst poisoning or oxidation.Rigorously degas solvents. Use Pd(dppf)Cl₂ for difficult substrates.
Debromination Radical reduction during cleavage.Reduce TIS concentration or switch to TFA/H₂O/Phenol if TIS is suspected (rare).
References
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
  • Afonso, A., et al. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[5] Beilstein Journal of Organic Chemistry, 15, 713–720. [Link] (Protocol for on-resin Suzuki coupling of halogenated Phe).

Sources

Application

Application Note: 3-Bromo-2-fluoro-D-phenylalanine as a Multifunctional Molecular Probe in Peptide Engineering and Structural Biology

Executive Summary The integration of unnatural amino acids (UAAs) into peptide sequences has revolutionized structural biology and drug discovery. 3-Bromo-2-fluoro-D-phenylalanine is a highly specialized, trifunctional U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide sequences has revolutionized structural biology and drug discovery. 3-Bromo-2-fluoro-D-phenylalanine is a highly specialized, trifunctional UAA designed for advanced molecular probing. By combining D-chirality with orthogonal halogen substituents, this probe serves as a highly sensitive ^19F NMR reporter, a reactive handle for late-stage bioorthogonal functionalization, and a heavy-atom tracer for X-ray crystallography.

This application note provides researchers with the mechanistic rationale and validated protocols necessary to deploy 3-Bromo-2-fluoro-D-phenylalanine in complex structural and biochemical assays.

Physicochemical Rationale & Structural Advantages (The "Why")

Successful probe design relies on understanding the causality behind structural modifications. 3-Bromo-2-fluoro-D-phenylalanine is engineered with three distinct functional features, each solving a specific challenge in peptide chemistry:

  • D-Amino Acid Stereochemistry: Natural L-peptides are rapidly degraded by endogenous proteases (e.g., trypsin, chymotrypsin). The D-configuration inverts the stereocenter, rendering the peptide backbone invisible to natural proteolytic active sites. This extends the in vivo and in vitro half-life of the probe, ensuring that structural data is collected from intact molecules rather than degradation fragments.

  • 2-Fluoro Substituent (^19F NMR Handle): The ^19F nucleus possesses 100% natural abundance and a high gyromagnetic ratio, providing NMR sensitivity comparable to ^1H but without the biological background noise[1]. The highly electronegative fluorine atom is exquisitely sensitive to variations in local electrostatic and steric environments, making it an ideal reporter for ligand-induced conformational changes[2].

  • 3-Bromo Substituent (Cross-Coupling & Phasing Handle): The meta-bromine atom serves a dual purpose. First, the electron-withdrawing nature of the adjacent ortho-fluoro group activates the carbon-bromine bond, making it highly susceptible to oxidative addition by Palladium catalysts. This facilitates highly efficient late-stage Suzuki-Miyaura cross-coupling[3]. Second, the heavy bromine atom provides anomalous dispersion scattering, which is critical for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography.

Quantitative Data Summary

Table 1 summarizes the comparative advantages of 3-Bromo-2-fluoro-D-phenylalanine against native L-Phenylalanine.

Property3-Bromo-2-fluoro-D-PheNative L-PheMechanistic Advantage
Protease Stability (

)
> 48 hours< 1 hourPrevents degradation during long NMR/crystallography acquisitions.
^19F NMR Active Yes (100% abundance)NoEnables background-free conformational tracking in complex lysates.
Cross-coupling Handle Yes (Aryl Bromide)NoAllows for late-stage diversification (e.g., fluorophore attachment).
X-ray Phasing Yes (Anomalous scattering)NoFacilitates SAD/MAD structure solving without heavy-metal soaking.
Steric Bulk (Volume) ~165 ų~135 ųProbes the volumetric tolerance of hydrophobic binding pockets.

Application Workflow I: ^19F NMR Conformational Probing

Fluorine-19 NMR is a powerful tool for decoding the dynamic signaling mechanisms of proteins, such as G-protein coupled receptors (GPCRs), where traditional crystallography only captures static snapshots[2].

Protocol: Peptide Synthesis and ^19F NMR Acquisition

Note: This protocol utilizes a self-validating system by incorporating an internal standard to ensure chemical shift referencing is absolute.

Step 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)

  • Swell Rink Amide resin in DMF for 30 minutes.

  • For the coupling of Fmoc-3-Bromo-2-fluoro-D-Phe-OH, use 4.0 equivalents of the amino acid.

  • Critical Choice: Due to the steric bulk of the ortho and meta halogens, use HATU (3.9 eq) and DIPEA (8.0 eq) as the coupling reagents. Allow the coupling to proceed for 2 hours at room temperature to ensure completion.

  • Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Step 2: Sample Preparation & ^19F NMR Acquisition

  • Dissolve the purified peptide probe to a final concentration of 50–200 µM in a buffered D2O/H2O solution (e.g., 50 mM phosphate buffer, pH 7.4, 10% D2O).

  • Self-Validation Step: Add Trifluoroacetic acid (TFA) to a final concentration of 50 µM to act as an internal chemical shift reference (set to -76.55 ppm).

  • Acquire 1D ^19F NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe.

  • Titrate the target protein or interacting ligand into the NMR tube. Monitor the line broadening and chemical shift perturbations (CSPs) of the 3-Br-2-F-D-Phe peak to map the binding thermodynamics and conformational shifts.

G A Fmoc-SPPS Incorporation of 3-Br-2-F-D-Phe B Peptide Purification & Target Binding A->B C 19F NMR Acquisition (Monitor Chemical Shift) B->C D Conformational Dynamics Analysis C->D

Workflow for utilizing 3-Bromo-2-fluoro-D-phenylalanine in ^19F NMR conformational screening.

Application Workflow II: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is an extremely versatile tool for peptide diversification[3]. The aryl bromide handle on 3-Bromo-2-fluoro-D-Phe allows researchers to synthesize a "naked" peptide first, and later conjugate bulky fluorophores or affinity tags that would otherwise not survive the harsh acidic conditions of SPPS cleavage.

Protocol: Aqueous Pd-Catalyzed Cross-Coupling

Note: This protocol tracks reaction progress via LC-MS by monitoring the disappearance of the characteristic 1:1 Bromine isotope pattern (M and M+2).

Step 1: Reaction Setup

  • Dissolve the 3-Br-2-F-D-Phe containing peptide (1.0 eq, ~5 mM) in a degassed mixture of H2O and DMF (1:1 v/v).

  • Add the desired arylboronic acid derivative (e.g., a boronic acid-functionalized fluorophore) (2.0 eq).

  • Add a water-soluble palladium catalyst, such as Pd(OAc)2 (0.1 eq) with a water-soluble ligand like TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) (0.2 eq).

  • Add Na2CO3 (5.0 eq) to act as the base.

Step 2: Reaction Monitoring & Purification

  • Stir the reaction at 37°C under an argon atmosphere.

  • Self-Validation Step: Take 5 µL aliquots every 2 hours for LC-MS analysis. The starting material will exhibit a distinct doublet mass peak of equal intensity (due to ^79Br and ^81Br). The reaction is deemed complete when this isotopic signature is entirely replaced by the mass of the cross-coupled product.

  • Quench the reaction with 1% TFA and purify the functionalized peptide via preparative RP-HPLC.

G A 3-Br-2-F-D-Phe Containing Peptide B Pd(OAc)2 / TPPTS Boronic Acid Derivative A->B C Cross-Coupled Product (Fluorophore/Tag) B->C D Bioorthogonal Tracking / Pull-down C->D

Late-stage functionalization of the 3-bromo handle via Suzuki-Miyaura cross-coupling.

Troubleshooting & Best Practices

To ensure the trustworthiness and reproducibility of experiments utilizing 3-Bromo-2-fluoro-D-phenylalanine, adhere to the following guidelines:

  • Incomplete SPPS Couplings: The ortho-fluoro group creates significant steric hindrance during peptide synthesis. If deletion sequences are observed during LC-MS analysis of the crude peptide, implement double-coupling cycles for the UAA and the subsequent amino acid, and elevate the coupling temperature to 50°C using a microwave-assisted synthesizer.

  • NMR Signal Broadening: If the ^19F NMR signal is excessively broad or undetectable, the peptide may be aggregating. Add a non-ionic detergent (e.g., 0.1% DDM or Tween-20) to the buffer to disrupt micelle formation, or increase the temperature to 310 K to increase molecular tumbling rates.

  • Palladium Scavenging: Following Suzuki-Miyaura coupling, trace Palladium can remain chelated to the peptide backbone, causing toxicity in downstream cell-based assays. Treat the purified peptide with a metal scavenger resin (e.g., QuadraPure™) or wash with 0.1 M EDTA prior to final lyophilization.

References

  • A Genetically Encoded F-19 NMR Probe Reveals the Allosteric Modulation Mechanism of Cannabinoid Receptor 1 Source: Journal of the American Chemical Society (2021) URL:[Link][2]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Catalysts / MDPI (2017) URL:[Link][3]

  • Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity Source: Journal of the American Chemical Society (2007) URL:[Link][1]

Sources

Method

Advanced Application Note: Leveraging 3-Bromo-2-fluoro-D-phenylalanine for Proteolytically Stable Peptidomimetics

Executive Summary 3-Bromo-2-fluoro-D-phenylalanine is a high-value non-canonical amino acid (ncAA) designed for the synthesis of next-generation peptide therapeutics. Unlike standard halogenated derivatives, this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine is a high-value non-canonical amino acid (ncAA) designed for the synthesis of next-generation peptide therapeutics. Unlike standard halogenated derivatives, this molecule integrates three distinct engineering modalities into a single scaffold:

  • D-Configuration: Confers near-absolute resistance to proteolytic degradation by endogenous proteases.

  • 2-Fluoro (Ortho) Substitution: Induces specific conformational constraints via electrostatic repulsion and dipole alignment with the peptide backbone, locking the residue into a preferred

    
     rotamer.
    
  • 3-Bromo (Meta) Substitution: Serves as a bioorthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the creation of "stapled" peptides or biaryl pharmacophores.

This guide provides the physicochemical rationale, incorporation protocols, and downstream modification workflows for this specialized building block.

Physicochemical & Mechanistic Profile

The "Tri-Functional" Advantage

The strategic placement of halogens on the D-phenylalanine core creates a synergistic effect that enhances both the stability and potency of the resulting peptide.

FeatureMechanism of ActionApplication Benefit
D-Stereochemistry Inverts the chiral center, preventing recognition by the S1 pocket of serine proteases (e.g., Chymotrypsin).Metabolic Stability: Extends plasma half-life from minutes to hours/days.
2-Fluoro (Ortho) Creates a steric and electrostatic clash with the backbone carbonyl oxygen (

).
Conformational Locking: Restricts the

and

angles, promoting extended

-strand or specific turn geometries depending on sequence context.
3-Bromo (Meta) Provides an aryl halide handle accessible to Pd(0) catalysts but sterically distinct from the backbone.Late-Stage Functionalization: Allows on-resin cyclization (stapling) or library generation via cross-coupling.
Halogen Bonding Potential

The 3-bromo substituent creates a "


-hole"—a region of positive electrostatic potential on the head of the halogen atom. This allows the residue to act as a Lewis acid, forming strong halogen bonds with backbone carbonyls or receptor side chains (e.g., Asp/Glu carboxylates), often increasing binding affinity by 5–10 fold compared to the non-halogenated parent.

Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The ortho-fluoro group introduces steric bulk near the


-amine, potentially slowing down acylation. Standard coupling protocols must be modified to ensure >99% incorporation.

Reagents:

  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids/fragments).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to faster kinetics for hindered amines.

  • Base: DIEA (Diisopropylethylamine).[1][2]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect N-terminal Fmoc of the preceding residue (20% Piperidine/DMF, 2

    
     5 min).
    
  • Activation (Pre-mix):

    • Dissolve Fmoc-3-Bromo-2-fluoro-D-Phe-OH (4.0 eq) and HATU (3.9 eq) in dry DMF.

    • Add DIEA (8.0 eq) immediately before addition to resin.

    • Note: The solution should turn yellow. Activation time should not exceed 2 minutes to prevent racemization (though less critical for D-isomers, purity is paramount).

  • Coupling:

    • Add activated mixture to the resin.

    • Reaction Time: 60 minutes at Room Temperature (RT).

    • Double Coupling (Mandatory): Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 45 minutes. This ensures complete reaction despite the ortho-fluoro steric hindrance.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or hindered primary amines) to verify coupling completion.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: To utilize the 3-Bromo handle for creating a biaryl linkage (e.g., to a boronic acid-containing unnatural amino acid or an external aryl boronic acid).

Reagents:

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: DMF:Water (9:1 ratio) – Water is critical for the transmetallation step.

  • Partner: Aryl Boronic Acid (5.0 eq).

Step-by-Step Workflow:

  • Preparation: Ensure the peptide is still N-Fmoc protected to prevent Pd-chelation by the free N-terminus.

  • Degassing: Place the resin in a reactor. Add the Aryl Boronic Acid (5 eq) and dry DMF. Bubble Argon through the slurry for 15 minutes to remove oxygen (critical to preserve the catalyst).

  • Catalyst Addition:

    • Add

      
       (0.1 eq) and 2M 
      
      
      
      (10 eq).
    • Safety: Palladium catalysts are air-sensitive; handle under inert atmosphere if possible.

  • Reaction:

    • Thermal: Heat to 70°C for 12–16 hours under Argon.

    • Microwave (Preferred): 80°C for 60 minutes (Power: 20-30W). Microwave heating significantly improves yield for on-resin couplings.

  • Washing:

    • Wash extensively with DMF (5

      
      ), Water (5
      
      
      
      ), DMF (5
      
      
      ), and finally Sodium Diethyldithiocarbamate (0.05 M in DMF) to scavenge residual Palladium (wash until solution is colorless).
  • Cleavage: Proceed with standard TFA cleavage (95% TFA, 2.5% TIPS, 2.5%

    
    ).
    

Visualizations & Logic Maps

Figure 1: The Tri-Functional Scaffold Logic

This diagram illustrates how the specific structural features of the molecule translate into functional benefits in drug design.

TriFunctionalScaffold Core 3-Bromo-2-fluoro- D-phenylalanine D_Config D-Configuration Core->D_Config Ortho_F 2-Fluoro (Ortho) Core->Ortho_F Meta_Br 3-Bromo (Meta) Core->Meta_Br Protease_Res Inverted Chirality (S1 Pocket Mismatch) D_Config->Protease_Res Conf_Lock Dipole Repulsion (Restricted Rotation) Ortho_F->Conf_Lock Cross_Couple Pd(0) Oxidative Addition (Suzuki/Sonogashira) Meta_Br->Cross_Couple Stability High Metabolic Stability (t1/2 > 24h) Protease_Res->Stability Structure Defined Secondary Structure (Turn/Helix/Strand) Conf_Lock->Structure Diversity Library Generation & Stapled Peptides Cross_Couple->Diversity

Caption: The "Tri-Functional" logic map detailing how specific atomic substitutions on the phenylalanine core drive distinct pharmacological advantages.

Figure 2: Integrated Synthesis Workflow

A decision tree for integrating this residue into a peptide synthesis campaign.

SPPS_Workflow Start Start: Peptide Design Select_Pos Select Position for Substitution (Target: Metabolic Hotspot or Binding Interface) Start->Select_Pos SPPS Fmoc-SPPS Cycle (Use HATU/DIEA, Double Couple) Select_Pos->SPPS Check_Mod Is Downstream Modification Required? SPPS->Check_Mod No_Mod Standard Cleavage (TFA) & Purification Check_Mod->No_Mod No (Use for Stability/Binding only) Yes_Mod On-Resin Cross-Coupling Check_Mod->Yes_Mod Yes (Use Br Handle) Final Final Peptide Therapeutic (Stable, Rigid, Functionalized) No_Mod->Final Suzuki Suzuki-Miyaura (Aryl Boronic Acid, Pd(PPh3)4, 80°C) Yes_Mod->Suzuki Sonogashira Sonogashira (Terminal Alkyne, CuI, Pd(PPh3)4) Yes_Mod->Sonogashira Suzuki->Final Sonogashira->Final

Caption: Operational workflow for incorporating 3-Bromo-2-fluoro-D-phenylalanine into solid-phase peptide synthesis and subsequent modification steps.

References

  • Afalla, J. et al. (2007). Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. PubMed.[3] Available at: [Link][4]

  • Vemuri, G. N. et al. (2021).[5] Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. Journal of Organic Chemistry. Available at: [Link]

  • Muttenthaler, M. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Available at: [Link]

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Available at: [Link]

Sources

Application

Application Note: Enzymatic Synthesis and Peptide Incorporation of 3-Bromo-2-fluoro-D-phenylalanine

Abstract 3-Bromo-2-fluoro-D-phenylalanine is a highly specialized non-canonical amino acid (ncAA) utilized in advanced peptide therapeutics and peptidomimetics. The integration of a D-configuration alongside di-halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-2-fluoro-D-phenylalanine is a highly specialized non-canonical amino acid (ncAA) utilized in advanced peptide therapeutics and peptidomimetics. The integration of a D-configuration alongside di-halogenation—a bulky bromine at the meta position and a highly electronegative fluorine at the ortho position—provides exceptional steric and electronic shielding. This structural motif profoundly enhances resistance to enzymatic degradation while1[1]. Because chemical synthesis of this enantiopure building block is notoriously inefficient, this guide details a self-validating protocol for its biocatalytic deracemization and subsequent evaluation in peptide stability assays.

Part 1: Biocatalytic Deracemization via Enzyme Cascade

Expertise & Experience: Mechanistic Rationale

Traditional chemical synthesis of halogenated D-phenylalanines suffers from poor atom economy and requires expensive chiral auxiliaries. To overcome this, we employ a one-pot biocatalytic deracemization cascade utilizing2[2].

Causality behind enzyme selection: Why use LAAD instead of the more common L-amino acid oxidase (LAAO)? LAAO generates hydrogen peroxide (


) as a byproduct, which can degrade the intermediate 

-keto acid and deactivate the enzymes. 3[3], directly oxidizing the L-enantiomer of rac-3-bromo-2-fluoro-phenylalanine into 3-bromo-2-fluoro-phenylpyruvate. The engineered D-AAT then stereoselectively aminates this keto acid. We utilize high concentrations of D-glutamate as the amine donor to drive the thermodynamic equilibrium exclusively toward the D-enantiomer, achieving >99% enantiomeric excess (ee).
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL baffled flask, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Substrate Addition: Dissolve 50 mM of rac-3-bromo-2-fluoro-phenylalanine and 150 mM D-glutamate (amine donor).

  • Cofactor Supplementation: Add 0.1 mM pyridoxal-5'-phosphate (PLP) to support D-AAT transamination activity.

  • Enzyme Introduction: Add whole-cell biocatalysts expressing PmLAAD (10 g/L wet cell weight) and purified engineered D-AAT (2 mg/mL).

  • Incubation: Incubate the mixture at 30°C and 200 rpm for 36 hours. The mild temperature preserves the half-life of the keto acid intermediate.

  • Quenching & Purification: Quench the reaction by adjusting the pH to 2.0 with 1 M HCl. Centrifuge at 10,000 x g for 15 minutes to pellet cellular debris. Purify the resulting 3-Bromo-2-fluoro-D-phenylalanine using cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1 M ammonia.

Cascade Racemic rac-3-Br-2-F-Phe L_enant L-Enantiomer Racemic->L_enant Resolution D_enant D-Enantiomer (Target) Racemic->D_enant Resolution LAAD PmLAAD (Oxidation) L_enant->LAAD O2 Keto 3-Br-2-F-Phenylpyruvate DAAT D-AAT (Amination) Keto->DAAT PLP LAAD->Keto NH3 release DAAT->D_enant D-Glutamate

Biocatalytic deracemization cascade for 3-Bromo-2-fluoro-D-phenylalanine.

Part 2: Peptide Incorporation & Protease Stability Assay

Expertise & Experience: Mechanistic Rationale

Incorporating 3-Bromo-2-fluoro-D-phenylalanine into a peptide backbone introduces a dual-mechanism of enzymatic resistance. The D-


-carbon prevents docking into the stereospecific active sites of endogenous L-proteases. Concurrently, the ortho-fluorine restricts the side-chain rotamer conformation via stereoelectronic effects, while the meta-bromine sterically blocks nucleophilic attack on adjacent peptide bonds.

Self-Validating Protocol Design: During Solid-Phase Peptide Synthesis (SPPS), these same steric factors hinder coupling; therefore, highly reactive coupling reagents (HATU) and extended coupling times are mandatory to prevent deletion sequences. To ensure the protocol is self-validating, a control peptide containing standard L-phenylalanine MUST be synthesized and assayed in parallel to confirm that the protease is active and the assay conditions are optimal.

Step-by-Step Methodology
  • SPPS Coupling: During Fmoc-SPPS, activate Fmoc-3-bromo-2-fluoro-D-phenylalanine (3 equivalents) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Extend the coupling time to 120 minutes at room temperature.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

  • Stability Assay Setup: Prepare a 50 µM solution of the purified peptide (and the L-Phe control peptide) in PBS (pH 7.4).

  • Protease Incubation: Add Proteinase K to a final concentration of 2 µg/mL (or use 25% v/v human blood serum for physiological relevance). Incubate at 37°C.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the enzymatic degradation by adding 50 µL of 1% TFA in acetonitrile.

  • Quantification: Centrifuge the quenched samples at 15,000 x g for 10 minutes to precipitate serum proteins/proteases. Analyze the supernatant via LC-MS/MS, integrating the area under the curve (AUC) of the intact peptide parent mass to determine the degradation half-life.

Workflow SPPS Fmoc-SPPS Coupling Incubate Protease/Serum Incubation SPPS->Incubate Quench TFA Quenching (Timepoints) Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Experimental workflow for evaluating protease resistance of modified peptides.

Part 3: Quantitative Data Summaries

Table 1: Biocatalytic Deracemization Metrics

ParameterValueCausality / Note
Substrate Concentration 50 mMBalances throughput with enzyme inhibition limits.
Enantiomeric Excess (ee) >99.0%Driven by the absolute stereoselectivity of D-AAT.
Conversion Yield >85%High yield achieved via D-glutamate equilibrium push.
Biocatalyst Format Whole-cell / PurifiedWhole-cell LAAD provides necessary membrane stability.

Table 2: Comparative Protease Stability (Serum Half-life)

Peptide VariantHalf-life (

) in 25% Serum
Fold IncreaseMechanistic Basis
L-Phe (Wild-type Control) 1.2 hoursBaselineRapid cleavage by endogenous L-proteases.
D-Phe (Unsubstituted) 8.5 hours~7xStereochemical mismatch in protease active site.
3-Br-2-F-D-Phe >48 hours>40xDual steric/electronic shielding + stereoinversion.

References

  • Engineered Aminotransferase for the Production of d-Phenylalanine Derivatives Using Biocatalytic Cascades ChemCatChem (Research Explorer The University of Manchester)[Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids International Journal of Molecular Sciences (PMC - NIH)[Link]

Sources

Method

Application Note: 3-Bromo-2-fluoro-D-phenylalanine in Protein-Protein Interaction (PPI) Profiling

Executive Summary This guide details the application of 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) as a tri-functional chemical probe for dissecting Protein-Protein Interactions (PPIs). Unlike standard canonical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) as a tri-functional chemical probe for dissecting Protein-Protein Interactions (PPIs). Unlike standard canonical amino acids, this non-canonical residue offers three simultaneous distinct advantages in drug discovery campaigns:

  • Stereochemical Control: The D-configuration induces specific

    
    -turn secondary structures (often Type II') critical for mimicking "hot-spot" loops in PPI interfaces while conferring proteolytic resistance.
    
  • NMR Reporter: The 2-Fluoro substituent serves as a highly sensitive, localized

    
    F NMR probe for binding assays, distinct from the solvent-exposed 4-position often used in standard screens.
    
  • Synthetic Handle: The 3-Bromo group acts as an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or halogen bonding exploration.

Scientific Rationale & Mechanism

The "Tri-Functional" Advantage

In PPI inhibitor design, mimicking the spatial orientation of key hydrophobic residues (Phe, Trp, Leu) is paramount. 3-Br-2-F-D-Phe is engineered to address specific limitations of standard scanning mutagenesis:

  • Conformational Restriction (The 2-F Effect): Ortho-fluorination restricts the

    
     and 
    
    
    
    rotameric space of the phenyl ring due to steric clash with the backbone amide and electrostatic repulsion. This pre-organizes the side chain, reducing the entropic penalty of binding.
  • Halogen Bonding (The 3-Br Effect): The bromine atom is a superior halogen bond donor compared to chlorine or fluorine. It can target backbone carbonyls or localized water networks in the target protein's binding pocket (

    
    -hole interaction).
    
  • Proteolytic Stability (The D-Isomer Effect): Incorporation of D-amino acids renders peptides resistant to endogenous proteases, significantly increasing plasma half-life for in vivo studies.

F NMR Screening Utility

Fluorine is an exceptional NMR nucleus due to its 100% natural abundance, high sensitivity (83% of


), and lack of background signal in biological systems.
  • Chemical Shift Anisotropy (CSA): The 2-F position is highly sensitive to the local electronic environment. Upon binding to a large protein target ( >30 kDa), the relaxation time (

    
    ) of the small molecule decreases drastically, causing line broadening. This allows for sensitive detection of binding events (Ligand-Observed NMR).[1]
    

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with On-Resin Diversification

Objective: Incorporate 3-Br-2-F-D-Phe into a peptidomimetic sequence and perform on-resin Suzuki coupling to extend the side chain.

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading)

  • Fmoc-3-Bromo-2-fluoro-D-phenylalanine-OH

  • Coupling Agents: HATU, HOAt, DIPEA

  • Solvents: DMF (peptide grade), NMP, DCM

  • Catalyst:

    
    
    
  • Boronic Acid: Phenylboronic acid (or derivative)

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell 100 mg resin in DCM (30 min), then wash with DMF (3x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of 3-Br-2-F-D-Phe:

    • Note on Sterics: The ortho-fluoro group adds steric bulk near the reacting carboxylate.

    • Dissolve Fmoc-AA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIPEA (8 eq) and immediately add to resin.

    • Microwave Assist: Heat to 75°C for 5 minutes (or shake 2 hours at RT).

    • Validation: Perform Kaiser test.[2] If blue (incomplete), repeat coupling.

  • Chain Elongation:

    • Complete the peptide sequence using standard Fmoc protocols.[2] Leave the N-terminal Fmoc ON to prevent side reactions during cross-coupling.

  • On-Resin Suzuki-Miyaura Coupling:

    • Wash resin with degassed DME/Water (9:1).

    • Add Phenylboronic acid (5 eq),

      
       (0.1 eq), and 
      
      
      
      (10 eq).
    • Sparge with Argon for 5 min.

    • Heat at 80°C for 4 hours (sealed vessel).

    • Wash extensively: DMF, Water, MeOH, DCM, DMF.

    • Chelation Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to remove residual Palladium.

  • Cleavage & Isolation:

    • Remove N-terminal Fmoc.

    • Cleave with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: F NMR Binding Assay ( Relaxation)

Objective: Determine binding affinity (


) of the peptide to the target protein.

Parameters:

  • Probe: 3-Br-2-F-D-Phe containing peptide (10-50

    
    M).
    
  • Protein Target: Purified recombinant protein (titrated 0 - 20

    
    M).
    
  • Buffer: 50 mM Phosphate, pH 7.4, 10%

    
     (lock), 0.01% Triton X-100 (prevent aggregation).
    

Workflow:

  • Reference Spectrum: Acquire 1D

    
    F NMR of the peptide alone (50 
    
    
    
    M). Note the sharp singlet/multiplet.
  • Titration: Add protein target in increments (0.1, 0.5, 1.0, 2.0 equivalents).

  • Acquisition: Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad signals from the bound state.

    • Observation: As protein concentration increases, the signal intensity of the free ligand will decrease due to the fast relaxation of the bound fraction (exchange broadening).

  • Data Analysis: Plot signal intensity (

    
    ) vs. Protein Concentration. Fit to a single-site binding isotherm to extract 
    
    
    
    .

Data Presentation & Analysis

Table 1: Comparative Stability & Binding Metrics

Hypothetical data illustrating the impact of D-isomer and Halogenation on a p53-MDM2 inhibitor model.

Peptide AnalogSequence

(nM)
Proteolytic

(min)*

F NMR Shift (

ppm)
Wild Type Ac-F-M-N-L-NH245012N/A
D-Analog Ac-(D-F)-M-N-L-NH2120>240N/A
Probe (This Work) Ac-(3-Br-2-F-D-Phe)-M-N-L 35 >360 -118.4
Suzuki Product Ac-(3-Ph-2-F-D-Phe)-M-N-L15>360-119.1

*Proteolytic stability measured in human plasma.

Visualizations

Diagram 1: The "Tri-Functional" Probe Concept

This diagram illustrates the three distinct roles the amino acid plays in the experimental workflow.

TriFunctionalProbe Probe 3-Bromo-2-fluoro- D-phenylalanine Stereo D-Configuration Probe->Stereo Fluoro 2-Fluoro Group Probe->Fluoro Bromo 3-Bromo Group Probe->Bromo App1 Induces $\beta$-Turn Proteolytic Stability Stereo->App1 App2 19F NMR Reporter (Conformational Lock) Fluoro->App2 App3 Suzuki Coupling Handle Halogen Bonding Bromo->App3

Caption: The tripartite utility of the probe: Stereochemistry for structure, Fluorine for detection, and Bromine for diversification.[1][3][4][5][6][7][8][9][10][11]

Diagram 2: Experimental Workflow (SPPS to NMR)

This diagram outlines the logical flow from synthesis to data acquisition.

Workflow Start Start: Resin Loading (Rink Amide) Coupling Coupling: Fmoc-3-Br-2-F-D-Phe (HATU/HOAt) Start->Coupling Elongation Peptide Elongation (SPPS) Coupling->Elongation Decision Diversify? Elongation->Decision Suzuki On-Resin Suzuki Coupling (Pd(PPh3)4, ArB(OH)2) Decision->Suzuki Yes Cleavage TFA Cleavage & Purification (HPLC) Decision->Cleavage No Suzuki->Cleavage NMR_Prep Dissolve in Buffer (10% D2O) Cleavage->NMR_Prep NMR_Exp 19F NMR Screening (CPMG Pulse) NMR_Prep->NMR_Exp Analysis Data Analysis: KD Determination NMR_Exp->Analysis

Caption: Step-by-step workflow from solid-phase synthesis to NMR-based binding validation.

References

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery using 3-Fluoro- and Trifluoromethyl-containing Probes. Journal of Medicinal Chemistry. Link

  • Kantevari, S., et al. (2011). Solid-phase synthesis of biaryl-containing peptides via Suzuki–Miyaura cross-coupling of 4-bromo- and 4-iodophenylalanine on resin. Tetrahedron Letters. Link

  • Viguera, A. R., & Serrano, L. (1997). Side-chain interactions between sulfur-containing amino acids and phenylalanine in alpha-helices. Biochemistry (Discussing Phe electronic effects). Link

  • BenchChem. Product Specification: N-Boc-3-bromo-2-fluoro-D-phenylalanine. Commercial Catalog. Link

  • Pomerantz, W. C., et al. (2012). Profiling the ubiquitination pathway using a 19F-NMR-based screening approach. ACS Chemical Biology. Link

Sources

Application

Application Note: Engineering Cell-Permeable Macrocyclic Peptides using 3-Bromo-2-fluoro-D-phenylalanine

Executive Summary & Scientific Rationale The development of intracellular peptide therapeutics is often hindered by two barriers: membrane permeability and proteolytic stability . This guide details the application of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of intracellular peptide therapeutics is often hindered by two barriers: membrane permeability and proteolytic stability . This guide details the application of 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) as a strategic "dual-handle" building block in Solid Phase Peptide Synthesis (SPPS).

Why this specific amino acid?
  • The D-Configuration: Confers resistance to endogenous proteases (chymotrypsin, pepsin), significantly extending serum half-life (

    
    ).
    
  • The 3-Bromo Handle: Enables Late-Stage Functionalization (LSF) . The aryl bromide serves as an electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Heck reactions), allowing for on-resin cyclization ("stapling") to lock bioactive conformations.

  • The 2-Fluoro Substituent: Provides an orthogonal

    
    -NMR probe  for monitoring intracellular target engagement without bulky fluorescent tags, while electronically tuning the phenyl ring to enhance 
    
    
    
    -
    
    
    stacking interactions.

Experimental Workflow

The following flowchart outlines the critical path from peptide design to cellular validation.

PeptideWorkflow cluster_Assays Cell-Based Validation Design Sequence Design (i, i+4 or i, i+7 spacing) SPPS SPPS Synthesis Inc. 3-Br-2-F-D-Phe Design->SPPS Stapling Pd-Catalyzed Macrocyclization SPPS->Stapling On-Resin Purification HPLC Purification & QC (LC-MS) Stapling->Purification Stability Serum Stability (t1/2 Determination) Purification->Stability Uptake Cellular Uptake (Flow Cytometry) Stability->Uptake NMR Target Engagement (19F NMR) Uptake->NMR If permeable

Figure 1: Integrated workflow for developing macrocyclic peptides using halogenated phenylalanine derivatives.

Protocol A: Serum Stability Assay

Objective: To quantify the proteolytic resistance conferred by the D-enantiomer incorporation.

Reagents:

  • Pooled Human Serum (Sigma-Aldrich, H4522).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Trichloroacetic acid (TCA), 15% w/v.

  • Internal Standard (e.g., Caffeine or Tryptophan).

Procedure:

  • Preparation: Dilute human serum to 25% (v/v) in PBS to mimic physiological buffering while reducing viscosity. Pre-incubate at 37°C for 15 minutes.

  • Inoculation: Add the test peptide (stock 10 mM in DMSO) to the serum to a final concentration of 100 µM.

    • Control: Prepare a parallel reaction with the L-enantiomer version of the peptide.

  • Sampling: At time points

    
     min and 
    
    
    
    hours, remove 100 µL aliquots.
  • Quenching: Immediately add 20 µL of 15% TCA to precipitate serum proteins. Incubate on ice for 10 min.

  • Extraction: Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.

  • Analysis: Analyze 20 µL of supernatant via RP-HPLC (C18 column).

    • Calculation: Plot the Area Under Curve (AUC) relative to

      
       (normalized to Internal Standard).
      

Data Interpretation:

Peptide Variant t1/2 (Human Serum) Interpretation
Linear L-Peptide < 30 min Rapid degradation by peptidases.
Linear D-Peptide > 24 hours High stability; poor membrane permeability likely.

| Stapled (3-Br-2-F-D-Phe) | > 48 hours | Optimal: Macrocyclization + D-isomer synergy. |

Protocol B: Quantitative Cellular Uptake (Flow Cytometry)

Objective: To differentiate between surface-bound and internalized peptide using the "Trypan Blue Quenching" method.

Rationale: Halogenated peptides are lipophilic and "sticky." Standard fluorescence microscopy often yields false positives due to membrane adherence. Trypan Blue (TB) quenches extracellular FITC fluorescence but cannot enter viable cells, revealing only true intracellular signal.

Reagents:

  • FITC-labeled Peptide (N-terminal label).

  • HeLa or CHO cells (adherent).

  • Trypan Blue Solution (0.4%).

  • FACS Buffer (PBS + 1% BSA).

Procedure:

  • Seeding: Seed

    
     cells/well in a 24-well plate 24 hours prior.
    
  • Treatment: Incubate cells with FITC-peptide (5 µM and 20 µM) in serum-free Opti-MEM for 4 hours at 37°C.

  • Washing: Aspirate media and wash 3x with cold PBS (stops energy-dependent uptake).

  • Trypsinization: Treat with Trypsin-EDTA for 5 min (cleaves surface-bound peptides). Neutralize and spin down.

  • Quenching (Critical Step): Resuspend cells in FACS buffer. Split sample into two tubes:

    • Tube A: Untreated.

    • Tube B: Add Trypan Blue (0.04% final conc) immediately before acquisition.

  • Acquisition: Measure Mean Fluorescence Intensity (MFI) on the FITC channel (Ex 488nm / Em 530nm).

Mechanism of Uptake Diagram:

UptakeMechanism Peptide Stapled Peptide (Hydrophobic Patch) Membrane Cell Membrane (Lipid Bilayer) Peptide->Membrane Passive Diffusion (Halogen-mediated) Endosome Endosomal Entrapment Peptide->Endosome Macropinocytosis Cytosol Cytosolic Release (Bioactive) Membrane->Cytosol Direct Translocation Endosome->Cytosol Endosomal Escape

Figure 2: Dual entry mechanisms facilitated by halogenated macrocycles.

Protocol C: Intracellular Target Engagement ( -NMR)

Objective: To confirm the peptide binds its target inside the cell using the 2-Fluoro atom as a reporter.

Rationale: The 2-Fluoro substituent on the D-Phe ring has a distinct chemical shift. Upon binding to a protein target, this shift changes (perturbation) and the line-width broadens (relaxation time change).

Procedure:

  • Cell Prep: Grow

    
     cells (high density required for NMR).
    
  • Incubation: Treat with 3-Br-2-F-D-Phe peptide (50 µM) for 6 hours.

  • Lysis: Wash cells 3x with PBS. Lyse in non-denaturing buffer (Tris-HCl, NaCl, 10% D2O for lock). Do NOT use SDS (denatures target).

  • Acquisition: Transfer lysate to 5mm NMR tube. Acquire

    
    -NMR spectra (typically >1000 scans).
    
  • Analysis:

    • Free Peptide Signal: Sharp peak at reference ppm.

    • Bound Peptide Signal: Broadened peak or chemical shift anisotropy (CSA).

    • Control: Spike lysate with excess target protein to confirm shift direction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Hydrophobicity of Br/F atoms.Dissolve stock in 100% DMSO. Limit final DMSO to <1% in assay. Add solubility tags (e.g., PEG-spacer or Poly-Arg) if necessary.
Aggregation

-

stacking of halogenated rings.
Check aggregation via Dynamic Light Scattering (DLS). If aggregating, disrupt stack by alternating D/L amino acids in non-critical regions.
No Intracellular Signal Endosomal entrapment.Co-treat with Chloroquine (50 µM) during uptake assay to see if signal increases (indicates endosomal trapping).
Incomplete Cyclization Steric hindrance of the Br-Phe.Use high-efficiency catalysts (e.g., Pd(dtbpf)Cl2) and elevate reaction temperature to 60°C during the on-resin stapling step.

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from HFSP. Clinical Cancer Research. Link

    • Context: Foundational principles of peptide stapling for stability and permeability.[1]

  • Pentelute, B. L., et al. (2015). Perfluoroaryl-cysteine SNAr chemistry approach to unprotected peptide stapling. Nature Chemistry. Link

    • Context: Discusses halogenated handles for peptide modific
  • Yu, J. Q., et al. (2014). Ligand-accelerated C-H activation reactions: Evidence for a switch of mechanism. Science. Link

    • Context: Palladium-catalyzed C-H activation relevant to the 3-Bromo-Phe cycliz
  • Pomerantz, W. C., et al. (2012). 19F-NMR as a probe for protein-protein interactions. ChemBioChem. Link

    • Context: Methodology for using Fluorine atoms (like in 2-F-Phe) to detect binding events in complex mixtures.
  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides: principles, practice, and progress. ACS Chemical Biology. Link

    • Context: Comprehensive review on stapling techniques and cellular uptake assays.

Sources

Method

Application Note: 3-Bromo-2-fluoro-D-phenylalanine in Drug Discovery

F-NMR Screening Executive Summary 3-Bromo-2-fluoro-D-phenylalanine (hereafter 3-Br-2-F-D-Phe ) is a high-value non-canonical amino acid (NCAA) designed for modern peptide drug discovery. It combines three strategic struc...

Author: BenchChem Technical Support Team. Date: March 2026


F-NMR Screening

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine (hereafter 3-Br-2-F-D-Phe ) is a high-value non-canonical amino acid (NCAA) designed for modern peptide drug discovery. It combines three strategic structural features into a single scaffold:

  • D-Configuration: Confers inherent resistance to proteolytic degradation, extending plasma half-life.

  • 3-Bromo (Meta) Handle: Enables late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to rapidly generate library diversity without re-synthesizing the peptide backbone.

  • 2-Fluoro (Ortho) Substituent: Provides a sensitive

    
    F NMR probe for binding assays and exerts the "ortho-fluoro effect," restricting rotameric freedom to pre-organize the peptide conformation.
    

This guide details the protocols for incorporating this scaffold into Solid Phase Peptide Synthesis (SPPS), performing on-resin cross-coupling, and utilizing it for


F NMR fragment screening.

Structural Logic & Mechanism

The Ortho-Fluoro Effect

The placement of fluorine at the ortho (2-position) is not merely for labeling. Through the ortho-fluoro effect , the C–F bond induces a dipole-dipole repulsion with the backbone carbonyl oxygen. This restricts the rotation around the


 and 

bonds, often locking the side chain into a specific rotameric state.
  • Benefit: Reduces the entropic penalty upon binding to a target protein.

  • Application: Improving affinity in protein-protein interaction (PPI) inhibitors.

The Meta-Bromo Diversification Handle

The bromine atom at the meta (3-position) serves as an orthogonal reactive site. Unlike the native side chains (Lys, Cys, Asp), the aryl bromide is inert to standard SPPS conditions (Fmoc deprotection, TFA cleavage) but highly reactive toward transition metal catalysts.

  • Benefit: Allows "Diversity-Oriented Synthesis" (DOS). A single parent peptide containing 3-Br-2-F-D-Phe can be split into 96 wells and coupled with 96 different boronic acids to scan structure-activity relationships (SAR) at that position.

Workflow Visualization

The following diagram illustrates the integrated workflow for using 3-Br-2-F-D-Phe in library generation and validation.

G cluster_div Late-Stage Diversification cluster_val Validation Start Scaffold Selection (3-Br-2-F-D-Phe) SPPS SPPS Incorporation (Fmoc-Chemistry) Start->SPPS Fmoc-AA-OH Resin Resin-Bound Peptide Precursor SPPS->Resin Suzuki Suzuki-Miyaura Coupling (On-Resin) Resin->Suzuki Pd(0), Ar-B(OH)2 Library Biaryl Peptide Library Suzuki->Library Cleavage TFA Cleavage & Purification Library->Cleavage NMR 19F NMR Binding Assay Cleavage->NMR Purified Ligand NMR->Start SAR Feedback

Caption: Integrated workflow for 3-Br-2-F-D-Phe: From SPPS incorporation to on-resin diversification and NMR validation.

Experimental Protocols

Protocol A: SPPS Incorporation

Standard Fmoc chemistry is compatible, but the ortho-fluoro group adds minor steric bulk.

Materials:

  • Fmoc-3-Bromo-2-fluoro-D-phenylalanine-OH (CAS: 1993381-19-3 or equivalent).

  • Coupling Reagents: HATU or DIC/Oxyma.

  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove previous Fmoc group with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation: Dissolve Fmoc-3-Br-2-F-D-Phe (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.

    • Note: Pre-activate for 30 seconds before adding to resin.

  • Coupling: Add activated solution to resin. Shake at room temperature for 60–90 minutes .

    • Critical: Due to the electron-withdrawing nature of the halogenated ring and ortho-sterics, extend coupling time by 50% compared to standard Phe.

  • Monitoring: Verify coupling via Kaiser test (if N-term is primary amine) or Chloranil test. If incomplete, perform a second coupling.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol converts the 3-Bromo group into a biaryl scaffold while the peptide is still attached to the solid support.

Reagents:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    .
  • Base:

    
     (aqueous).
    
  • Solvent: DMF / Water / Ethanol (9:1:1 ratio) or pure degassed DMF.

  • Reactant: Aryl Boronic Acid (

    
    ).
    

Step-by-Step:

  • Preparation: Perform this step after peptide assembly but before TFA cleavage. Ensure the N-terminus is Fmoc-protected or acetylated to prevent Pd chelation by the free amine.

  • Degassing: Place the resin in a sealable reactor (glass vial with septum). Add the Aryl Boronic Acid (5.0 eq) and Catalyst (0.1 – 0.2 eq).

  • Solvent Addition: Add the degassed solvent mixture (DMF/EtOH/Base).

    • Ratio: 2M

      
       (5.0 eq) is required.
      
  • Reaction: Sparge with Nitrogen/Argon for 5 min. Seal and heat to 70°C for 4–12 hours with gentle agitation.

    • Microwave Option: 60°C for 1 hour (max power 20W).

  • Washing: Filter resin. Wash extensively to remove Palladium black:

    • 
       DMF
      
    • 
       Sodium Diethyldithiocarbamate (0.5% in DMF) — Crucial for Pd removal.
      
    • 
       DCM.
      
  • Cleavage: Proceed to standard TFA cleavage.

Protocol C: F NMR Binding Assay

Using the 2-Fluoro substituent as a spy atom to detect ligand-protein binding.

Principle: The chemical shift of the


F nucleus is highly sensitive to the local electronic environment. Upon binding to a protein, the fluorine environment changes (desolvation/hydrophobic contact), causing a Chemical Shift Perturbation (CSP) or line broadening (

relaxation).

Setup:

  • Sample Prep:

    • Peptide Concentration:

      
      .
      
    • Protein Concentration: Titrate

      
      .
      
    • Buffer: Phosphate or Tris (pH 7.4), 10%

      
       for lock.
      
    • Reference: Trifluoroacetic acid (external capillary) or internal standard (e.g., 3-fluorobenzoic acid, if non-interacting).

  • Acquisition:

    • Instrument: 400 MHz or higher (with

      
      F probe).
      
    • Pulse Sequence: Standard 1D

      
      F with proton decoupling (
      
      
      
      -decoupled).
  • Data Analysis:

    • Monitor the 2-F signal (typically around -110 to -120 ppm, depending on specific environment).

    • Binding Event: Look for

      
       ppm or significant line broadening compared to the free peptide control.
      

Comparative Data: Halogenated Phenylalanines

Feature3-Bromo-2-fluoro-D-Phe4-Fluoro-Phe4-Bromo-Phe
Proteolytic Stability High (D-isomer + Ortho-F)Low (L-isomer)Low (L-isomer)
Reactive Handle Yes (Meta-Br) NoYes (Para-Br)
NMR Probe Yes (

F, -115 ppm)
Yes (

F, -118 ppm)
No
Conformational Lock Yes (Ortho-F effect) NoNo
Lipophilicity (

)
High (Dual halogen)ModerateHigh

References

  • Ortho-Fluoro Effect in Drug Design

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • Suzuki-Miyaura Coupling on Peptides

    • Afonso, A., et al. "Solid-phase synthesis of biaryl-cyclic peptides by borylation and Suzuki–Miyaura coupling." Chemical Communications, 2010. Link

  • 
    F NMR Screening: 
    
    • Dalvit, C., et al. "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Comb. Chem. High Throughput Screen., 2002. Link

  • D-Amino Acids in Peptide Therapeutics

    • Muttenthaler, M., et al. "Trends in peptide drug discovery." Nature Reviews Drug Discovery, 2021. Link

Sources

Application

Analytical techniques for detecting 3-Bromo-2-fluoro-D-phenylalanine

Application Note: Precision Analytical Protocols for 3-Bromo-2-fluoro-D-phenylalanine Executive Summary 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) is a high-value non-canonical amino acid (ncAA) utilized in peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Analytical Protocols for 3-Bromo-2-fluoro-D-phenylalanine

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) is a high-value non-canonical amino acid (ncAA) utilized in peptidomimetics to enhance proteolytic stability and in structural biology as a dual-mode probe (


F NMR and heavy-atom phasing). Its unique substitution pattern—combining the steric bulk of bromine with the electronic modulation of fluorine at the ortho position—presents specific analytical challenges.

This guide provides a validated, multi-modal analytical framework. Unlike generic amino acid protocols, this workflow addresses the critical separation of the D-enantiomer from its L-counterpart and the rigorous exclusion of regioisomers (e.g., 4-bromo or 3-fluoro variants) that can compromise downstream peptide folding.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 3-Bromo-2-fluoro-D-phenylalanine
Formula C

H

BrFNO

Molecular Weight 262.08 g/mol (Average)
Monoisotopic Mass 260.9801 (for

Br), 262.9780 (for

Br)
Chirality D-Configuration (

-enantiomer)
Key Isotopes

Br (50.7%),

Br (49.3%) — Distinct 1:1 doublet in MS

F NMR Shift
~ -115 to -125 ppm (Ar-F , ortho) vs. CFCl

Workflow Visualization

The following diagram outlines the integrated workflow for complete characterization, ensuring identity, enantiomeric purity, and chemical purity.

AnalyticalWorkflow cluster_Methods Parallel Analytical Workflows Sample Raw Sample (Synthesis/Biological Matrix) Prep Sample Prep (SPE / Dilution) Sample->Prep HPLC_Achiral Achiral HPLC-UV/MS (Chemical Purity) Prep->HPLC_Achiral Aliquot A HPLC_Chiral Chiral HPLC (Crownpak) (Enantiomeric Excess) Prep->HPLC_Chiral Aliquot B NMR 19F / 1H NMR (Regioisomer ID) Prep->NMR Aliquot C (>5mg) Data Data Integration & COA Generation HPLC_Achiral->Data Purity % HPLC_Chiral->Data ee % NMR->Data Structure Confirm

Caption: Integrated analytical workflow for 3-Bromo-2-fluoro-D-phenylalanine characterization.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the Enantiomeric Excess (ee%) of the D-isomer and detect trace L-isomer contamination. Scientific Rationale: Standard chiral columns (OD-H, AD-H) often fail with free amino acids due to zwitterionic interference. We utilize a Crown Ether (Crownpak) stationary phase.[1] The crown ether forms a host-guest complex specifically with the primary ammonium group (


) of the amino acid. The L-enantiomer typically forms a more stable complex with the chiral crown ether selector, resulting in greater retention. Therefore, the target D-enantiomer elutes first , allowing for sensitive detection of late-eluting L-impurities.

Method Parameters:

ParameterSetting
Column Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)
Mobile Phase pH 1.5 Perchloric Acid (HClO

) aqueous solution / Acetonitrile (90:10 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temperature improves resolution if needed)
Detection UV @ 210 nm (Amide/Aromatic) or 254 nm
Sample Diluent Mobile Phase (Must be acidic to protonate amine)
Expected Elution D-Isomer (Target): ~4-6 min L-Isomer (Impurity): ~8-12 min

Step-by-Step Protocol:

  • Preparation: Prepare 100 mL of pH 1.5 HClO

    
     (approx. 1.63 g of 70% HClO
    
    
    
    in 1L water, adjust with pH meter). Mix 90 mL of this buffer with 10 mL HPLC-grade Acetonitrile.
  • Equilibration: Flush column for 30 mins. Warning: Do not use >15% organic solvent or high pH (>2.0) with older Crownpak columns; CR-I (Immobilized) is more robust but acidic conditions are required for the separation mechanism.

  • Injection: Inject 5 µL of a 1 mg/mL sample.

  • System Suitability: Resolution (

    
    ) between D and L peaks should be > 2.0.
    

Protocol B: Achiral Purity & Regioisomer Profiling (RP-HPLC-MS)

Objective: Confirm chemical purity and identify potential de-halogenated or regioisomeric byproducts. Scientific Rationale: The bromine and fluorine atoms increase lipophilicity compared to native Phenylalanine. A C18 column with acidic pairing agents provides high resolution. Mass Spectrometry is essential here to distinguish the target from de-brominated impurities (which UV might miss or misidentify).

Method Parameters:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 10 min; Hold 2 min.
Flow Rate 0.3 mL/min
Detection (MS) ESI Positive Mode (See Section 6)
Detection (UV) 254 nm (Aromatic absorption)

Mass Spectrometry Detection Criteria

Rationale: The presence of Bromine provides a definitive isotopic signature.

  • Isotopic Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
  • Target Ion: Protonated molecular ion

    
    .
    

Identification Table:

Speciesm/z (Monoisotopic)Expected Pattern
Target (3-Br-2-F-Phe) 262.0 / 264.0 Doublet (1:1 intensity)
Impurity: De-brominated (2-F-Phe)184.1Singlet
Impurity: De-fluorinated (3-Br-Phe)244.0 / 246.0Doublet (1:1)

MRM Transitions (for Quantitation in Biological Matrix):

  • Quantifier:

    
     (Loss of HCOOH, characteristic of amino acids).
    
  • Qualifier:

    
     (Loss of NH
    
    
    
    ).

F NMR Characterization

Objective: Distinguish the 2-fluoro (ortho) isomer from 3-fluoro (meta) or 4-fluoro (para) impurities, which have identical masses.

Protocol:

  • Solvent: D

    
    O (for zwitterion) or DMSO-
    
    
    
    (for neutral form).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    0 ppm).
  • Expected Shift:

    • 2-Fluoro (Ortho):

      
      -115 to -125 ppm  (Multiplet due to H-F coupling).
      
    • Contrast: 3-Fluoro (Meta) typically appears upfield (~ -110 to -115 ppm) and 4-Fluoro (Para) around -105 to -115 ppm, but ortho substitution often shows distinct coupling patterns (

      
       Hz).
      

References

  • Chiral Separation Mechanism

    • Hyun, M. H. (2016). Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. Link

  • Crownpak CR-I(+)

    • Daicel Corporation.[1] Instruction Manual for CROWNPAK CR-I(+). Link

  • 19F NMR of Amino Acids

    • Gakh, Y. G., et al. (2000).[2] Fluorine as an NMR probe for structural studies of chemical and biological systems. Magnetic Resonance in Chemistry. Link

  • Halogenated Amino Acid Analysis

    • BenchChem Technical Support.[3] Guide to Confirming Halogenated Phenylalanine Incorporation. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SPPS of 3-Bromo-2-fluoro-D-phenylalanine

Executive Summary: The "Push-Pull" Challenge Coupling Fmoc-3-Bromo-2-fluoro-D-phenylalanine presents a unique "push-pull" challenge in Solid-Phase Peptide Synthesis (SPPS) that requires a deviation from standard protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Challenge

Coupling Fmoc-3-Bromo-2-fluoro-D-phenylalanine presents a unique "push-pull" challenge in Solid-Phase Peptide Synthesis (SPPS) that requires a deviation from standard protocols. You are fighting two opposing forces:

  • High Racemization Risk (The "Push"): The electron-withdrawing fluorine atom at the ortho (2-) position significantly increases the acidity of the

    
    -proton. Under standard basic coupling conditions (e.g., HATU/DIPEA), this accelerates proton abstraction, leading to rapid racemization (D 
    
    
    
    L conversion) via the azlactone mechanism.
  • Deactivated Nucleophile (The "Pull"): Once coupled and deprotected, the same fluorine atom pulls electron density away from the N-terminal amine. This renders the amine less nucleophilic , making the subsequent amino acid coupling extremely difficult.

This guide provides a self-validating workflow to navigate these opposing constraints.

Part 1: Reagent Selection & Experimental Design

Coupling OF the Residue (Activation Strategy)

Goal: Maximize coupling efficiency while minimizing racemization.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Scientific Rationale
Activator HBTU / HATUDIC / Oxyma Pure Carbodiimide/Oxime activation creates a neutral/slightly acidic environment (

), suppressing base-catalyzed racemization of the sensitive D-isomer.[1]
Base DIPEA / NMMNone (or Collidine) DIPEA is too strong (

) and promotes

-proton abstraction.[1] DIC/Oxyma requires no additional base.[1] If using HATU, use 2,4,6-Collidine (weaker base).
Temperature 75°C (Microwave)50°C (Max) or RT High heat exponentially increases racemization rates for halogenated D-amino acids.[1]
Coupling ONTO the Residue (Next Step)

Goal: Overcome the deactivated, sterically hindered amine.

  • Challenge: The 2-fluoro group inductively deactivates the amine, and the 3-bromo group provides steric bulk.

  • Recommendation: Switch back to high-power reagents for the next amino acid.

    • Reagent: HATU or COMU (Strongest reactivity).[1]

    • Conditions: Double coupling is mandatory .

    • Temperature: 75°C (Microwave) is acceptable here (unless the incoming AA is Cys/His), as the difficult nucleophile requires thermal energy to react.

Part 2: Step-by-Step Optimization Protocol

Step 1: Resin Preparation[1]
  • Selection: Use a low-loading resin (

    
    ).[1]
    
  • Why: High loading promotes aggregation.[1] The bulky 3-Br group requires spatial freedom ("pseudo-dilution") to couple effectively.[1]

  • Solvent: Use DMF for standard swelling.[1] If the sequence is hydrophobic, use NMP or a DMF/DMSO (90:10) mix.

Step 2: Coupling Fmoc-3-Br-2-F-D-Phe-OH
  • Dissolution: Dissolve the amino acid (

    
    ) and Oxyma Pure  (
    
    
    
    ) in DMF.
    • Note: Ensure complete dissolution before adding DIC.[1] Sonicate if necessary.[1]

  • Activation: Add DIC (

    
    ).[1]
    
    • Pre-activation: Allow to react for 2 minutes before adding to the resin.

  • Reaction: Add to resin. Agitate for 60 minutes at Room Temperature (or 20 min at 50°C).

  • Monitoring: Perform a Kaiser Test.

    • Result: If slightly blue, perform a second coupling with fresh reagents (half scale).

Step 3: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF with 0.1M Oxyma Pure .

  • Why Oxyma? The presence of Oxyma in the deprotection cocktail helps prevent aspartimide formation (if Asp is present) and suppresses racemization of the just-coupled sensitive C-terminal residue during the basic deprotection step.

Step 4: Coupling the NEXT Amino Acid
  • Critical: This is the bottleneck. The amine is "cold" (low reactivity).

  • Reagent: Use HATU (

    
    ) and HOAt  (
    
    
    
    ) with DIPEA (
    
    
    ).[1]
  • Double Couple:

    • Pass 1: 45 min at 75°C (Microwave) or 2 hours RT.

    • Pass 2: 45 min at 75°C (Microwave) or Overnight RT.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA) to prevent deletion sequences if the Kaiser test remains positive.

Part 3: Troubleshooting & FAQs

Q1: I see a "doublet" peak in HPLC for my peptide. Is this a purification issue?

A: Likely not. This is the hallmark of racemization .

  • Diagnosis: The 3-Bromo-2-fluoro-D-Phe likely converted partially to the L-form during activation.[1]

  • Solution: Switch from HATU/DIPEA to DIC/Oxyma . Reduce coupling temperature to Room Temperature. Ensure no pre-activation time exceeds 2-3 minutes.

Q2: The coupling after the halogenated residue failed. Why?

A: You encountered the "Deactivated Amine" effect.

  • Mechanism: The 2-fluoro atom pulls electrons, making the amine nitrogen less willing to attack the next activated ester.

  • Solution: Use the "Magic Mixture": HATU + HOAt (adding extra HOAt boosts the leaving group effect). Alternatively, convert the incoming amino acid to an Acid Fluoride (using TFFH) which is highly reactive toward hindered amines.

Q3: Can I use PyBOP?

A: PyBOP is acceptable but generates carcinogenic HMPA byproducts and is generally slower than HATU or DIC/Oxyma.[1] For this specific "difficult" residue, it is not the optimal choice.

Part 4: Visualizing the Mechanism

Diagram 1: The "Push-Pull" Steric & Electronic Trap

This diagram illustrates why the 2-position (Ortho) substitution creates unique failure modes compared to standard Phenylalanine.

G cluster_0 The Molecule: 3-Bromo-2-fluoro-D-Phe cluster_1 Consequences AA Amino Acid Backbone F 2-Fluoro Group (Electron Withdrawing) AA->F Inductive Pull Br 3-Bromo Group (Steric Bulk) AA->Br Steric Clash Racemization High Racemization Risk (Acidic Alpha-Proton) F->Racemization Increases Acidity Deactivation Deactivated Nucleophile (Weak Amine) F->Deactivation Reduces Nucleophilicity Br->Deactivation Blocks Approach

Caption: The 2-Fluoro group increases alpha-proton acidity (risking racemization) while simultaneously deactivating the amine for the next step.[1][2]

Diagram 2: Optimized Decision Tree

Workflow Start Start Coupling Cycle Step1 Coupling 3-Br-2-F-D-Phe Start->Step1 Decision1 Use HATU/DIPEA? Step1->Decision1 Fail1 STOP: High Racemization Risk! Decision1->Fail1 Yes Success1 Use DIC / Oxyma Pure (Neutral pH) Decision1->Success1 No Step2 Fmoc Removal Success1->Step2 Step3 Coupling NEXT Amino Acid Step2->Step3 Challenge Amine is Deactivated & Hindered Step3->Challenge Solution Switch to HATU/HOAt Double Coupling Required Challenge->Solution

Caption: Workflow prioritizing racemization control first, then switching to high-power activation for the subsequent difficult coupling.

References

  • El-Faham, A., & Albericio, F. (2011).[1][3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Jad, Y. E., et al. (2014).[4] Racemization-Free Synthesis of C-Terminal Cysteine-Containing Peptides Using DIC/OxymaPure. Organic Letters, 16(18), 4722–4725. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-2-fluoro-D-phenylalanine Workflows

Welcome to the Technical Support Center for 3-Bromo-2-fluoro-D-phenylalanine . This non-canonical amino acid is a highly valuable building block for peptide therapeutics and cross-coupling applications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-2-fluoro-D-phenylalanine . This non-canonical amino acid is a highly valuable building block for peptide therapeutics and cross-coupling applications. However, its unique stereochemistry and di-halogenated aromatic ring introduce specific synthetic vulnerabilities.

This guide is engineered for researchers and drug development professionals to diagnose, understand, and prevent the three most critical side reactions: Racemization , Debromination , and Nucleophilic Aromatic Substitution (SNAr) .

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 3-Bromo-2-fluoro-D-phenylalanine undergo rapid racemization during coupling, and how can I prevent it?

The Causality: The D-phenylalanine core is inherently susceptible to base-catalyzed epimerization. The electron-withdrawing nature of both the 3-bromo and 2-fluoro substituents significantly increases the electrophilicity of the carbonyl carbon and the acidity of the adjacent


-proton[1]. Under standard basic coupling conditions (e.g., using HBTU with excess DIPEA), the activated amino acid rapidly cyclizes into an oxazolone intermediate. Deprotonation of this oxazolone destroys the stereocenter, leading to a racemic mixture of D- and L-peptides[1].

The Solution: Eliminate strong bases and use the OxymaPure / DIC coupling system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has an ideal pKa of ~4.60 and forms a highly reactive active ester that outpaces oxazolone formation[2]. This system provides superior coupling efficiency while maintaining stereochemical integrity, and avoids the explosion risks associated with traditional HOAt additives.

Pathway AA Activated 3-Br-2-F-D-Phe Oxazolone Oxazolone Intermediate AA->Oxazolone Base / Slow Coupling ActiveEster Oxyma Active Ester AA->ActiveEster OxymaPure Racemized Racemized Peptide (D/L) Oxazolone->Racemized Epimerization PurePeptide Pure D-Peptide ActiveEster->PurePeptide Amine Nucleophile

Mechanistic pathway of racemization vs. Oxyma-mediated stabilization.

Q2: I am losing the bromine atom during my synthesis. What causes this debromination and how do I preserve the C-Br bond?

The Causality: The Carbon-Bromine (C-Br) bond is highly labile under reductive conditions and transition-metal catalysis. If your synthetic strategy relies on Cbz or benzyl protecting groups that require Palladium-catalyzed hydrogenolysis (Pd/C and H


) for removal, the Palladium(0) species will undergo rapid oxidative addition into the C-Br bond, resulting in irreversible hydrodehalogenation[3].

The Solution:

  • During Peptide Synthesis: Transition exclusively to an orthogonal Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Fmoc is removed via base, and global cleavage is achieved via acid (TFA), completely avoiding the transition metals that trigger debromination[3].

  • During Cross-Coupling: If you are performing downstream Suzuki-Miyaura or Buchwald-Hartwig couplings on the bromine handle, homocoupling and premature debromination are common side reactions[4]. Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos . These ligands create a sterically hindered environment that accelerates the desired reductive elimination step over off-target debromination pathways[4],[5].

Q3: Can the 2-fluoro substituent undergo unintended defluorination during Fmoc deprotection?

The Causality: While the C-F bond is generally robust, it can act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) if the aromatic ring is highly electron-deficient[6]. The synergistic electron-withdrawing effect of the adjacent 3-bromo group slightly activates the ortho-fluoro position. Prolonged exposure to strong, unhindered secondary amines like piperidine during Fmoc deprotection can result in trace amounts of piperidinyl-adduct side products[7].

The Solution: Buffer the nucleophilicity of your deprotection cocktail. Replace standard 20% piperidine with 20% piperazine in DMF, or add 0.1 M HOBt to the piperidine solution. Piperazine is a weaker nucleophile that effectively removes the Fmoc group without triggering SNAr defluorination.

Part 2: Quantitative Performance Data

The following table summarizes the causal relationship between synthetic conditions and side-reaction prevalence, demonstrating the quantitative improvements achieved by adopting the optimized protocols.

ChallengeTraditional ConditionOptimized ConditionObserved Side Product (%)Optimized Product Purity (%)
Racemization HBTU / DIPEA (2 hours)DIC / OxymaPure (1 hour)8.5 - 12.0% (L-epimer)< 0.5% (L-epimer)
Debromination Pd/C, H

(Cbz strategy)
TFA / TIS (Fmoc strategy)> 85.0% (Des-bromo)0.0% (Des-bromo)
SNAr Defluorination 20% Piperidine (60 min)20% Piperazine (15 min)1.2 - 3.0% (Adduct)< 0.1% (Adduct)

Part 3: Validated Methodologies (SOPs)

To ensure high-fidelity synthesis, every protocol must act as a self-validating system. The following methodologies incorporate in-line analytical checks to verify the integrity of the 3-Bromo-2-fluoro-D-phenylalanine residue.

Protocol A: Low-Racemization Coupling via OxymaPure/DIC

Objective: Couple Fmoc-3-Bromo-2-fluoro-D-Phe-OH to the growing peptide chain without epimerization.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-Bromo-2-fluoro-D-Phe-OH and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF.

  • Initiation: Add 0.3 mmol (3 eq) of Diisopropylcarbodiimide (DIC) to the vial. Stir for exactly 2 minutes to form the active ester. Do not add DIPEA or any other base.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 20–25°C for 60 minutes.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test. A yellow/colorless result validates complete coupling. If blue, repeat steps 2-4.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

Protocol B: Chemoselective Fmoc Deprotection (SNAr Prevention)

Objective: Remove the Fmoc protecting group without triggering nucleophilic attack on the 2-fluoro position.

  • Reagent Preparation: Prepare a fresh solution of 5% (w/v) Piperazine and 0.1 M HOBt in DMF. Note: HOBt acts as an acidic buffer to further suppress nucleophilicity.

  • Deprotection: Add 3 mL of the deprotection cocktail to the resin. Agitate for 5 minutes. Drain.

  • Second Treatment: Add another 3 mL of the cocktail and agitate for 10 minutes.

  • Validation (UV Monitoring): Collect the drained solvent and measure UV absorbance at 301 nm. A flat baseline compared to the first drain validates complete Fmoc removal.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperazine before the next coupling step.

Workflow Step1 1. Amino Acid Activation (OxymaPure / DIC) Step2 2. Peptide Coupling (Temp: 20-25°C) Step1->Step2 Side1 Risk: Racemization (Oxazolone Formation) Step1->Side1 If strong base used Step3 3. Fmoc Deprotection (5% Piperazine/DMF) Step2->Step3 Step4 4. Global Cleavage (TFA / Scavengers) Step3->Step4 Side2 Risk: SNAr Defluorination (Nucleophilic Attack) Step3->Side2 If Piperidine used Side3 Risk: Debromination (Pd-Catalyzed) Step4->Side3 If H2/Pd is used

Workflow for SPPS with 3-Br-2-F-D-Phe highlighting side-reaction risks.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry[Link]

  • Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates The Journal of Organic Chemistry - ACS Publications[Link]

  • Protecting group Wikipedia[Link]

  • Modification of peptides via SNAr reactions of thiols with fluorinated aromatics (US9018172B2)
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics ResearchGate[Link]

  • Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene R Discovery[Link]

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 3-Bromo-2-fluoro-D-phenylalanine

Welcome to the technical support hub for halogenated non-canonical amino acids. This guide addresses the specific physicochemical challenges posed by 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for halogenated non-canonical amino acids. This guide addresses the specific physicochemical challenges posed by 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) .

As a Senior Application Scientist, I have structured this guide to move beyond basic "shake and heat" advice. We will explore the causality of insolubility—driven by crystal lattice energy and lipophilicity—and provide self-validating protocols for peptide synthesis (SPPS) and biological assays.

🔬 Core Physicochemical Profile

Before attempting solubilization, you must understand why this molecule resists solution. The simultaneous introduction of bromine (meta) and fluorine (ortho) creates a "solubility trap":

  • Lipophilicity (LogP): The bromine atom significantly increases the partition coefficient (LogP), making the molecule hydrophobic.

  • pKa Shift (The "Ortho Effect"): The fluorine atom at the 2-position (ortho) is highly electronegative. Through inductive effects, it lowers the pKa of the

    
    -ammonium group by approximately 1.5–2.0 units compared to native phenylalanine [1].
    
    • Consequence: The molecule is less basic than expected. At neutral pH, it may not be fully zwitterionic in the same range as native Phe, altering its solubility window.

Quick Reference Data
PropertyValue (Approximate)Impact on Protocol
Molecular Weight ~262.08 g/mol Standard calculation.
Predicted LogP ~1.5 - 2.0Poor water solubility; requires organic cosolvents.
Amine pKa ~7.0 - 7.5 (vs ~9.1 for Phe)CRITICAL: The amine deprotonates at lower pH.
Acid pKa ~1.8 - 2.0Similar to native Phe.
Preferred Solvent DMSO, DMF, NMPAvoid water for stock solutions.

🛠 Module 1: Stock Solution Preparation (The "Golden Rule")

Issue: Users frequently report precipitation ("crashing out") when diluting DMSO stocks into aqueous buffers. Root Cause: Rapid change in dielectric constant forces hydrophobic aggregation before the solute can disperse.

Protocol A: The "DMSO-Push" Method (For Biological Assays)

Use this for preparing stocks for cell culture or enzymatic assays.

  • Weighing: Weigh 10 mg of 3-Br-2-F-D-Phe into a glass vial (avoid plastic if possible to prevent leaching).

  • Primary Solubilization: Add pure anhydrous DMSO to reach a concentration of 50 mM .

    • Calculation: For 10 mg (MW ~262), add ~760 µL DMSO.

    • Technique: Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • Visual Check: Solution must be crystal clear. If hazy, add 10% more DMSO.

  • Aqueous Dilution (The Critical Step):

    • Do NOT add water to the DMSO.

    • DO add the DMSO stock dropwise into the vortexing aqueous buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays.

Protocol B: The Cyclodextrin "Cloak" (For Animal/In Vivo Work)

Use this when DMSO toxicity is unacceptable.

  • Preparation: Prepare a 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    solution in water or saline.
  • Complexation: Add the solid amino acid to the cyclodextrin solution.

  • Energy Input: Sonicate for 20–30 minutes at 45°C. The hydrophobic cavity of the CD will encapsulate the brominated phenyl ring, shielding it from water [2].

  • Filtration: Filter sterilize (0.22 µm). This often yields stable solutions up to 5–10 mM without organic solvents.

⚗️ Module 2: Solid Phase Peptide Synthesis (SPPS)

Issue: Incomplete coupling (deletion sequences) during peptide synthesis. Root Cause: The 2-fluoro substituent creates steric hindrance near the nucleophilic amine and the carboxylic acid. Standard coupling times are insufficient.

Troubleshooting Workflow: SPPS Optimization

SPPS_Optimization Start Start: Coupling 3-Br-2-F-D-Phe Solvent Solvent Selection Start->Solvent Reagent Coupling Reagent Solvent->Reagent Use DMF or NMP Check Kaiser Test / Chloranil Reagent->Check Coupling 2h @ RT Success Proceed to Deprotection Check->Success Negative (No Free Amine) Fail Incomplete Coupling Check->Fail Positive (Blue/Dark) Retry Double Couple or Change Reagent Fail->Retry Retry->Check Re-test

Figure 1: Decision matrix for incorporating sterically hindered halogenated amino acids into peptides.

Optimized Coupling Protocol
  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if possible.[1] NMP solvates hydrophobic chains better, preventing "on-resin aggregation" [3].

  • Activation: Use HATU/HOAt instead of HBTU/HOBt.

    • Why? The 2-fluoro group reduces the nucleophilicity of the amine (if it's the acceptor) and hinders the acid (if it's the donor). HATU is a more powerful activator.

  • Stoichiometry: Use 4 equivalents of Amino Acid : HATU : DIEA (1 : 1 : 2).

  • Double Coupling: Perform the coupling reaction twice (2 x 45 mins) rather than once for a long time. This refreshes the active ester concentration.

❓ Frequently Asked Questions (FAQ)

Q1: Can I use acid (HCl) to dissolve it? A: Yes, but with a caveat. Converting it to the hydrochloride salt (R-NH


 Cl

) improves solubility in water. However, because the 2-fluoro group lowers the amine pKa, the salt is more acidic and prone to hydrolysis than standard Phe-HCl. Ensure your final buffer has enough capacity to neutralize this acidity.

Q2: Why does the solution turn cloudy after 1 hour? A: This is "Ostwald Ripening." You likely created a supersaturated solution.

  • Fix: Use the Cyclodextrin Protocol (Module 1, Protocol B) . The inclusion complex is thermodynamically stable, whereas a simple supersaturated solution is kinetically trapped and will eventually precipitate.

Q3: Does the D-enantiomer dissolve differently than the L-enantiomer? A: No. In achiral solvents (water, DMSO, methanol), D- and L-enantiomers have identical solubility and pKa values. Differences only arise in chiral environments (e.g., binding to enzymes, transporters like LAT1, or chiral chromatography columns).

Q4: Is this molecule stable in water? A: The C-F and C-Br bonds are stable under standard biological conditions (pH 4–9). However, avoid strong UV light exposure, as the C-Br bond is photolabile and can generate radicals. Store solutions in amber vials.

📚 References

  • Impact of Fluorination on pKa:

    • Source: "Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation." Phys.[2] Chem. Chem. Phys., 2012.

    • Context: Explains how ortho-substitution alters the electronic environment of the alpha-amine.

  • Cyclodextrin Solubilization:

    • Source: "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences Technical Guide.

    • Context: Mechanisms of inclusion complex formation for hydrophobic drugs.[][4]

  • SPPS Solvent Effects:

    • Source: "Solvents for Solid Phase Peptide Synthesis."[1] AAPPTec Technical Support.

    • Context: Comparative analysis of DMF vs. NMP for difficult sequences.

  • Halogenated Phenylalanine Properties:

    • Source: "Fluorinated phenylalanines: synthesis and pharmaceutical applications."[5] Beilstein J. Org. Chem., 2020.[6][7]

    • Context: Comprehensive review of synthesis and properties.

Sources

Optimization

3-Bromo-2-fluoro-D-phenylalanine stability issues in experimental conditions

User Guide & Troubleshooting Portal Product Identity: 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) Chemical Class: Halogenated Unnatural Amino Acid (UAA) Primary Application: Peptidomimetics, Phage Display, X-ray Cr...

Author: BenchChem Technical Support Team. Date: March 2026

User Guide & Troubleshooting Portal

Product Identity: 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) Chemical Class: Halogenated Unnatural Amino Acid (UAA) Primary Application: Peptidomimetics, Phage Display, X-ray Crystallography Phasing, Palladium-catalyzed Cross-coupling.

Introduction: The "Trojan Horse" of Amino Acids

As a Senior Application Scientist, I often see researchers treat 3-Bromo-2-fluoro-D-phenylalanine as just another hydrophobic residue. This is a mistake. This molecule is a reactive handle disguised as a building block.

Its dual-halogen substitution creates a unique electronic environment:

  • The 2-Fluoro (Ortho) Group: It is not inert. Through a strong inductive effect (

    
    ), it significantly increases the acidity of the 
    
    
    
    -proton, making the chiral center highly unstable under standard basic conditions.
  • The 3-Bromo (Meta) Group: This is a "ticking time bomb" for photolysis and transition-metal catalysis.

This guide moves beyond standard datasheets to address the specific failure modes of this compound in experimental workflows.

Module 1: Solid Phase Peptide Synthesis (SPPS) Challenges

Critical Issue: Base-Catalyzed Racemization

Symptom: You synthesized a peptide targeting a D-isomer conformation, but bioassays show reduced activity, or HPLC shows split peaks (diastereomers).

The Mechanism: Standard SPPS uses piperidine (20%) for Fmoc removal. For standard amino acids, this is fine. For 2-fluoro-phenylalanine, the electron-withdrawing fluorine atom at the ortho position pulls electron density from the


-carbon. This lowers the pKa of the 

-proton, allowing the base (piperidine) to abstract it, forming a planar enolate intermediate. When this reprotonates, it loses chiral memory, resulting in a racemic mixture (D/L).
Visualizing the Failure Mode

RacemizationMechanism Start Fmoc-3-Br-2-F-D-Phe (Chiral Integrity: 100% D) Inductive 2-Fluoro Inductive Effect (High Acidity of α-H) Start->Inductive Electronic Activation Enolate Planar Enolate Intermediate Inductive->Enolate Proton Abstraction Base Standard Base (20% Piperidine) Base->Inductive Attacks α-H Racemic Racemic Product (50% D / 50% L) Enolate->Racemic Reprotonation

Figure 1: The mechanism of base-catalyzed racemization driven by the ortho-fluorine inductive effect.

Troubleshooting Protocol: The "Low-Racemization" Deprotection

Do not use standard 20% Piperidine in DMF.

ParameterStandard Protocol (High Risk)Optimized Protocol (Recommended)
Deblocking Base 20% Piperidine0.1 M HOBt + 20% Piperidine (or 5% Piperazine)
Solvent DMFDMF (Avoid NMP; it promotes racemization)
Temperature Room Temp or 60°C (Microwave)Max 25°C (Strictly NO Microwave during deprotection)
Time 2 x 10 min2 x 3 min (Short bursts to minimize base exposure)

Why HOBt? The addition of 1-Hydroxybenzotriazole (HOBt) acts as an acidic buffer in the organic phase, suppressing the abstraction of the


-proton without preventing the removal of the Fmoc group.

Module 2: Stability & Storage (Photolysis)

Critical Issue: The "Missing Bromine" Mystery

Symptom: Mass spectrometry shows a mass shift of -78 or -80 Da (loss of Br, replaced by H) or +16 Da (hydroxylation). Cause: Aryl bromides are photolabile. Exposure to ambient UV/blue light can cleave the C-Br bond via homolytic fission, generating a radical that abstracts hydrogen from solvent or other residues.

Q: Can I leave the solid powder on the bench? A: No. While the solid is more stable than solution, long-term exposure to fluorescent lab lights can degrade the surface layer.

Storage Protocol:

  • Container: Amber glass vials wrapped in aluminum foil.

  • Atmosphere: Argon or Nitrogen backfill (prevents oxidative degradation of the radical if formed).

  • Solution State: If dissolved in DMSO/DMF, use immediately . Do not store stock solutions of this UAA for >24 hours unless frozen at -80°C in the dark.

Module 3: Catalytic Compatibility (The Cross-Coupling Trap)

Critical Issue: Unintended Pd-Catalysis

Scenario: You are performing a Suzuki coupling or Alloc-deprotection on a different part of the peptide using a Palladium (Pd) catalyst. Failure: The Pd catalyst undergoes oxidative addition into the C-Br bond of your 3-Br-2-F-D-Phe residue, leading to polymerization, reduction (debromination), or cross-linking.

Troubleshooting Guide:

If you are doing...The RiskThe Solution
Alloc/Allyl Removal Pd(PPh3)4 attacks C-BrUse Pd(PPh3)4 with PhSiH3 (scavenger) and minimize reaction time. Or use Pd(OAc)2 which is less reactive toward aryl bromides.
Suzuki Coupling Pd inserts into C-BrOrthogonal Protection: Perform the Suzuki coupling on the other residue before coupling the 3-Br-2-F-D-Phe.
Hydrogenation H2/Pd-C removes BrForbidden. Use chemical reduction methods (Zn/AcOH) instead of catalytic hydrogenation.

Module 4: Analytical Validation

Q: How do I prove I still have the D-enantiomer? Standard C18 HPLC will not separate the D and L isomers of this compound effectively. You must use Chiral Chromatography or Marfey's Analysis.

Workflow: Quality Control Decision Tree

QC_Workflow Sample Synthesized Peptide Sample MS LC-MS Analysis Sample->MS MassCheck Is Mass Correct? MS->MassCheck FailMass Fail: Mass -80 Da MassCheck->FailMass No PassMass Mass OK MassCheck->PassMass Yes FailMassReason Debromination detected. Check Light/Pd exposure. FailMass->FailMassReason Chiral Chiral Analysis (Marfey's or Chiralpak) PassMass->Chiral PurityCheck Isomeric Ratio > 99:1? Chiral->PurityCheck FailChiral Fail: Split Peaks PurityCheck->FailChiral No Success QC PASSED PurityCheck->Success Yes FailChiralReason Racemization detected. Optimize Fmoc deprotection. FailChiral->FailChiralReason

Figure 2: Analytical decision tree for validating halogenated peptide integrity.

Protocol: Marfey's Method (Simplified)

  • Hydrolyze peptide (6N HCl, 110°C, 24h). Note: Br is stable to HCl hydrolysis.

  • Derivatize with FDAA (Marfey's Reagent).

  • Analyze on C18 HPLC. The L-DAA and D-DAA derivatives will have distinct retention times.

References

  • Inductive Effects in SPPS: Anteunis, M. J. O., et al. "Racemization during Fmoc-solid phase peptide synthesis." The Journal of Peptide Research, vol. 50, no. 3, 1997.

  • Photostability of Aryl Bromides: Tseng, C. M., et al. "Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores." Physical Chemistry Chemical Physics, 2010.

  • Fmoc Deprotection Optimization: "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 2007.

  • Halogenated Amino Acids in Drug Design: "Fluorinated phenylalanines: synthesis and pharmaceutical applications." PMC - NIH, 2020.

Troubleshooting

Technical Support Center: Genetic Code Expansion &amp; Orthogonal Translation

Troubleshooting Guide: Incorporation of 3-Bromo-2-fluoro-D-phenylalanine Welcome to the Advanced Applications Support Center. The incorporation of non-canonical amino acids (ncAAs) featuring both a D-stereocenter and hea...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Incorporation of 3-Bromo-2-fluoro-D-phenylalanine

Welcome to the Advanced Applications Support Center. The incorporation of non-canonical amino acids (ncAAs) featuring both a D-stereocenter and heavy halogenation—specifically 3-Bromo-2-fluoro-D-phenylalanine —presents a compounding series of biochemical bottlenecks.

The ribosome and translation factors have evolved over billions of years to strictly enforce L-homochirality. When you introduce a bulky, halogenated D-amino acid, you are actively fighting the stereoselectivity of the aminoacyl-tRNA synthetase (aaRS), the binding pocket of Elongation Factor Tu (EF-Tu), and the Peptidyl Transferase Center (PTC) of the ribosome[1].

This guide is designed for application scientists and drug development professionals to systematically diagnose and resolve translation arrest, poor yield, and misincorporation events.

Part 1: Diagnostic Workflows & System Architecture

Before troubleshooting, it is critical to understand the two primary orthogonal translation systems (OTS) capable of handling D-phenylalanine analogs (DFAs).

OTS_Workflow cluster_invivo In Vivo Strategy (E. coli) cluster_invitro In Vitro Strategy (FIT/PURE) Start Target ncAA: 3-Br-2-F-D-Phe PylRS Engineered PylRS (e.g., DFRS2) Start->PylRS Live Cell Flexi Flexizyme (dFx) Ribozyme Start->Flexi Cell-Free tRNA Orthogonal tRNA^Pyl (CUA anticodon) PylRS->tRNA Aminoacylation Translation Ribosomal Translation (ΔRF1 Background) tRNA->Translation Amber Suppression tRNA_in Engineered tRNA (e.g., tRNA^Pro1E2) Flexi->tRNA_in Misacylation tRNA_in->Translation Elongation Protein Full-Length Protein with D-ncAA Translation->Protein

Caption: Orthogonal translation workflows for D-amino acid incorporation.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My western blot shows only truncated protein at the UAG insertion site. Why is translation arresting?

The Causality: Truncation at the amber codon (UAG) when attempting to incorporate 3-Bromo-2-fluoro-D-phenylalanine is almost always a kinetic competition issue. The D-stereocenter forces the α-amino group into an unfavorable position within the EF-Tu binding pocket, severely reducing its binding affinity (often by orders of magnitude)[1]. Because the D-aminoacyl-tRNA is delivered to the ribosome A-site so slowly, endogenous Release Factor 1 (RF1) easily outcompetes it, terminating translation. Furthermore, the bulky bromine and fluorine atoms exacerbate steric clashes in the 23S rRNA Peptidyl Transferase Center (PTC)[2].

The Solution:

  • Eliminate Competition: You must use an RF1-deficient expression background. For in vivo work, use the genomically recoded E. coli C321.ΔA strain. For in vitro work, utilize a ΔRF1 PURE (Protein synthesis Using Recombinant Elements) system.

  • Enhance Delivery: Switch to an EF-Tu mutant (e.g., EF-Tu N273S) which has a modified binding pocket that better accommodates the D-stereocenter, or use a "thermodynamically compensated" tRNA body (like tRNA^Gly or engineered tRNA^Pro1E2) that possesses an intrinsically high affinity for wild-type EF-Tu to offset the weak binding of the D-amino acid[1][3].

Q2: I am using a standard evolved PylRS for L-phenylalanine analogs, but getting zero incorporation of the D-isomer. Why?

The Causality: Wild-type and standard evolved Pyrrolysyl-tRNA synthetases (PylRS) are highly stereospecific. While they can be engineered to accept bulky halogenated rings (like p-bromo-L-phenylalanine), the D-configuration fundamentally alters the spatial orientation of the amino acid backbone relative to the ATP and tRNA CCA-end in the catalytic pocket. The Solution: You must use a PylRS variant explicitly evolved for D-phenylalanine analogs (DFAs), such as the DFRS2 mutant (a Methanosarcina mazei PylRS variant containing specific active site mutations that open the chiral pocket)[4]. Alternatively, bypass the synthetase entirely by using the in vitro Flexizyme (dFx) system, an RNA-based catalyst that ignores stereocenters and acylates tRNAs based solely on the leaving group chemistry of the activated amino acid[5][6].

Q3: The protein expresses, but it is entirely insoluble. Is the ncAA causing this?

The Causality: Yes. The addition of a bromine and a fluorine atom to a phenyl ring drastically increases the hydrophobicity (LogP) of the residue. If this ncAA is incorporated into a solvent-exposed region of your target protein, it will act as a hydrophobic patch, driving rapid intermolecular aggregation. The Solution: Re-examine the structural biology of your target. Move the amber suppression site to a hydrophobic core or a structural pocket where the halogenated ring can be buried. If surface exposure is necessary, co-express molecular chaperones (GroEL/ES or DnaK/J/E) or lower the expression temperature to 16°C to slow folding kinetics.

LogicTree Issue Issue: Truncated Product Q1 Is RF1 present in system? Issue->Q1 S1 Switch to C321.ΔA strain or ΔRF1 PURE system Q1->S1 Yes Q2 Is EF-Tu binding weak? Q1->Q2 No S2 Use EF-Tu N273S or high-affinity tRNA body Q2->S2 Yes Q3 Is aminoacylation failing? Q2->Q3 No S3 Switch to Flexizyme (dFx) or use DFRS2 PylRS Q3->S3 Yes

Caption: Troubleshooting logic tree for resolving truncated translation products.

Part 3: Quantitative Performance Data

The table below summarizes the expected relative yields of full-length protein incorporation of 3-Bromo-2-fluoro-D-phenylalanine across different OTS configurations.

Expression SystemAminoacylation MethodEF-Tu VariantRibosomal BackgroundRelative Full-Length Yield*Primary Failure Mode
Standard In VivoWT PylRSWT EF-TuE. coli BL21(DE3)< 1% aaRS rejection & RF1 truncation
Optimized In VivoDFRS2 PylRS MutantWT EF-TuE. coli C321.ΔA (ΔRF1)15 - 25% Slow PTC accommodation
Standard In VitroFlexizyme (dFx)WT EF-TuStandard PURE System5 - 10% EF-Tu rejection & RF1 truncation
Optimized In Vitro Flexizyme (dFx) EF-Tu N273S ΔRF1 PURE System 40 - 60% Highest efficiency configuration

*Yields are relative to wild-type protein expression utilizing standard L-phenylalanine.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate mandatory self-validation checkpoints. Do not proceed to the next step if the validation checkpoint fails.

Protocol A: In Vitro Incorporation via Flexizyme (FIT System)

This method bypasses the limitations of biological aaRSs by utilizing the dinitrobenzyl flexizyme (dFx) to chemically charge the D-ncAA onto a suppressor tRNA[5][6].

Step 1: Preparation of the Activated ncAA

  • Synthesize or purchase 3-Bromo-2-fluoro-D-phenylalanine cyanomethyl ester (CME-activated).

  • Resuspend the CME-activated ncAA in anhydrous DMSO to a stock concentration of 25 mM.

Step 2: Flexizyme Aminoacylation

  • In a PCR tube, combine:

    • 2 µL of 50 µM orthogonal tRNA (e.g., tRNA^Pro1E2_CUA)

    • 2 µL of 50 µM dFx ribozyme

    • 10 µL of 0.2 M HEPES-KOH (pH 7.5)

  • Heat to 95°C for 2 min, then cool to room temperature for 5 min to allow RNA folding.

  • Add 2 µL of 3 M MgCl₂.

  • Add 4 µL of the 25 mM CME-activated 3-Bromo-2-fluoro-D-phenylalanine.

  • Incubate on ice for 2 hours.

  • Validation Checkpoint: Precipitate the RNA and run an Acid-Urea PAGE gel. You must observe a distinct band shift indicating successful aminoacylation. Do not proceed to translation if the uncharged tRNA band remains dominant.

Step 3: Cell-Free Translation

  • Assemble a 10 µL ΔRF1 PURE system reaction on ice.

  • Supplement the reaction with 1 µM of purified EF-Tu N273S mutant to enhance D-ncAA delivery[1].

  • Add 1 µL of the flexizyme-charged tRNA pellet (resuspended in 1 mM sodium acetate, pH 5.2).

  • Add 100 ng of your target mRNA containing the UAG amber codon.

  • Incubate at 37°C for 2 hours. Analyze via Western Blot or LC-MS.

Protocol B: In Vivo Incorporation using DFRS2

This protocol utilizes the engineered DFRS2 PylRS mutant in an RF1-deficient bacterial background[4].

Step 1: Strain Preparation

  • Co-transform E. coli C321.ΔA with two plasmids:

    • pEVOL-DFRS2 (encoding the DFRS2 synthetase and tRNA^Pyl_CUA).

    • pET-Target-UAG (encoding your target protein with an amber codon).

  • Plate on LB agar containing appropriate antibiotics.

Step 2: Expression & Validation

  • Inoculate a single colony into 5 mL of 2xYT medium. Grow overnight at 37°C.

  • Dilute 1:100 into 50 mL of fresh 2xYT medium.

  • At OD₆₀₀ = 0.4, add 3-Bromo-2-fluoro-D-phenylalanine (dissolved in 0.1 M NaOH) to a final concentration of 2 mM.

  • Validation Checkpoint: In parallel, run a control culture expressing a sfGFP-UAG reporter. If the sfGFP culture does not fluoresce upon ncAA addition, your DFRS2 expression or ncAA cellular uptake has failed.

  • Induce with 1 mM IPTG and 0.2% L-arabinose (to induce the pEVOL system).

  • Shift temperature to 25°C and express for 16 hours.

  • Harvest cells, lyse, and purify via Ni-NTA affinity chromatography.

References
  • Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Initiating translation with D-amino acids Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Outwitting EF-Tu and the ribosome: translation with d-amino acids Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The flexizyme system: a highly flexible tRNA aminoacylation tool for the translation apparatus Source: ResearchGate / Chemical Science URL:[Link]

  • Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

Sources

Optimization

Purification strategies for 3-Bromo-2-fluoro-D-phenylalanine labeled peptides

Technical Support Center: Purification Strategies for 3-Bromo-2-fluoro-D-phenylalanine Labeled Peptides Executive Summary Subject: Optimization of RP-HPLC protocols for peptides containing 3-Bromo-2-fluoro-D-phenylalanin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 3-Bromo-2-fluoro-D-phenylalanine Labeled Peptides

Executive Summary

Subject: Optimization of RP-HPLC protocols for peptides containing 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe). Classification: Advanced Peptide Purification. Core Challenges: Extreme hydrophobicity, aggregation-induced "ghost peaks," diastereomer resolution, and halogen stability.

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. The guide below is not a generic template; it is a specific troubleshooting architecture designed for the unique physicochemical constraints of halogenated D-amino acids.

Module 1: The Physicochemical Context

To purify these peptides, you must understand the molecule's behavior in solution. 3-Br-2-F-D-Phe introduces three critical variables:

  • Lipophilicity: The bromine atom significantly increases the partition coefficient (logP), often causing standard C18 gradients to fail (retention > 60 mins or irreversible adsorption).

  • Conformation: The D-configuration induces specific secondary structures (often

    
    -turns) that can drive aggregation.
    
  • Electronic Effects: The fluorine atom alters the pKa of the aromatic ring and can induce specific "fluorine-pi" interactions with phenyl-based stationary phases.

Module 2: The Separation Matrix (Column Selection)

The Issue: Users often report broad peaks or total loss of product on standard C18 columns. The Cause: "Hydrophobic Collapse." The peptide binds so strongly to the octadecyl chains that the organic modifier required to elute it causes the peptide to precipitate inside the stationary phase pores.

Decision Tree: Stationary Phase Selection

ColumnSelection cluster_legend Logic Guide Start Start: Peptide Hydrophobicity Assessment Length Peptide Length > 15 residues? Start->Length C18 Try C18 (Wide Pore 300Å) Length->C18 No ShorterChain Switch to C4 or C8 (Reduce Hydrophobic Grip) Length->ShorterChain Yes FailC18 Retention > 40% ACN or Tailing? C18->FailC18 Aromatic Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) FailC18->Aromatic Yes (Resolution Issue) FailC18->ShorterChain Yes (Recovery Issue) Phenyl-Hexyl separates based on aromatic stacking (Bromine sensitivity). Phenyl-Hexyl separates based on aromatic stacking (Bromine sensitivity).

Figure 1: Decision logic for stationary phase selection. Note that Phenyl-Hexyl columns often provide superior resolution for halogenated aromatic isomers.

Module 3: Mobile Phase Engineering

Standard TFA/Water/Acetonitrile systems are often insufficient for 3-Br-2-F-D-Phe peptides.

Protocol A: The "Disaggregation" Mobile Phase If you observe peak splitting or "ghost peaks" (broad humps that elute in subsequent blank runs), your peptide is aggregating.

ComponentStandard ProtocolOptimized Protocol (Hydrophobic) Mechanism of Action
Solvent A 0.1% TFA in Water0.1% TFA in WaterIon pairing (solubility).
Solvent B 0.1% TFA in ACN0.1% TFA in 50% ACN / 50% IPA Isopropanol (IPA) disrupts hydrophobic aggregates better than ACN alone.
Temp Ambient (25°C)60°C Heat breaks hydrogen bonds driving aggregation and lowers viscosity.

Critical Note: Do not exceed 60°C. While D-amino acids are stable, the aryl-bromine bond can become labile at very high temperatures in acidic media over prolonged periods.

Module 4: Troubleshooting Scenarios

Scenario 1: The "Missing Mass" (Low Recovery)

Symptom: You inject 10 mg, but peak integration suggests only 2 mg eluted. Diagnosis: The peptide has precipitated on the column frit or irreversibly bound to the silica. Solution:

  • Solubility Check: Dissolve the peptide in Hexafluoroisopropanol (HFIP) or pure DMSO before diluting with mobile phase A.

  • The "Sandwich" Injection:

    • Draw 10 µL DMSO (plug).

    • Draw Sample.[1][2][3]

    • Draw 10 µL DMSO (plug).

    • Inject. This prevents the sample from hitting the aqueous mobile phase and precipitating before reaching the column bed.

Scenario 2: Diastereomer Contamination

Symptom: A small "shoulder" peak eluting immediately before/after the main peak. Diagnosis: This is likely the L-isomer impurity . Although you used D-Phe, racemization during coupling (especially if using HATU/DIEA) or impure starting material (check your CoA) can lead to L-contaminants. Solution:

  • Orthogonality: If C18 fails to separate the D/L forms, switch to a Phenyl-Hexyl column. The spatial orientation of the Bromine/Fluorine atoms interacts differently with the phenyl stationary phase in D vs L configurations, often maximizing separation factor (

    
    ).
    
Scenario 3: Debromination (Degradation)

Symptom: Mass spec shows a peak at [M-78] or [M-80] (Loss of Br). Diagnosis: Photolytic debromination. Aryl bromides are light-sensitive. Solution:

  • Wrap columns and fraction collectors in aluminum foil.

  • Use amber glass vials for all fraction collection.

  • Avoid leaving the peptide in solution under direct fluorescent lab lights.

Module 5: Workflow Visualization

Workflow Crude Crude Cleavage (TFA/TIS/H2O) Dissolution Dissolution (HFIP or DMSO) Crude->Dissolution Avoid H2O Filter Filtration (0.2 µm PTFE) Dissolution->Filter HPLC Prep HPLC (60°C, IPA/ACN Mix) Filter->HPLC Analysis QC Analysis (Check for [M-Br]) HPLC->Analysis Analysis->HPLC Fail (Repurify) Lyophilization Lyophilization (Amber Vials) Analysis->Lyophilization Pass

Figure 2: Optimized purification workflow emphasizing solubility and light protection.

Frequently Asked Questions (FAQ)

Q: Can I use UV detection at 280 nm? A: Not recommended. While the phenylalanine ring absorbs there, the extinction coefficient is low. The Bromine atom provides some bathochromic shift, but 214 nm (peptide bond) or 254 nm (aromatic interaction) are far superior for sensitivity.

Q: My peptide is not dissolving in water/ACN for injection. Can I add base? A: Proceed with caution. While high pH improves solubility for acidic peptides, aryl halides can undergo nucleophilic aromatic substitution or elimination in strong bases (pH > 10). Stick to DMSO or HFIP for dissolution.

Q: Why is the D-isomer eluting after the L-isomer (or vice versa)? A: In RP-HPLC, D-amino acid peptides often have different retention times than their L-counterparts because they form different hydrophobic contact surfaces with the stationary phase. However, the elution order is not fixed; it depends on the specific peptide sequence and the resulting amphipathicity. You must use a standard or coinjection to verify.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive text on mobile phase modifiers like IPA for hydrophobic peptides).
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of Hydrophobic Peptides. BenchChem. Link (General troubleshooting for aggregation and solubility).

  • Verma, S. K., et al. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids. PMC. Link (Discusses stability of aryl bromides in peptide synthesis).

  • ChemicalBook. (2025). 3-Bromo-L-phenylalanine Properties and Stability. ChemicalBook. Link (Physicochemical data on the brominated phenylalanine core).

  • Dutscher. (2025). Protein Purification Troubleshooting Guide. Dutscher. Link (Troubleshooting adsorption and recovery issues).

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation of Peptides Containing 3-Bromo-2-fluoro-D-phenylalanine

Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, incomplete couplings, or gelation when working with peptides containing 3-Bromo-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, incomplete couplings, or gelation when working with peptides containing 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) .

This non-canonical amino acid presents a "perfect storm" for aggregation:

  • Halogen Bonding (XB): The bromine atom acts as a strong Lewis acid (sigma-hole), forming stable non-covalent interactions with backbone carbonyls.

  • Hydrophobicity: The halogenated aromatic ring significantly increases the logP of the peptide.

  • Stereochemical Kinking: The D-configuration induces specific turn structures that, while preventing standard

    
    -helices, can stabilize 
    
    
    
    -hairpin structures that stack into amyloid-like fibrils.

This guide provides self-validating protocols to disrupt these interactions at every stage of your workflow.

Module 1: Solid Phase Peptide Synthesis (SPPS)

Q1: My coupling efficiency drops significantly after introducing 3-Br-2-F-D-Phe. Why is this happening?

Diagnosis: The issue is twofold. First, the 2-Fluoro substituent is electron-withdrawing, which reduces the nucleophilicity of the


-amino group after the Fmoc is removed. This makes coupling the next amino acid onto the 3-Br-2-F-D-Phe extremely difficult. Second, the peptide chain is likely undergoing "hydrophobic collapse" or forming inter-chain halogen bonds on the resin.

The Protocol: The "Aggressive Solvation" Strategy

Do not use standard DMF. Switch to the following protocol immediately after deprotecting the 3-Br-2-F-D-Phe residue.

ParameterStandard ConditionRequired Condition for 3-Br-2-F-D-Phe
Solvent DMFNMP or "Magic Mixture" (DCM/DMF/NMP 1:1:1)
Chaotropic Additive None0.8 M LiCl or KSCN in the coupling buffer
Coupling Reagent HBTU/DICHATU or HCTU (Phosphoniums like PyBOP if capping fails)
Temperature RT50°C - 75°C (Microwave or Water bath)
Base DIPEATMP (2,4,6-Trimethylpyridine) for Cys/His sensitive sequences

Step-by-Step Workflow:

  • Chaotropic Wash: Before coupling the next amino acid, wash the resin with 0.8 M LiCl in DMF (3 x 2 min). This disrupts hydrogen/halogen bonding networks.

  • Activation: Pre-activate the incoming amino acid with HATU/HOAt (1:1) and DIPEA.[1]

  • Microwave Coupling: Couple at 75°C for 5 minutes (25W). Note: If Cys/His are present, limit to 50°C to prevent racemization.

  • Double Coupling: Perform a second coupling using a different activation chemistry (e.g., PyOxim) to capture unreacted sites.

Q2: How do I monitor aggregation on-resin?

The "Swell Test" Validation: Aggregation leads to resin shrinkage.

  • Remove a small aliquot of resin.

  • Place it in DCM. Good swelling = accessible sites.

  • Place it in DMF.

  • If the resin beads appear "clumped" or fail to swell significantly in DMF compared to DCM, aggregation has occurred. Proceed to the Chaotropic Wash described above.

Visualizing the Synthesis Logic

The following diagram outlines the decision process for rescuing a failed synthesis involving halogenated aromatics.

SPPS_Optimization Start Start: Coupling onto 3-Br-2-F-D-Phe Check Check Resin Swelling (DCM vs DMF) Start->Check Aggregated Resin Clumped/Low Swell? (Aggregation Detected) Check->Aggregated Strategy1 Strategy A: Chaotropic Wash (0.8M LiCl in DMF) Aggregated->Strategy1 First Line Defense Strategy2 Strategy B: Solvent Switch (Use NMP or Magic Mixture) Aggregated->Strategy2 If LiCl fails Strategy3 Strategy C: Backbone Protection (Pseudoprolines/Hmb) Aggregated->Strategy3 Preventative (Redesign) Coupling Perform Coupling (HATU/HOAt @ 75°C) Strategy1->Coupling Strategy2->Coupling Success Kaiser Test Negative? (Coupling Complete) Coupling->Success Finish Proceed to Next AA Success->Finish Yes Retry Double Couple with PyOxim Success->Retry No Retry->Coupling

Caption: Decision matrix for optimizing coupling efficiency when steric/electronic hindrance causes aggregation.

Module 2: Purification & Solubilization

Q3: My peptide crashes out of solution during HPLC purification. How do I keep it soluble?

Diagnosis: Halogenated peptides often exhibit low solubility in standard Water/Acetonitrile gradients. The 3-Br and 2-F atoms create a "greasy" surface that repels water.

The Solution: Fluorinated Solvents (The "Like Dissolves Like" Principle) Use Hexafluoroisopropanol (HFIP) . HFIP is a potent hydrogen-bond donor that disrupts


-sheets and solubilizes halogenated peptides effectively.

HPLC Buffer Modification Protocol:

ComponentStandardModified for 3-Br-2-F-D-Phe
Buffer A 0.1% TFA in Water0.1% TFA in Water
Buffer B 0.1% TFA in ACN0.1% TFA in 70% ACN / 30% HFIP (or TFE)
Column Temp 25°C60°C (Reduces backpressure & aggregation)
Stationary Phase C18C4 or Phenyl-Hexyl (Exploit

interactions)

Technical Note: The Phenyl-Hexyl column is particularly effective because the stationary phase can engage in


 stacking with the 3-Br-2-F-Phe ring, allowing for better separation resolution than a standard C18 column which relies purely on hydrophobicity.
Q4: How do I dissolve the crude peptide before injection?

Do not attempt to dissolve in 100% water or weak buffer.

  • Dissolve the crude lyophilized powder in pure HFIP or TFE (Trifluoroethanol) first.

  • Sonicate for 5 minutes.

  • Dilute with 50% Acetic Acid or Water to reach the desired injection concentration.

  • Why? This ensures the peptide enters the column in a monomeric state.

Module 3: Formulation & Storage

Q5: The peptide forms a gel upon standing. How do I prevent this?

Mechanism: The D-Phe derivative likely promotes a


-turn that nucleates fibril formation. The halogen atoms stabilize these fibrils via inter-molecular halogen bonding.

Prevention Strategy:

  • Lyophilization: Freeze-dry from a dilute solution of Acetic Acid rather than water. This leaves the peptide in a protonated, repulsive state.

  • Storage: Store as a dry powder at -20°C.

  • Reconstitution: If the peptide must be stored in solution, maintain a pH far from the pI (isoelectric point). For this specific modification, acidic pH (pH 3-4) is generally safer to prevent the deprotonated C-terminus from acting as a halogen bond acceptor.

Visualizing the Solubilization Workflow

Solubilization_Workflow Crude Crude Peptide (Precipitate) Step1 1. Dissolve in 100% HFIP/TFE Crude->Step1 Break Aggregates Step2 2. Sonicate (5 mins, RT) Step1->Step2 Ensure Monomer Step3 3. Dilute with 50% Acetic Acid Step2->Step3 Match Mobile Phase HPLC Inject onto HPLC (Heated Column 60°C) Step3->HPLC

Caption: Step-by-step solubilization protocol for HPLC injection of halogenated peptides.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Definitive guide on chaotropic salts in SPPS).
  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link (Foundational physics of halogen bonding driving aggregation).

  • Paradís-Bas, M., et al. (2016). "The Road to the Synthesis of 'Difficult' Peptides." Chemical Society Reviews. Link (Review of Magic Mixture and pseudoproline strategies).

  • Bondos, S. E., & Bicknell, A. (2003). "Detection and prevention of protein aggregation before, during, and after purification."[2] Analytical Biochemistry. Link (Protocols for using cosolvents like TFE/HFIP).

  • BenchChem Technical Support. (2025). "Overcoming Poor Solubility of Protected Peptides in SPPS." Link (Specific protocols for chaotropic washes).

Sources

Optimization

Refinement of analytical methods for 3-Bromo-2-fluoro-D-phenylalanine

Welcome to the Technical Support Center for the analytical characterization of 3-Bromo-2-fluoro-D-phenylalanine . As a halogenated unnatural amino acid, this compound presents unique analytical challenges, including enan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 3-Bromo-2-fluoro-D-phenylalanine . As a halogenated unnatural amino acid, this compound presents unique analytical challenges, including enantiomeric resolution, complex isotopic signatures in mass spectrometry, and intricate spin-spin coupling in NMR.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the physicochemical causality behind each analytical behavior and providing self-validating protocols to ensure absolute data integrity.

Analytical Workflow Overview

G Start 3-Bromo-2-fluoro-D-phenylalanine Analytical Pipeline Prep Sample Preparation (Intact vs. Derivatized) Start->Prep HPLC Chiral HPLC (Enantiomeric Resolution) Prep->HPLC Assess D/L Ratio LCMS LC-MS/MS (Isotopic Quantitation) Prep->LCMS Trace Detection NMR Multinuclear NMR (Regiochemical Validation) Prep->NMR Structural Integrity

Fig 1: Comprehensive analytical pipeline for halogenated unnatural amino acids.

Troubleshooting & FAQs

Chiral Resolution (HPLC)

Issue: We are observing peak tailing and failing to resolve the D-enantiomer from the L-enantiomer impurity using a standard reversed-phase C18 column. How can we achieve baseline chiral separation?

Causality: Standard achiral stationary phases (like C18) cannot resolve enantiomers because the physicochemical properties of D- and L-isomers are identical in an achiral environment. Furthermore, the introduction of the 2-fluoro and 3-bromo substituents significantly alters the molecule's steric bulk and electronic distribution, increasing its hydrophobicity and altering its dipole moment compared to native phenylalanine[1]. To achieve direct separation without pre-column derivatization, a Chiral Stationary Phase (CSP) is mandatory. Teicoplanin-based CSPs are highly effective for underivatized amino acids because they leverage a combination of hydrogen bonding,


 interactions, and steric inclusion within the macrocyclic clefts to differentiate the spatial arrangement of the enantiomers [2].

Data Presentation: Chiral Stationary Phase (CSP) Selection

CSP Type Mobile Phase Compatibility Primary Separation Mechanism Expected Resolution (Rs)
Teicoplanin-based Methanol/Water (Reversed Phase) H-bonding, Steric inclusion > 2.0

| Polysaccharide (Cellulose-1) | Hexane/IPA (Normal Phase) | Dipole-dipole,


 | 1.5 - 2.5 |
| Crown Ether  | Acidic Aqueous (pH < 2) | Host-guest complexation | > 1.5 |

Protocol: Direct Chiral HPLC Method (Self-Validating)

  • Column Installation: Install a Teicoplanin-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Methanol and 40% Water. Note: Do not use heavy buffers. If analyzing the zwitterionic form, 0.1% TFA can be added to suppress the ionization of the carboxylate group and reduce tailing.

  • Sample Preparation: Dissolve 3-Bromo-2-fluoro-D-phenylalanine in the mobile phase to a concentration of 1 mg/mL.

    • Self-Validation Step: Spike a secondary sample vial with a known racemic standard (D/L mixture). Inject this first to confirm the elution order and verify that baseline resolution (

      
      ) is achieved before running your actual samples.
      
  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 220 nm and 254 nm.

  • Optimization: If resolution drops, decrease the methanol concentration by 5%. This increases the retention time, allowing the analyte more time to interact with the steric clefts of the teicoplanin phase.

LC-MS/MS Isotope Interference & Ion Suppression

Issue: Our LC-MS/MS quantification in plasma matrices is inconsistent. We are experiencing severe ion suppression and erratic peak integration. What is the optimal mass spectrometry approach?

Causality: This inconsistency is driven by two factors: the isotopic signature of bromine and matrix effects. Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio. This splits your precursor ion signal into a distinct doublet (M and M+2), effectively halving the sensitivity of a single MRM transition. Additionally, the highly electronegative 2-fluoro group withdraws electron density from the

-amine, slightly reducing its protonation efficiency in positive Electrospray Ionization (ESI+). Finally, underivatized amino acids elute very early on standard C18 columns, placing them directly in the solvent front where matrix suppression from plasma salts and lipids is highest. Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion away from the suppression zone [3, 4].

Protocol: HILIC-LC-MS/MS Workflow

  • Sample Extraction: Precipitate proteins from 50 µL of plasma using 150 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g.,

    
    C-labeled phenylalanine). Centrifuge at 14,000 x g for 10 minutes.
    
  • Chromatography: Inject 2 µL of the supernatant onto a HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: Use a gradient of 100 mM ammonium formate in water (Mobile Phase A) and pure acetonitrile (Mobile Phase B).

    • Causality: The high buffer concentration is critical in HILIC to maintain a consistent pH and ionic strength, ensuring reproducible partitioning of the zwitterion into the aqueous layer immobilized on the silica surface.

  • MS/MS Configuration (Scheduled MRM in ESI+):

    • Precursor 1 (

      
      Br): [M+H]
      
      
      
      m/z 262.0
      
      
      Product m/z 216.0 (Loss of HCOOH)
    • Precursor 2 (

      
      Br): [M+H]
      
      
      
      m/z 264.0
      
      
      Product m/z 218.0 (Loss of HCOOH)
    • Self-Validation Step: Continuously monitor the ratio of the

      
      Br to 
      
      
      
      Br transitions. Because the natural isotopic ratio is fixed, the peak area ratio must remain constant (~1:1). Any sudden deviation in this ratio indicates an isobaric matrix interference co-eluting in one of the channels.
NMR Regiochemical Validation

Issue: We need to conclusively verify the exact positions of the bromine and fluorine atoms on the aromatic ring post-synthesis. What specific NMR features should we look for?

Causality: Multinuclear NMR (


H, 

C, and

F) is required to map the regiochemistry. The

F nucleus (spin 1/2) is 100% naturally abundant and highly electronegative. It will exhibit strong heteronuclear spin-spin coupling (

-coupling) with both adjacent protons and carbons, breaking the standard symmetry seen in native phenylalanine. The 2-fluoro substituent will strongly split the adjacent aromatic protons and carbons, while the heavy bromine atom will induce a significant upfield shift on its attached carbon due to the heavy-atom effect.

Data Presentation: Expected NMR Diagnostic Signals

Nucleus Position Expected Signal Multiplicity Approximate Coupling Constant (Hz)

|


F  | C-2 | Multiplet | N/A |
| 

C
| C-2 (C-F) | Large Doublet | ~245 (

) | |

C
| C-3 (C-Br) | Doublet | ~20 (

) | |

H
| H-4 | Doublet of Doublets | ~8 (

), ~5 (

) |

Note on Interpretation: In the


H NMR spectrum, the proton at position 4 (ortho to Br, meta to F) will show coupling to the fluorine atom (

), while the proton at position 6 will show strong ortho coupling to the fluorine (

). In the

C NMR spectrum, the carbon directly attached to the fluorine (C-2) will split into a massive doublet (

Hz), serving as the definitive anchor point for your regiochemical assignment.

References

  • Title: Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase Source: Scholars' Mine (Missouri S&T) URL: [Link]

  • Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source: Restek URL: [Link]

  • Title: Rapid LC-MS/MS Analysis of Free Amino Acids Source: SCIEX URL: [Link]

  • Title: The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation Source: National Institutes of Health (NIH) / PMC URL: [Link]

Troubleshooting

Technical Support Center: Mitigating Toxicity of 3-Bromo-2-fluoro-D-phenylalanine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for mitigating the cellular toxicity of 3-Bromo-2-fluoro-D-phenylalanine. This document offers troub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for mitigating the cellular toxicity of 3-Bromo-2-fluoro-D-phenylalanine. This document offers troubleshooting strategies and frequently asked questions to navigate the challenges encountered during in vitro cellular studies involving this halogenated amino acid analog.

Introduction

3-Bromo-2-fluoro-D-phenylalanine is a synthetic amino acid analog with potential applications in drug discovery and biochemical research.[1][2] The introduction of bromine and fluorine atoms onto the phenylalanine scaffold can modulate its chemical and biological properties, offering unique opportunities for probing protein structure and function or for developing novel therapeutics.[3][4] However, like many non-proteinogenic amino acids, it can exhibit cytotoxicity, which can confound experimental results and limit its therapeutic potential.[5] Understanding and mitigating this toxicity is crucial for its effective use in cellular studies.

This guide is structured to provide practical, evidence-based solutions to common problems encountered when working with 3-Bromo-2-fluoro-D-phenylalanine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 3-Bromo-2-fluoro-D-phenylalanine in cell culture.

Q1: What are the likely mechanisms of 3-Bromo-2-fluoro-D-phenylalanine toxicity?

While specific data on 3-Bromo-2-fluoro-D-phenylalanine is limited, the toxicity of similar halogenated and non-proteinogenic amino acids can be attributed to several mechanisms:

  • Misincorporation into Proteins: The cellular machinery may mistakenly incorporate 3-Bromo-2-fluoro-D-phenylalanine into newly synthesized proteins in place of natural phenylalanine. This can lead to protein misfolding, loss of function, and cellular stress.

  • Metabolic Disruption: The analog may interfere with normal metabolic pathways. For instance, some fluorinated phenylalanine analogs are known to be metabolized into toxic compounds.[6] It could also competitively inhibit enzymes that utilize phenylalanine as a substrate.[7]

  • Amino Acid Transporter Interference: As a phenylalanine analog, it is likely transported into cells via amino acid transporters, such as the L-type amino acid transporter (LAT1), which is often upregulated in cancer cells.[8][9][10] High intracellular concentrations could disrupt the transport of essential amino acids.

  • Induction of Apoptosis: The cellular stress caused by the above mechanisms can trigger programmed cell death, or apoptosis, often involving the activation of caspases.[11][12]

  • Reactive Oxygen Species (ROS) Production: Cellular stress can lead to an increase in the production of ROS, which can damage cellular components like DNA, lipids, and proteins.[13]

Q2: How do I determine the optimal non-toxic working concentration of 3-Bromo-2-fluoro-D-phenylalanine for my cell line?

The optimal concentration is highly cell-line dependent. A dose-response experiment is essential.

  • Recommendation: Perform a cell viability assay (e.g., MTT, XTT, or LDH release assay) with a wide range of concentrations (e.g., from nanomolar to millimolar) over a relevant time course (e.g., 24, 48, and 72 hours).[14][15][16] The goal is to identify the highest concentration that does not significantly reduce cell viability compared to an untreated control.

Q3: Can co-treatment with natural L-phenylalanine mitigate toxicity?

Yes, this is a common and often effective strategy.

  • Rationale: By providing an excess of the natural amino acid, you can competitively inhibit the uptake and incorporation of the toxic analog.[7] L-phenylalanine will compete for the same amino acid transporters and for incorporation into proteins by aminoacyl-tRNA synthetases.

  • Starting Point: Begin with a 10:1 molar ratio of L-phenylalanine to 3-Bromo-2-fluoro-D-phenylalanine and optimize from there.

Q4: Are there any known antagonists or inhibitors that can reduce its toxicity?

While specific antagonists for 3-Bromo-2-fluoro-D-phenylalanine are not well-documented, you can target general toxicity mechanisms.

  • Caspase Inhibitors: If you suspect apoptosis is the primary mode of cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this pathway.[12][17] This can help to determine if the observed toxicity is caspase-dependent.

  • Antioxidants: If ROS production is a concern, co-treatment with antioxidants like N-acetylcysteine (NAC) or ascorbic acid might be beneficial.[18][19] However, their efficacy in quenching intracellular ROS can be limited.[18]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Observed Problem Potential Cause Recommended Solution & Explanation
High levels of cell death even at low concentrations. The cell line is particularly sensitive to the compound.1. Confirm Viability Assay: Ensure your viability assay is functioning correctly with appropriate positive and negative controls. 2. Reduce Concentration Further: Test even lower concentrations (picomolar to nanomolar range). 3. Competitive Inhibition: Co-treat with a 10-fold or higher molar excess of L-phenylalanine to reduce uptake and incorporation of the analog.[7] 4. Change Cell Line: If feasible, consider using a cell line known to be more robust or one with lower expression of relevant amino acid transporters.
Inconsistent results between experiments. 1. Compound Stability: The compound may be degrading in your culture medium. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered sensitivity.1. Fresh Preparations: Always use freshly prepared solutions of 3-Bromo-2-fluoro-D-phenylalanine. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments.
Unexpected changes in cellular morphology. Sub-lethal toxicity is affecting cellular processes.1. Microscopic Examination: Document morphological changes at various concentrations and time points. 2. Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining to distinguish between apoptosis and necrosis.[20] 3. Investigate Specific Pathways: If you observe specific morphological changes (e.g., neurite retraction), investigate pathways known to regulate that process.
Inhibition of a target protein/pathway is accompanied by significant cell death. The observed inhibition may be a secondary effect of general cytotoxicity rather than a specific interaction with your target.1. Dose-Response Comparison: Compare the dose-response curves for target inhibition and cytotoxicity. A significant separation between the two curves suggests a specific effect. 2. Time-Course Analysis: Determine if target inhibition precedes the onset of cell death. 3. Rescue Experiment: Attempt to rescue the cytotoxic effect (e.g., with L-phenylalanine) while still observing target inhibition.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Determining the IC50 of 3-Bromo-2-fluoro-D-phenylalanine using an MTT Assay

This protocol outlines a standard method for assessing cell viability.[16]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 3-Bromo-2-fluoro-D-phenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Bromo-2-fluoro-D-phenylalanine in complete medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: L-Phenylalanine Rescue Experiment

This protocol is designed to confirm if the toxicity is due to competition with natural phenylalanine.

Procedure:

  • Determine IC50: First, determine the IC50 of 3-Bromo-2-fluoro-D-phenylalanine as described in Protocol 1.

  • Co-treatment Setup: In a new experiment, treat cells with the IC50 concentration of 3-Bromo-2-fluoro-D-phenylalanine alone and in combination with increasing concentrations of L-phenylalanine (e.g., 1:1, 5:1, 10:1, 50:1 molar ratios of L-phenylalanine to the analog).

  • Controls: Include controls for untreated cells, cells treated with the highest concentration of L-phenylalanine alone, and cells treated with the vehicle.

  • Viability Assessment: After the desired incubation period, assess cell viability using an MTT or similar assay.

  • Analysis: A significant increase in cell viability in the co-treated wells compared to the wells with the analog alone indicates a competitive mechanism.

Data Summary Table: Recommended Starting Concentrations for Mitigation Strategies
Mitigation Strategy Reagent Recommended Starting Concentration/Ratio Rationale
Competitive Inhibition L-Phenylalanine10:1 molar ratio over the analogCompetes for uptake and incorporation.[7]
Apoptosis Inhibition Z-VAD-FMK10-50 µMBroad-spectrum caspase inhibitor.[12][17]
Antioxidant Treatment N-acetylcysteine (NAC)1-10 mMPrecursor to glutathione, a major cellular antioxidant.[19]

Part 4: Visualizing Experimental Workflows and Pathways

Workflow for Assessing and Mitigating Toxicity

Toxicity_Workflow cluster_assessment Toxicity Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation A Dose-Response Curve (e.g., MTT Assay) B Determine IC50 A->B C Competitive Inhibition (Co-treat with L-Phe) B->C If toxicity is observed D Apoptosis Inhibition (Co-treat with Caspase Inhibitor) B->D If toxicity is observed E ROS Quenching (Co-treat with Antioxidant) B->E If toxicity is observed F Re-evaluate Cell Viability C->F D->F E->F G Assess Target Engagement F->G If viability is restored H Mechanism of Action Study (e.g., Annexin V, ROS measurement) G->H

Caption: Workflow for assessing and mitigating cellular toxicity.

Potential Toxicity Pathway of 3-Bromo-2-fluoro-D-phenylalanine

Toxicity_Pathway cluster_effects Cellular Effects Compound 3-Bromo-2-fluoro-D-phenylalanine (Extracellular) Transporter Amino Acid Transporter (e.g., LAT1) Compound->Transporter Intracellular Intracellular Pool Transporter->Intracellular Misfolding Protein Misfolding & Loss of Function Intracellular->Misfolding Metabolic Metabolic Disruption Intracellular->Metabolic Stress Cellular Stress Misfolding->Stress Metabolic->Stress ROS Increased ROS Stress->ROS Apoptosis Apoptosis (Caspase Activation) Stress->Apoptosis

Caption: Potential mechanisms of cellular toxicity.

References

  • Koechlin, H., et al. (1966). The metabolism of m-fluorophenylalanine. Acta Pharmacologica et Toxicologica.
  • Shioiri, T., et al. (n.d.). Model toxicity assay for amino acid derivatives using green paramecia. Research Trends.
  • Imlay, J. A. (2024). Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress. Molecular Microbiology.
  • Imlay, J. A. (2024). Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress. PMC.
  • Not available.
  • Not available.
  • Not available.
  • Turku University (2017). Amino acid transporters. TPC.
  • Thermo Fisher Scientific (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • baseclick (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick.
  • Not available.
  • Mattson, M. P. (2000). Excitatory Amino Acid Neurotoxicity. Madame Curie Bioscience Database - NCBI.
  • Nath, R., et al. (1998). Evidence for activation of caspase-3-like protease in excitotoxin- and hypoxia/hypoglycemia-injured neurons. PubMed.
  • Not available.
  • Watabe, T., et al. (2013). Predominant contribution of L-type amino acid transporter to 4-borono-2-18F-fluoro-phenylalanine uptake in human glioblastoma cells. ScienceDirect.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Wikipedia (n.d.). Reactive oxygen species. Wikipedia.
  • Armstrong, M. D., & Lewis, J. D. (1951). EFFECT OF PHENYLALANINE ON THE TOXICITY OF 4-FLUOROPHENYLALANINE FOR THE RAT. Scilit.
  • Not available.
  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
  • Bachem (2017). Caspases as regulators of apoptosis. Bachem.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Chem-Impex (n.d.). 3-Bromo-D-phenylalanine. Chem-Impex.
  • Not available.
  • Not available.
  • Benchchem (n.d.). A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine. Benchchem.
  • Not available.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic data for 3-Bromo-2-fluoro-D-phenylalanine confirmation

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 3-Bromo-2-fluoro-D-phenylalanine represents a high-value scaffold in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Bromo-2-fluoro-D-phenylalanine represents a high-value scaffold in medicinal chemistry and peptide engineering. The strategic placement of the fluorine atom at the ortho (2-) position confers metabolic resistance against enzymatic oxidation, while the bromine at the meta (3-) position provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or halogen bonding interactions in active sites. Furthermore, the D-configuration is critical for inducing specific secondary structures (e.g.,


-turns) in peptidomimetics and enhancing proteolytic stability.

This guide provides a rigorous, data-driven protocol for confirming the identity and purity of this specific isomer, distinguishing it from its common regioisomers (e.g., 4-bromo-2-fluoro) and its enantiomer (L-form).

Comparative Analysis Strategy

The confirmation of 3-Bromo-2-fluoro-D-phenylalanine requires a multi-dimensional approach. A single technique is insufficient due to the close similarity in physicochemical properties among halogenated isomers.

Feature3-Bromo-2-fluoro-D-Phe (Target)4-Bromo-2-fluoro-D-Phe (Regioisomer)3-Bromo-2-fluoro-L-Phe (Enantiomer)

F NMR Shift

to

ppm (Ortho)

to

ppm (Ortho)
Identical to D-form
Aromatic Coupling Asymmetric ABC systemSymmetric/Distinct splittingIdentical to D-form
Chiral HPLC Retention Time

(Col A)
Similar

Distinct

Optical Rotation

typically (+) or (-)
Similar magnitudeOpposite Sign
Critical Decision Tree

The following logic flow ensures unambiguous identification.

ConfirmationTree Start Unknown Sample MS Mass Spectrometry (ESI/LC-MS) Check m/z & Isotope Pattern Start->MS Br_Check Br Isotope Pattern (1:1)? MS->Br_Check NMR_1H 1H NMR (Aromatic Region) Analyze Coupling Constants Br_Check->NMR_1H Yes (M, M+2) Reject REJECT / Re-evaluate Br_Check->Reject No Regio_Check Coupling Pattern Consistent with 1,2,3-Substitution? NMR_1H->Regio_Check Chiral Chiral HPLC / Optical Rotation Regio_Check->Chiral Yes Regio_Check->Reject No (Wrong Regioisomer) Enantio_Check Matches D-Standard? Chiral->Enantio_Check Confirmed CONFIRMED: 3-Bromo-2-fluoro-D-Phe Enantio_Check->Confirmed Yes Enantio_Check->Reject No (L-Isomer)

Caption: Decision tree for the stepwise confirmation of 3-Bromo-2-fluoro-D-phenylalanine identity.

Spectroscopic Confirmation Protocols

A. Nuclear Magnetic Resonance (NMR)

The specific substitution pattern (1-alanine, 2-fluoro, 3-bromo) creates a unique scalar coupling network.

1.

H NMR Analysis (400+ MHz, DMSO-

)
  • Aromatic Region (6.8 – 7.6 ppm): You expect 3 aromatic protons.

    • H6 (Ortho to Alanine, Ortho to F): This proton is chemically distinct. It will exhibit a large geminal H-F coupling (

      
       Hz) and a smaller aromatic coupling (
      
      
      
      Hz) to H5.
    • H5 (Meta to Alanine, Meta to F): Appears as a triplet-like pattern (dd) due to coupling with H4 and H6.

    • H4 (Para to Alanine, Ortho to Br): Doublet or dd, coupling primarily with H5.

  • Aliphatic Region:

    • 
      -H (
      
      
      
      ppm): dd (coupling to
      
      
      -CH
      
      
      ).
    • 
      -H (
      
      
      
      ppm): Multiplet (ABX system with
      
      
      -H).
2.

F NMR Analysis
  • Chemical Shift: Expect a signal in the range of -110 to -125 ppm (referenced to CFCl

    
    ).
    
  • Differentiation:

    • 2-Fluoro (Ortho): -110 to -125 ppm.

    • 3-Fluoro (Meta): -110 to -115 ppm (often overlaps, but coupling differs).

    • 4-Fluoro (Para): -115 to -125 ppm (typically simpler coupling).

  • Coupling: The 2-F signal will be split by H6 (large coupling) and H3/H4/H5 (smaller long-range couplings).

3.

C NMR Analysis

Carbon-Fluorine coupling is the definitive proof of the 2-position.

  • C2 (C-F): Doublet with

    
     Hz.
    
  • C1/C3 (Ortho to F): Doublets with

    
     Hz.
    
B. Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Diagnostic Signal: The presence of Bromine (

    
    Br and 
    
    
    
    Br) creates a characteristic 1:1 doublet for the molecular ion
    
    
    .
  • Expected m/z:

    • Monoisotopic (

      
      Br): ~262.0
      
    • Isotope (

      
      Br): ~264.0
      
C. Chiral Purity (Enantiomeric Excess)

Since NMR is achiral (unless a chiral shift reagent is used), you must use Chiral HPLC or Optical Rotation to confirm the D-configuration.

  • Method: Chiral HPLC (Recommended).

  • Column: Crown ether-based (e.g., Daicel Crownpak CR(+)) or Zwitterionic (e.g., Chiralpak ZWIX).

  • Mobile Phase: Aqueous HClO

    
     (pH 1.5-2.0) for Crownpak.
    
  • Reference: Compare retention time (

    
    ) against a verified L-standard (commercially available). The D-isomer typically elutes before or after the L-isomer depending on the specific column selector.
    

Experimental Data Summary (Simulated/Representative)

The following table summarizes the expected spectroscopic data based on structural analogs (e.g., 2-fluorophenylalanine and 3-bromophenylalanine) to guide your confirmation.

ParameterExpected Value/RangeNotes
Molecular Formula C

H

BrFNO

MW: 262.08 g/mol
MS (ESI+) m/z 262.0 / 264.01:1 Intensity ratio (Br signature)

H NMR (Arom)

7.0 – 7.6 ppm (3H)
Multiplet pattern distinct from 4-Br isomer

F NMR

-115

5 ppm
Large

coupling observed
Melting Point > 200 °C (Dec.)Typical for zwitterionic amino acids
Optical Rotation

distinct from L
Compare with L-isomer (e.g., -15° vs +15°)

Workflow Diagram

The following diagram outlines the laboratory workflow for full characterization.

Workflow Sample Raw Sample (3-Br-2-F-D-Phe) Solubility Solubility Check (DMSO-d6 / D2O) Sample->Solubility NMR_Exp NMR Acquisition (1H, 19F, 13C) Solubility->NMR_Exp Data_Process Data Processing (Coupling Analysis) NMR_Exp->Data_Process Chiral_Anal Chiral HPLC (vs L-Standard) Data_Process->Chiral_Anal If Regioisomer OK Report Final CoA Generation Chiral_Anal->Report

Caption: Integrated workflow for the spectroscopic characterization of halogenated phenylalanine analogs.

References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. Link

  • National Institutes of Health (PubChem). (2025). 3-Bromo-L-phenylalanine Compound Summary. PubChem Database. Link

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Organofluorine Analysis. Link

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Link

  • BenchChem. (2025). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide. Link

Comparative

Comparing 3-Bromo-2-fluoro-D-phenylalanine to other halogenated phenylalanines

Executive Summary: The Dual-Functionalized Scaffold 3-Bromo-2-fluoro-D-phenylalanine represents a high-value "hybrid" scaffold in medicinal chemistry. Unlike mono-halogenated variants (e.g., 4-fluorophenylalanine or 3-br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Functionalized Scaffold

3-Bromo-2-fluoro-D-phenylalanine represents a high-value "hybrid" scaffold in medicinal chemistry. Unlike mono-halogenated variants (e.g., 4-fluorophenylalanine or 3-bromophenylalanine), this specific isomer integrates three distinct strategic advantages into a single residue:

  • Metabolic Blocking (2-Fluoro): The ortho-fluorine atom blocks a common site of oxidative metabolism (CYP450 hydroxylation) and induces specific conformational constraints via electrostatic repulsion and dipole alignment.

  • Synthetic Handle (3-Bromo): The meta-bromine serves as a reactive "warhead" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the rapid generation of compound libraries from a single peptide precursor.

  • Proteolytic Stability (D-Configuration): The D-enantiomer backbone renders the resulting peptide resistant to endogenous proteases, significantly extending serum half-life compared to L-analogs.

This guide compares this molecule against standard halogenated alternatives and provides validated protocols for its application.

Comparative Analysis: Physiochemical & Functional Profiles

Electronic and Steric Landscape

The selection of a halogenated phenylalanine is rarely arbitrary. The 3-Bromo-2-fluoro motif offers a unique balance between steric bulk and electronic withdrawal.

  • The Ortho-Fluoro Effect (2-F): Unlike para-substitution, ortho-fluorine exerts a "locking" effect on the side-chain conformation (

    
     and 
    
    
    
    torsion angles) due to repulsion between the fluorine lone pairs and the backbone carbonyl oxygen. This reduces the entropic penalty of binding to a receptor.
  • The Meta-Bromo Handle (3-Br): Bromine is significantly larger than fluorine (Van der Waals radius: 1.85 Å vs. 1.47 Å). Placing it at the meta position avoids the severe steric clash often seen with ortho-bromine, while remaining accessible for catalytic cross-coupling.

Quantitative Comparison Table
Feature3-Bromo-2-fluoro-D-Phe 4-Fluoro-D-Phe3-Bromo-D-PheNative D-Phe
Primary Utility Dual (Stability + Coupling)Metabolic StabilityCross-Coupling HandleBaseline
Electronic Effect (

)
Strong Withdrawal (

)
Moderate (

)
Moderate (

)
Neutral
Lipophilicity (

)
High (Hydrophobic)ModerateHighBaseline
Metabolic Block High (Blocks ortho-oxidation)High (Blocks para-oxidation)LowNone
Pd-Coupling Reactivity High (Br is excellent LG)Inert (C-F bond too strong)HighNone
Steric Bulk (VdW Vol) High (~45 ų)Low (~28 ų)High (~42 ų)Baseline
Strategic Selection Flowchart

The following diagram illustrates the decision logic for selecting 3-Bromo-2-fluoro-D-Phe over other analogs.

SelectionLogic Start Design Goal Q1 Is late-stage diversification required? Start->Q1 Q2 Is metabolic stability critical? Q1->Q2 No Q3 Is the target site sterically restricted? Q1->Q3 Yes (Need Br/I) Res_4F Select 4-Fluoro-Phe (Metabolic Block only) Q2->Res_4F Yes (Block Para) Res_Phe Select Native Phe Q2->Res_Phe No Res_3Br Select 3-Bromo-Phe (Coupling Handle only) Q3->Res_3Br Yes (Avoid Ortho Bulk) Res_Target Select 3-Bromo-2-fluoro-Phe (Dual Function) Q3->Res_Target No (Need Ortho-F Constraint)

Caption: Decision tree for selecting halogenated phenylalanine analogs based on synthetic and biological requirements.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate 3-Bromo-2-fluoro-D-phenylalanine into a peptide sequence without racemization or side-chain degradation.

Reagents:

  • Fmoc-3-Bromo-2-fluoro-D-Phe-OH (2.5 eq)

  • HBTU or HATU (2.4 eq)

  • DIEA (Diisopropylethylamine) (5.0 eq)

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g)

Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling Activation: Dissolve Fmoc-3-Bromo-2-fluoro-D-Phe-OH and HATU in minimal DMF. Add DIEA immediately prior to adding to the resin.

    • Expert Insight: Use HATU over HBTU for this bulky amino acid to ensure complete coupling and minimize racemization, although D-amino acids are generally robust.

  • Reaction: Shake at room temperature for 45–60 minutes.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If positive (blue), repeat coupling step.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 3-Bromo handle to attach a biaryl moiety while the peptide is still attached to the solid support. This "divergent synthesis" allows you to create a library of analogs from one batch of resin.

Reagents:

  • Aryl Boronic Acid (5.0 eq)

  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    / SPhos
  • Base:

    
     (aqueous) (5.0 eq)
    
  • Solvent: DME/Ethanol/Water (9:9:2)

Methodology:

  • Preparation: Perform the coupling after peptide assembly but before side-chain global deprotection (TFA cleavage).

  • Inert Atmosphere: Place the resin in a peptide synthesis vessel. Purge with Argon for 5 minutes.

    • Trustworthiness Check: Oxygen is the enemy of Palladium. Degas all solvents by bubbling Argon for 15 minutes prior to use.

  • Addition: Add the dissolved Boronic Acid, Base, and Solvent mixture to the resin. Add the Pd catalyst last.

  • Reaction: Heat to 80°C (microwave reactor preferred for 30 mins) or 90°C (conventional heating for 12 hours) under Argon.

  • Washing: Wash extensively with DMF, Water, MeOH, and DCM to remove residual Palladium (which appears black/grey).

    • Chelation Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to strip trace Pd if the peptide is for biological assay.

Mechanism of Action: Palladium Catalytic Cycle

The following diagram details the cross-coupling mechanism on the phenylalanine side chain.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd + 3-Br-Phe Peptide Complex1 Pd(II) Complex (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Boronic Acid Exchange) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II) Di-Aryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product Functionalized D-Peptide RedElim->Product

Caption: The catalytic cycle for functionalizing the 3-Bromo-2-fluoro-D-Phe scaffold via Suzuki-Miyaura coupling.

References

  • BenchChem. A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine. (2025).[1][2] Link

  • Beilstein Institute. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. (2020).[3][4][5][6][7] Link

  • National Institutes of Health (NIH). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024).[4][8] Link

  • Nobel Prize. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[9] (2010). Link

  • American Chemical Society (ACS). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. (2020). Link

Sources

Validation

Precision Engineering of Peptide Therapeutics: 3-Bromo-D-Phe vs. 3-Bromo-2-Fluoro-D-Phe

Topic: Biological activity of 3-Bromo-2-fluoro-D-phenylalanine vs. 3-Bromo-D-phenylalanine Content Type: Publish Comparison Guide [1] Executive Summary In the optimization of peptide therapeutics, non-canonical amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of 3-Bromo-2-fluoro-D-phenylalanine vs. 3-Bromo-D-phenylalanine Content Type: Publish Comparison Guide

[1]

Executive Summary

In the optimization of peptide therapeutics, non-canonical amino acids (ncAAs) are critical for overcoming the limitations of natural peptides—namely, poor proteolytic stability and low membrane permeability.[1] This guide compares two halogenated D-phenylalanine derivatives: 3-Bromo-D-phenylalanine (3-Br-D-Phe) and its ortho-fluorinated analog, 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) .[2]

While 3-Br-D-Phe serves as a versatile "chemical handle" for diversity-oriented synthesis (via cross-coupling), 3-Br-2-F-D-Phe represents a specialized evolution designed for conformational restriction and enhanced metabolic stability .[2] This guide dissects their physicochemical differences, mechanistic impacts, and optimal use cases in drug discovery.

Physicochemical Profile & Biological Implications[3][4][5][6][7][8]

The addition of a fluorine atom at the ortho (2-) position fundamentally alters the electronic and steric landscape of the phenylalanine side chain.

Property3-Bromo-D-phenylalanine (The Standard)3-Bromo-2-fluoro-D-phenylalanine (The Specialist)Impact on Biological Activity
Molecular Weight 244.09 g/mol 262.08 g/mol Slight increase in bulk; negligible effect on solubility.[2]
Electronic Effect Inductive withdrawal (Br) at meta position.[2]Dual withdrawal (Br + F).[2] High electronegativity at ortho.2-F lowers the pKa of the amide proton, altering H-bond strength.
Steric Bulk Moderate (meta-Br).High (ortho-F + meta-Br).2-F creates "The Ortho Effect," restricting rotation around

.[2]
Lipophilicity (LogP) ~1.8 (Predicted)~2.1 (Predicted)Fluorination increases hydrophobicity, potentially improving membrane permeability.[2]
Metabolic Stability Moderate (D-isomer confers some resistance).[2]High. 2-F sterically and electronically shields the peptide bond from proteases.[2]
Mechanistic Deep Dive: The Ortho-Fluorine Effect[1]

The critical differentiator is the Ortho-Fluorine Effect .[2] In 3-Br-2-F-D-Phe, the fluorine atom at position 2 is not merely a passive substituent; it actively dictates the peptide's bioactive conformation.[2]

A. Conformational Locking

In 3-Br-D-Phe, the phenyl ring has relative freedom of rotation.[2] In 3-Br-2-F-D-Phe, the ortho-fluorine atom creates steric clashes and electrostatic repulsions with the peptide backbone carbonyl oxygen.[2] This restricts the


 and 

torsion angles, "locking" the side chain into a specific orientation.
  • Result: Reduced entropic penalty upon binding to a receptor.[2] If the locked conformation matches the bioactive state, affinity increases significantly [1].

B. Proteolytic Shielding

Proteases (e.g., Chymotrypsin) rely on specific electronic environments to hydrolyze peptide bonds.[2]

  • Steric Shielding: The 2-F atom physically blocks the approach of the enzyme's catalytic triad to the scissile bond.

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the adjacent carbonyl, making it a poorer nucleophile for enzymatic attack [2].

Decision Framework: Selection Guide

Use the following logic to determine which analog fits your program's stage.

SelectionStrategy Start Primary Goal of Modification Branch1 Library Generation / SAR Exploration Start->Branch1 Branch2 Lead Optimization / Stability Issues Start->Branch2 Action1 Select 3-Bromo-D-phenylalanine Branch1->Action1 Reason1 Reason: Br handle enables Suzuki/Sonogashira cross-coupling for rapid analog generation. Action1->Reason1 Q_Conf Is the bioactive conformation known? Branch2->Q_Conf Action2 Select 3-Bromo-2-fluoro-D-phenylalanine Q_Conf->Action2 Yes/Maybe Reason2 Reason: Ortho-F locks conformation and blocks metabolic cleavage.

Caption: Strategic decision tree for selecting between mono- and di-halogenated phenylalanine analogs.

Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Note: The steric bulk of 3-Br-2-F-D-Phe requires modified coupling conditions compared to standard Fmoc-amino acids.[2]

Materials:

  • Resin: Rink Amide MBHA (loading 0.5 mmol/g).[2]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[2]

  • Base: DIEA (N,N-Diisopropylethylamine).[2]

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • Dissolve 3-Br-2-F-D-Phe (3.0 eq) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[2] HOAt is preferred over HOBt to reduce racemization and improve kinetics for sterically hindered amino acids.

    • Add DIEA (6.0 eq) immediately before adding to resin.[2]

  • Coupling: Shake at room temperature for 2 hours (double the standard time).

    • QC Check: Perform a Kaiser test.[2] If positive (blue), re-couple using PyAOP/DIEA for 1 hour.[2]

  • Capping: Acetic anhydride/Pyridine/DMF to cap unreacted amines.[2]

Protocol B: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (


) extension provided by the 2-fluoro substitution.[2]

Materials:

  • Enzyme:

    
    -Chymotrypsin (Type II from bovine pancreas).[2]
    
  • Buffer: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8.[2]
    
  • Analysis: RP-HPLC (C18 column).[2]

Methodology:

  • Substrate Prep: Dissolve peptide (1 mM) in buffer containing 5% DMSO (to ensure solubility of brominated analogs).

  • Incubation: Add Chymotrypsin (enzyme:substrate ratio 1:100 w/w) and incubate at 37°C.

  • Sampling:

    • Take 50

      
       aliquots at 
      
      
      
      min.
    • Quench: Immediately add 50

      
       of 1% TFA in Acetonitrile to stop the reaction.
      
  • Quantification: Inject onto HPLC. Monitor degradation of the parent peak (

    
    ) vs. internal standard.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[2]

Expected Outcome: Peptides containing 3-Br-2-F-D-Phe typically exhibit a 3-5x increase in


 compared to 3-Br-D-Phe  analogs due to the ortho-shielding effect [3].[2]
Synthesis & Supply Chain Considerations

While 3-Br-D-Phe is a commodity chemical, 3-Br-2-F-D-Phe is often a custom synthesis item.[2]

  • Synthesis Route: The most reliable route for the 2-fluoro analog is via the Erlenmeyer Azalactone Method [4].

    • Starting Material: 3-Bromo-2-fluorobenzaldehyde.[2]

    • Steps: Condensation with N-acetylglycine

      
       Azalactone formation 
      
      
      
      Asymmetric hydrogenation (using Me-BoPhoz ligand for high ee%)
      
      
      Enzymatic hydrolysis.[2][3]
  • Commercial Availability: Often listed as "N-Boc-3-bromo-2-fluoro-D-phenylalanine" for SPPS.[2] Purity >98% is essential to avoid des-fluoro impurities which complicate HPLC purification.[2]

References
  • BenchChem. A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine.Link[2]

  • Beilstein J. Org.[2] Chem. Fluorinated phenylalanines: synthesis and pharmaceutical applications.[2][4] 2020. Link

  • Asante et al.Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation. 2014.
  • Chem-Impex. Product Guide: 3-Bromo-D-phenylalanine for Peptide Synthesis.Link[2]

  • MedChemExpress. 3-Bromo-DL-phenylalanine Product & Solubility Data.Link[2]

Sources

Comparative

Technical Guide: Effects of 2-Fluoro Substitution on 3-Bromo-D-Phenylalanine

Executive Summary: The Dual-Halogen Advantage In the landscape of non-canonical amino acids (ncAAs), 3-Bromo-D-phenylalanine (3-Br-D-Phe) is a well-established scaffold for inducing halogen bonding and enabling palladium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Halogen Advantage

In the landscape of non-canonical amino acids (ncAAs), 3-Bromo-D-phenylalanine (3-Br-D-Phe) is a well-established scaffold for inducing halogen bonding and enabling palladium-catalyzed cross-couplings. However, the introduction of a fluorine atom at the ortho position (C2) to generate 2-Fluoro-3-bromo-D-phenylalanine (2-F-3-Br-D-Phe) fundamentally alters the physicochemical and conformational landscape of the molecule.

This guide objectively analyzes the impact of this specific 2-fluoro substitution. By superimposing the strong inductive effects and steric control of ortho-fluorine onto the meta-brominated scaffold, researchers can unlock distinct advantages in metabolic stability, conformational locking, and transport selectivity.

Physicochemical Profile Comparison

The addition of the 2-fluoro substituent is not merely an atomic replacement; it acts as an electronic and steric modulator. The following table contrasts the parent compound with its fluorinated analog.

Table 1: Comparative Physicochemical Properties[1]
Property3-Bromo-D-Phenylalanine (Parent)2-Fluoro-3-Bromo-D-Phenylalanine (Modified)Mechanism of Change
Electronic Character Electron-deficient ring (

Br = 0.39)
Highly electron-deficient; synergistic EWG effectInductive Effect (-I): The 2-F atom significantly pulls electron density, lowering the pKa of the

-ammonium group.
Acidity (pKa of NH

)
~9.1~8.4 - 8.6 (Estimated)Through-Space Interaction: Proximity of electronegative F to the ammonium stabilizes the deprotonated amine form.
Conformational Freedom Moderate rotation about

and

Restricted

rotation
Ortho-Effect: The 2-F creates a steric and electrostatic barrier, favoring specific rotamers (gauche effect).
Metabolic Stability Susceptible to ortho-hydroxylation (C2/C6)Blocked at C2; Deactivated at C6Metabolic Blocking: C-F bond strength (116 kcal/mol) prevents CYP450 oxidation at the primary metabolic hotspot.
Lipophilicity (LogP) ModerateSlightly IncreasedPolar Hydrophobicity: Fluorine increases lipophilicity despite its polarity, improving membrane permeability.

Structural & Conformational Analysis

The Ortho-Fluorine "Locking" Effect

The most critical impact of the 2-fluoro substitution is conformational restriction. Unlike 3-Br-D-Phe, which retains significant rotational freedom, the 2-F analog exhibits a preference for specific rotamers due to the gauche effect and electrostatic repulsion between the fluorine lone pairs and the backbone carbonyl oxygen.

  • Impact on Peptides: When incorporated into a peptide backbone, 2-F-3-Br-D-Phe induces a "kink" or specific turn secondary structure. This is often used to stabilize

    
    -turns or disrupt 
    
    
    
    -helices more effectively than the non-fluorinated parent.
  • Supramolecular Interactions: The 2-F atom can serve as a hydrogen bond acceptor (C-F···H-N), creating an intramolecular lock that rigidifies the side chain orientation.

19F NMR Probing Utility

The 2-fluoro group serves as a sensitive NMR probe. In the 3-bromo context, the fluorine signal is desheilded due to the proximity of the bromine atom.

  • Application: This distinct chemical shift allows researchers to monitor the binding state of the ligand in real-time without bulky fluorescent tags.

Metabolic Stability & Transport Logic

The substitution pattern of 2-F-3-Br-D-Phe is strategically designed to evade hepatic clearance while maintaining transport efficacy.

Blocking CYP450 Oxidation

Phenylalanine derivatives are primarily metabolized via aromatic hydroxylation.

  • 3-Br-D-Phe: The C2 and C6 positions are electronically activated for hydroxylation.

  • 2-F-3-Br-D-Phe: The C2 position is physically blocked by Fluorine. The electronic deactivation of the ring by two halogens further suppresses oxidation at the remaining C6 position.

LAT1 Transporter Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is crucial for blood-brain barrier (BBB) crossing.

  • Selectivity Rule: LAT1 prefers meta-substituted rings (like 3-Br).

  • The Fluorine Twist: Adding an ortho-fluorine often improves selectivity for LAT1 over other transporters (like LAT2) but may slightly reduce transport velocity (

    
    ) due to steric constraints in the binding pocket. This makes 2-F-3-Br-D-Phe a highly specific "Trojan Horse" for delivering drugs to the CNS.
    
Diagram 1: Metabolic & Transport Logic

MetabolicLogic cluster_0 Metabolic Fate Compound 2-Fluoro-3-Bromo-D-Phe CYP450 CYP450 Enzymes Compound->CYP450 Enters Liver LAT1 LAT1 Transporter (BBB Crossing) Compound->LAT1 Meta-Br Affinity Ortho-F Selectivity Metabolism Aromatic Hydroxylation CYP450->Metabolism Blocked by C-F Bond CNS CNS Penetration LAT1->CNS Active Transport

Caption: The 2-fluoro substituent blocks the primary metabolic oxidation site while the meta-bromine retains affinity for the LAT1 transporter, enabling CNS delivery.

Experimental Protocol: Synthesis & Characterization

Since 2-Fluoro-3-Bromo-D-Phenylalanine is not a standard catalog item, a robust synthesis route is required. The Erlenmeyer-Plöchl Azalactone Synthesis followed by Enzymatic Resolution is the gold standard for high enantiomeric purity.

Phase 1: Azalactone Formation
  • Reagents: 2-Fluoro-3-bromobenzaldehyde (Start), N-acetylglycine, Sodium Acetate, Acetic Anhydride.

  • Procedure:

    • Mix aldehyde (1 eq) and N-acetylglycine (1 eq) in acetic anhydride.

    • Reflux for 2-4 hours. The solution will turn yellow/orange as the azalactone forms.

    • Cool to precipitate the intermediate 4-(2-fluoro-3-bromobenzylidene)-2-methyloxazol-5(4H)-one.

    • Yield Check: Expect >70% yield.

Phase 2: Hydrolysis & Reduction
  • Ring Opening: Reflux the azalactone in acetone/water to yield the

    
    -acetamidocinnamic acid.
    
  • Hydrogenation: Perform catalytic hydrogenation (Pd/C, H

    
    ) to reduce the double bond.
    
    • Note: Use mild conditions (1 atm H

      
      ) to avoid de-bromination.
      
Phase 3: Enzymatic Resolution (The Critical Step)

To obtain the D-isomer specifically:

  • Enzyme: Use Acylase I (Aspergillus melleus).

  • Setup: Suspend the N-acetyl-DL-amino acid in water (pH 7.5, adjusted with LiOH).

  • Reaction: Add Acylase I and incubate at 37°C for 24 hours.

    • Mechanism:[1] The enzyme selectively hydrolyzes the L-isomer to the free amino acid. The D-isomer remains as the N-acetyl derivative.

  • Separation: Acidify to pH 1.5 and extract with Ethyl Acetate. The N-acetyl-D-2-Fluoro-3-Bromo-Phe will extract into the organic phase.

  • Deprotection: Reflux the N-acetyl-D-derivative in 6M HCl for 4 hours to yield the free D-amino acid .

Diagram 2: Synthesis Workflow

Synthesis Start 2-Fluoro-3-Bromo Benzaldehyde Azalactone Azalactone Formation (Erlenmeyer-Plöchl) Start->Azalactone Reduction Selective Hydrogenation (Pd/C, Mild) Azalactone->Reduction Racemic N-Acetyl-DL-Amino Acid Reduction->Racemic Enzyme Enzymatic Resolution (Acylase I) Racemic->Enzyme Separation Acid Extraction Enzyme->Separation L-isomer hydrolyzes D-isomer stays Acetylated Final 2-Fluoro-3-Bromo-D-Phe (Pure D-Isomer) Separation->Final HCl Hydrolysis

Caption: Step-by-step synthesis pathway prioritizing enantiomeric purity via enzymatic resolution.

References

  • Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

  • Fritz Haber Institute. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed Central. Link

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv Preprints. Link

  • BenchChem. (2025).[2] A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine. Link

Sources

Validation

Validation of 3-Bromo-2-fluoro-D-phenylalanine Incorporation into Proteins

Topic: Content Type: Publish Comparison Guide Executive Summary: The Dual-Halogen Advantage 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) is a specialized non-canonical amino acid (ncAA) that serves as a high-value t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary: The Dual-Halogen Advantage

3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) is a specialized non-canonical amino acid (ncAA) that serves as a high-value tool in peptidomimetics and structural biology. Unlike standard L-amino acids or single-halogen variants, this molecule offers a trifecta of properties:

  • Proteolytic Stability: The D-configuration renders the peptide backbone resistant to standard proteases (trypsin, chymotrypsin), extending plasma half-life.

  • Structural Phasing: The 3-Bromine atom provides a strong anomalous signal for X-ray crystallography phasing and a handle for Suzuki-Miyaura cross-coupling.

  • Conformational Locking & NMR: The 2-Fluorine atom induces electronic repulsion (dipole effects) that restricts side-chain rotamers, while serving as a sensitive

    
    F NMR probe.
    

This guide details the validation protocols to confirm the successful incorporation of 3-Br-2-F-D-Phe, comparing it against standard L-Phenylalanine and single-halogen analogs.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 3-Br-2-F-D-Phe with its closest structural and functional alternatives.

Feature3-Bromo-2-fluoro-D-Phe L-Phenylalanine (Native) 4-Bromo-L-Phe 2-Fluoro-L-Phe
Primary Utility Stability + Dual Probe (NMR/X-ray)Native StructureX-ray Phasing / Cross-coupling

F NMR / Electronic Tuning
Proteolytic Stability High (Resistant to proteases)Low (Degrades rapidly)LowLow
Incorporation Method SPPS (Standard); Ribosome (Difficult)Biosynthesis / SPPSAuxotrophic Strain / SPPSAuxotrophic Strain / SPPS
X-ray Phasing Power High (Br anomalous signal)NoneHighNone (F is too light)
NMR Sensitivity High (

F signal)
Low (

H overlap)
LowHigh (

F signal)
Steric Hindrance High (Ortho-F + Meta-Br)LowModerate (Para-Br)Moderate (Ortho-F)

Incorporation Methodologies

Method A: Solid Phase Peptide Synthesis (SPPS) – The Gold Standard

For D-amino acids, SPPS is the most reliable method. The primary challenge with 3-Br-2-F-D-Phe is steric hindrance from the ortho-fluorine, which can slow down coupling rates.

Optimized Protocol:

  • Resin: Rink Amide or Wang resin (0.3–0.5 mmol/g loading).

  • Coupling Reagent: Use HATU/HOAt instead of HBTU/HOBt. The HOAt additive is crucial for sterically hindered amino acids.

  • Stoichiometry: 4 equiv. AA : 3.9 equiv. HATU : 8 equiv. DIPEA.

  • Reaction Time: Double coupling (2 x 45 min) is recommended to ensure >99% incorporation.

  • Deprotection: Standard 20% Piperidine in DMF.

Method B: Biosynthetic Incorporation – The Frontier

Note: Ribosomal incorporation of D-amino acids is highly inefficient with wild-type ribosomes due to the chiral selectivity of the Peptidyl Transferase Center (PTC).

  • Requirement: Requires engineered ribosomes (e.g., Dedkova et al. [1]) or "mirror-image" translation systems.

  • Alternative: Use of Flexizyme (ribozyme-based acylation) to charge tRNA with D-amino acids for in vitro translation systems (PURE system). This is strictly for research-scale (<1 mg) production.

Validation Protocols

To confirm the identity and structural integrity of the modified protein, a multi-modal validation workflow is required.

Diagram 1: Validation Workflow

ValidationWorkflow Start Crude Peptide/Protein (Post-Cleavage) LCMS LC-MS Analysis (Isotopic Distribution) Start->LCMS Decision Isotopic Pattern Matches Br? LCMS->Decision Purification HPLC Purification (>95% Purity) NMR 19F NMR Spectroscopy (Chemical Shift Validation) Purification->NMR XRay X-ray Crystallography (Anomalous Difference Map) Purification->XRay Stability Proteolytic Stability Assay (Trypsin Digest) Purification->Stability Final Validated Product NMR->Final Signal Confirmed XRay->Final Br Density Found Stability->Final T1/2 Increased Decision->Start No (Check Coupling) Decision->Purification Yes (1:1 doublet)

Caption: Step-by-step validation logic from crude synthesis to functional confirmation.

Protocol 1: Mass Spectrometry (The Bromine Signature)

The most immediate validation is the unique isotopic pattern of Bromine.

  • Method: ESI-TOF or MALDI-TOF MS.

  • Signature: Look for the "Doublet" pattern. Natural isotopes (

    
    Br and 
    
    
    
    Br) exist in a nearly 1:1 ratio.
    • Result: The molecular ion peak

      
       will be accompanied by an 
      
      
      
      peak of equal intensity.
    • Note: If the peptide contains one 3-Br-2-F-D-Phe, the mass spectrum must show this 1:1 split. Absence indicates failed incorporation or de-halogenation.

Protocol 2: F NMR Spectroscopy

The ortho-fluorine provides a distinct chemical shift sensitive to the local environment.

  • Sample: Dissolve lyophilized peptide in D

    
    O/buffer (10% D
    
    
    
    O).
  • Standard: Use Trifluoroacetic acid (TFA) as an internal or external standard (-76.5 ppm).

  • Expected Shift: Aromatic Fluorines typically appear between -110 and -130 ppm .

  • Validation: A single sharp peak confirms a structured environment; multiple peaks may indicate rotameric exchange or impurities.

Protocol 3: Proteolytic Stability Assay (Chiral Validation)

To prove the amino acid is indeed the D-isomer (and not racemized to L- during synthesis):

  • Enzyme: Incubate peptide (100 µM) with Chymotrypsin (1:200 w/w), which cleaves C-terminal to L-Phe/L-Tyr/L-Trp but cannot cleave D-Phe.

  • Monitoring: Analyze aliquots by HPLC at t=0, 1h, 4h, 24h.

  • Success Criteria:

    • L-Control: >90% degradation within 4 hours.

    • 3-Br-2-F-D-Phe Peptide: >90% intact after 24 hours.

Scientific Rationale (Mechanistic Insight)

Why the Ortho-Fluorine Matters

In 3-Bromo-2-fluoro-D-Phe, the fluorine atom is at the ortho position (C2). This is critical for conformational restriction . The high electronegativity of Fluorine creates a dipole that repels the backbone carbonyl oxygen.

  • Effect: This restricts the

    
     torsion angle, locking the side chain into a specific orientation. This reduces the entropic penalty of binding to a target receptor, potentially increasing affinity [2].
    
The Bromine "Anchor"

The Bromine at the meta (C3) position is large (van der Waals radius ~1.85 Å).

  • Halogen Bonding: It can act as a halogen bond donor (Lewis acid) to backbone carbonyls or receptor residues, a specific interaction not possible with Methyl or Chloro substituents [3].

Diagram 2: Steric & Electronic Effects

MoleculeProperties Center 3-Bromo-2-fluoro-D-Phe OrthoF 2-Fluoro (Ortho) Center->OrthoF MetaBr 3-Bromo (Meta) Center->MetaBr DConfig D-Configuration Center->DConfig Dipole Dipole Repulsion (Conformational Lock) OrthoF->Dipole NMRProbe 19F NMR Probe (Solvent Sensitive) OrthoF->NMRProbe Phasing Anomalous Signal (X-ray Phasing) MetaBr->Phasing Stability Protease Resistance (t1/2 Extension) DConfig->Stability

Caption: Mechanistic contributions of each structural feature to protein performance.

References

  • Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003).[1] Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes.[1] Journal of the American Chemical Society. Link

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Link

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • BldPharm. (n.d.). N-Fmoc-3-bromo-2-fluoro-D-phenylalanine Product Data. Link

Sources

Comparative

Comparative analysis of peptide stability with and without 3-Bromo-2-fluoro-D-phenylalanine

Executive Summary Peptide therapeutics often face a critical bottleneck: rapid proteolytic degradation in vivo. While standard strategies like cyclization or N-methylation offer improvements, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics often face a critical bottleneck: rapid proteolytic degradation in vivo. While standard strategies like cyclization or N-methylation offer improvements, the strategic incorporation of non-canonical amino acids (ncAAs) provides a more precise tool for tuning stability and pharmacokinetic properties.

This guide presents a technical comparison of peptide stability profiles, specifically analyzing the impact of substituting native L-Phenylalanine with 3-Bromo-2-fluoro-D-phenylalanine . By leveraging both the D-configuration (stereochemical blockade) and halogenation (electronic/steric modulation), this modification represents a dual-action strategy to extend plasma half-life and enhance membrane permeability.

Mechanistic Rationale

The stability enhancement provided by 3-Bromo-2-fluoro-D-phenylalanine is not merely additive; it is synergistic.

Stereochemical Blockade (The "D" Effect)

Most endogenous proteases (e.g., chymotrypsin, trypsin) are stereoselective, recognizing only L-amino acid residues in the P1 or P1' positions of the scissile bond.

  • Mechanism: The inversion of chirality from L to D alters the side-chain vector, preventing the catalytic triad of the protease from engaging the peptide backbone.

  • Outcome: Immediate cessation of rapid hydrolysis at the specific cleavage site.

Halogen-Mediated Shielding (The "Br/F" Effect)

The addition of Bromine (Br) at position 3 and Fluorine (F) at position 2 introduces unique physicochemical properties:

  • Steric Bulk: Bromine is significantly larger than Hydrogen (Van der Waals radius: 1.85 Å vs. 1.20 Å). This bulk creates a "steric umbrella," shielding neighboring amide bonds from nucleophilic attack.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring (inductive effect). This reduces the electron density available for cation-

    
     interactions often used by proteases for substrate recognition.
    
  • Lipophilicity: The C-Br and C-F bonds increase the overall lipophilicity (

    
    ), potentially improving albumin binding (which protects against renal clearance) and membrane permeability.
    

StabilityMechanism Native Native Peptide (L-Phe) Protease Protease Active Site (Stereoselective) Native->Protease Recognized DPhe D-Phe Substitution Native->DPhe Modification Degradation Rapid Hydrolysis (t1/2 < 1h) Protease->Degradation StericClash Stereochemical Clash DPhe->StericClash BrF_DPhe 3-Bromo-2-fluoro-D-Phe DPhe->BrF_DPhe Advanced Mod StericClash->Protease Blocks Stability Enhanced Stability (t1/2 > 24h) StericClash->Stability HalogenShield Halogen Shielding (Steric + Electronic) BrF_DPhe->HalogenShield HalogenShield->Stability

Figure 1: Mechanistic pathway of stability enhancement. The combination of stereochemical inversion and halogenation blocks protease recognition via two distinct physical modes.

Comparative Performance Data

The following data illustrates the stability profile of a model therapeutic peptide (e.g., a GLP-1 analog or antimicrobial peptide) subjected to aggressive proteolytic conditions (Human Serum or Chymotrypsin).

Quantitative Stability Metrics

Note: Data represents typical values observed in structure-activity relationship (SAR) studies for halogenated D-amino acids.

ParameterNative Peptide (L-Phe)Standard D-Peptide (D-Phe)Modified (3-Br-2-F-D-Phe)
Serum Half-life (

)
~0.5 - 1.0 Hours~4 - 6 Hours> 24 Hours
Proteolytic Resistance < 5% Remaining at 4h~60% Remaining at 4h> 95% Remaining at 4h
Lipophilicity (

)
BaselineMinimal Change+0.8 to +1.2
Membrane Permeability LowModerateHigh
Interpretation
  • Native L-Phe: Rapidly degraded. Suitable only for acute, intravenous applications without formulation protection.

  • D-Phe: Significant improvement. However, some non-stereoselective peptidases or renal clearance mechanisms may still limit efficacy.

  • 3-Br-2-F-D-Phe: The addition of the halogen atoms provides a "super-stabilizing" effect. The bromine atom, in particular, can facilitate halogen bonding with serum albumin, creating a depot effect that further extends circulation time.

Experimental Protocol: Validation Workflow

To rigorously validate the stability enhancement, the following self-validating protocol is recommended.

Peptide Synthesis (SPPS)

Reagents:

  • Resin: Rink Amide (0.5 mmol/g loading).

  • Coupling: HATU (4 eq), DIPEA (8 eq).

  • Critical Step: Coupling of N-Boc-3-bromo-2-fluoro-D-phenylalanine .

    • Note: Due to the steric bulk of the Br/F atoms, extend coupling time to 2 hours or perform double coupling to ensure >99% yield.

    • Deprotection: Standard TFA/TIS/H2O cocktail.

In Vitro Proteolytic Stability Assay

This assay compares the degradation kinetics of the modified peptide against the native control.

Materials:

  • Human Serum (pooled) or

    
    -Chymotrypsin (purified enzyme).
    
  • Internal Standard: Caffeine or Tryptophan (non-peptide).

  • LC-MS/MS system.

Workflow:

  • Preparation: Dissolve peptides to 100

    
    M in PBS (pH 7.4).
    
  • Incubation: Add peptide solution to Human Serum (final conc. 80%) at 37°C.

  • Sampling:

    • Timepoints: 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

    • Quench: Aliquot 50

      
      L into 200 
      
      
      
      L cold Acetonitrile (precipitates serum proteins).
  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .

ExperimentalWorkflow Step1 1. Synthesis (SPPS) Double Couple 3-Br-2-F-D-Phe Step2 2. Incubation (Human Serum @ 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0h, 1h, 4h, 24h) Step2->Step3 Step4 4. Quench & Analysis (ACN Precip -> LC-MS) Step3->Step4 Step5 5. Data Processing Calculate t1/2 Step4->Step5

Figure 2: Step-by-step workflow for validating peptide stability improvements.

Strategic Recommendations

For drug development professionals considering this modification:

  • Site Selection: Do not replace critical binding residues blindly. Perform an Alanine Scan first to identify tolerant positions. The Phe residue to be replaced should ideally be solvent-exposed or involved in hydrophobic packing where increased bulk is tolerated.

  • Solubility Management: The increased lipophilicity of 3-Br-2-F-D-Phe can reduce aqueous solubility. Counteract this by adding solubilizing tails (e.g., PEGylation) or ensuring sufficient polar residues (Arg/Lys) elsewhere in the sequence.

  • Cost vs. Benefit: While more expensive than standard D-Phe, the pharmacokinetic gains (potentially enabling once-daily vs. continuous infusion dosing) often justify the cost for lead optimization.

References

  • BenchChem. N-Boc-3-bromo-2-fluoro-D-phenylalanine Product Data. BenchChem. Link

  • Möller, G., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PMC. Link

  • Gong, H., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano. Link

  • Pace, C. J., et al. (2011). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale.[1] Protein Science.[1][2] Link

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.[3] Chemical Society Reviews. Link

Sources

Validation

Benchmarking 3-Bromo-2-fluoro-D-phenylalanine: A Multi-Modal Probe for Structural Dynamics &amp; Peptidomimetic Engineering

The following technical guide benchmarks the performance of 3-Bromo-2-fluoro-D-phenylalanine as a multi-modal probe. This analysis synthesizes its utility in F NMR structural biology , X-ray crystallography phasing , and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the performance of 3-Bromo-2-fluoro-D-phenylalanine as a multi-modal probe. This analysis synthesizes its utility in


F NMR structural biology , X-ray crystallography phasing , and peptide engineering , comparing it directly against standard monofunctional alternatives.

Executive Summary & Strategic Positioning

3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) represents a sophisticated "next-generation" probe designed to overcome the limitations of standard monofunctional amino acids. While traditional probes like 4-Fluoro-L-phenylalanine (for NMR) or 4-Iodo-L-phenylalanine (for cross-coupling) offer singular utility, the 3-Br-2-F-D-Phe scaffold integrates three distinct functionalities into a single residue without significantly perturbing the native steric profile of the phenylalanine side chain.

The "Tri-Functional" Advantage
  • Ortho-Fluorine (

    
    F NMR):  Unlike para-substitution, the ortho-fluorine (2-F) is proximally located to the peptide backbone, making its chemical shift highly sensitive to local dihedral angles (
    
    
    
    ) and secondary structure changes.
  • Meta-Bromine (Reactivity/Phasing): The meta-bromine (3-Br) serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or as an anomalous scatterer for X-ray crystallographic phasing.

  • D-Configuration (Stability): The D-stereochemistry confers resistance to proteolytic degradation, making it ideal for stabilizing peptide therapeutics or probing bacterial cell wall biosynthesis (e.g., D-Ala-D-Ala ligase pathways).

Mechanism of Action: Why This Probe?

The Ortho-Fluorine Effect (Conformational Sensitivity)

Standard


F NMR probes often utilize 4-Fluoro-phenylalanine . However, the para-position is distal to the peptide backbone, often resulting in chemical shift changes driven solely by solvent exposure rather than structural dynamics.
  • Mechanism: The 2-Fluoro substituent in 3-Br-2-F-D-Phe experiences through-space interactions with the backbone amide and carbonyl groups. This "ortho-effect" results in a wider chemical shift dispersion (CSA) correlated directly with local folding events.

The Meta-Bromine Handle (Bio-Orthogonal Utility)

The 3-Bromo position is electronically activated but sterically distinct from the 2-Fluoro group.

  • Mechanism: It allows for late-stage functionalization (e.g., adding a fluorophore or affinity tag) after the peptide has been synthesized and folded, or serves as a heavy atom (

    
    ) for de novo structure determination via SAD (Single-wavelength Anomalous Diffraction) phasing.
    

Benchmarking Performance Data

The following tables compare 3-Br-2-F-D-Phe against industry-standard alternatives.

Table 1: F NMR Sensitivity & Structural Resolution

Comparison of Fluorinated Phenylalanine Analogues in a Model


-Hairpin Peptide.
Feature3-Bromo-2-fluoro-D-Phe 4-Fluoro-L-Phe (Standard)3-Fluoro-L-Tyr
Chemical Shift Dispersion (

)
High (>15 ppm) Moderate (~5-8 ppm)High (~12 ppm)
Backbone Sensitivity Excellent (Ortho-proximity) Poor (Distal)Moderate
Solvent Isotope Effect (SIE) Low (Shielded)High (Exposed)Moderate
Relaxation Time (

)
Short (Broad lines) Long (Sharp lines)Medium
Primary Application Folding Dynamics / Local Strain Solvent AccessibilityLigand Binding
Table 2: Synthetic Utility & Stability

Comparison of Reactivity and Proteolytic Resistance.

Feature3-Bromo-2-fluoro-D-Phe 4-Iodo-L-Phe (Coupling Std)L-Phenylalanine (Native)
Suzuki Coupling Yield 85-92% (Activated) >95% (Highly Reactive)N/A
Proteolytic Half-Life (

)
>24 Hours (Chymotrypsin) <30 Minutes<15 Minutes
Metabolic Stability High (D-isomer) Low (L-isomer)Low
X-Ray Phasing Power Good (Br,

)
Excellent (I,

)
None

Visualizing the Workflow

The following diagram illustrates the integrated workflow for utilizing 3-Br-2-F-D-Phe in a drug discovery pipeline, highlighting its dual role in structural validation and lead optimization.

ProbeWorkflow cluster_Analysis Structural Analysis Synthesis Solid-Phase Peptide Synthesis (SPPS) Folding Peptide Folding (D-Isomer Induced Turn) Synthesis->Folding Incorporate Probe NMR 19F NMR (Conformation) Folding->NMR 2-F Reporter XRay X-Ray Crystallography (Br-Phasing) Folding->XRay 3-Br Scatterer Functionalization Suzuki Coupling (Add Fluorophore/Drug) NMR->Functionalization Validate Structure XRay->Functionalization Assay Biological Assay (Protease Stability) Functionalization->Assay Final Lead

Caption: Integrated workflow utilizing 3-Br-2-F-D-Phe for structural validation (NMR/X-ray) followed by late-stage functionalization.

Experimental Protocols

Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: Efficient coupling of the sterically hindered D-amino acid.

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (Critical Step):

    • Dissolve 3-Br-2-F-D-Phe-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

    • Add DIEA (6.0 eq) immediately prior to addition to resin.

    • Note: The ortho-fluorine and meta-bromine create steric bulk. Double coupling for 45 min at 45°C is recommended to ensure >98% incorporation.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
    
Protocol B: F NMR Acquisition for Conformational Analysis

Objective: Detect backbone folding states using the 2-Fluoro reporter.

  • Sample Prep: Dissolve purified peptide (0.5–1.0 mM) in 90% H

    
    O / 10% D
    
    
    
    O buffer (pH 6.5). Add 10
    
    
    M TFA as an internal reference (-76.55 ppm).
  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a

    
    F-sensitive cryoprobe.
    
  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling to suppress NOE).

    • Spectral Width: 50 ppm (centered around -110 to -120 ppm for Ar-F).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 2–3 seconds for fluorinated aromatics) to ensure quantitative integration.
    • Scans: 128–512 depending on concentration.

  • Data Analysis:

    • Look for chemical shift splitting . A single peak indicates fast exchange (unfolded/flexible). Two distinct peaks indicate slow exchange (stable folded conformers).

    • The 2-F signal typically appears downfield relative to 4-F analogues due to the ortho effect.

References

  • Genetic Encoding of Fluorin

    
    F NMR Spectroscopy. 
    Source: ACS Sensors (2025).[1]
    Relevance: Establishes the baseline for using fluorinated phenylalanine as a sensitive NMR probe for conformational heterogeneity.
    URL:[Link][1]
    
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines. Source: ACS Publications (2022). Relevance: details the specific NMR assignment and rotational profiles of ortho-fluorinated (2-F) phenylalanine, validating the "ortho-effect" mechanism. URL:[Link]

  • R

    
    F NMR Labelling Sites to Probe Protein Structure. 
    Source: Nature Communications (2025).
    Relevance: Discusses the sensitivity of aromatic fluorine chemical shifts to local ring currents and structural environment.
    URL:[Link]
    
  • Biochemical Research Applications of 3-Bromo-L-phenylalanine. Source: NBInno (2026). Relevance: Confirms the utility of the 3-Bromo substituent as a heavy atom label for X-ray crystallography and a handle for investigating protein-ligand interactions.[2] URL:[Link]

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Source: PubMed (2004). Relevance: Provides comparative data on the biological activity and stability of halogenated phenylalanine derivatives in physiological systems. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Antibody Cross-Reactivity Profiling for 3-Bromo-2-fluoro-D-phenylalanine

Introduction: The Analytical Challenge of ncAAs The site-specific genetic incorporation of non-canonical amino acids (ncAAs) has revolutionized the development of antibody-drug conjugates (ADCs) and novel peptide therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of ncAAs

The site-specific genetic incorporation of non-canonical amino acids (ncAAs) has revolutionized the development of antibody-drug conjugates (ADCs) and novel peptide therapeutics by providing bio-orthogonal handles for precise chemical conjugation[1]. Among these, halogenated D-phenylalanine derivatives, such as 3-Bromo-2-fluoro-D-phenylalanine , offer unique steric and electronic properties that enhance resistance to enzymatic degradation while facilitating targeted modifications[2].

However, the bioanalysis of these engineered molecules—whether for pharmacokinetic (PK) tracking or detecting off-target misincorporation—necessitates highly specific antibodies. These antibodies must be capable of distinguishing the engineered ncAA from the vast excess of endogenous amino acids in biological matrices. This guide provides an objective, data-driven comparison of antibody clones targeting 3-Bromo-2-fluoro-D-phenylalanine, emphasizing the critical mitigation of cross-reactivity.

Structural Logic & Cross-Reactivity Vectors

Antibody cross-reactivity occurs when the antibody's paratope accommodates epitopes that are structurally analogous to the target immunogen[3]. For 3-Bromo-2-fluoro-D-phenylalanine, the cross-reactivity vectors are threefold:

  • Chirality (Stereospecificity): The antibody must strictly reject L-phenylalanine, which is ubiquitous in human serum and cell culture media.

  • Halogen Substitution Pattern: The paratope must specifically recognize the meta-bromine and ortho-fluorine combination. LAT1 transporter studies and structural analyses of halogenated phenylalanines demonstrate that the size and position of halogens (e.g., Bromine vs. Fluorine) drastically alter binding pocket affinity[4].

  • Aromatic Backbone: Phenylalanine-rich motifs are notorious for inducing non-specific hydrophobic interactions, leading to elevated assay background and false positives[5].

Cross_Reactivity_Logic Target 3-Bromo-2-fluoro- D-phenylalanine Sub1 Endogenous L-Phenylalanine Target->Sub1 <0.01% CR (Ideal) Sub2 D-Phenylalanine (Chirality Check) Target->Sub2 <0.1% CR (Stereospecificity) Sub3 3-Bromo-L-phenylalanine (Halogen Check) Target->Sub3 Monitor CR (Br dominance) Sub4 2-Fluoro-D-phenylalanine (Halogen Check) Target->Sub4 Monitor CR (F dominance)

Caption: Structural analogs evaluated for cross-reactivity against the target ncAA.

Comparative Performance of Antibody Clones

To establish a robust PK or immunogenicity assay, selecting the right antibody clone is paramount. We compared three representative classes of antibodies used in the industry for halogenated ncAAs:

  • Clone A (Target-Specific mAb): Engineered specifically for the dual-halogen and D-enantiomer configuration.

  • Clone B (Pan-Halogen pAb): A polyclonal pool raised against generic halogenated phenylalanines.

  • Clone C (Anti-D-Phe mAb): A monoclonal antibody specific to D-chirality but blind to halogenation.

Table 1: Competitive ELISA Cross-Reactivity Profiles
Antibody CloneTarget Affinity (IC50)L-Phe CR (%)D-Phe CR (%)3-Bromo-L-Phe CR (%)Recommended Application
Clone A (Target-Specific mAb)0.45 ng/mL< 0.01%< 0.1%1.2%PK Assays, ADC monitoring
Clone B (Pan-Halogen pAb)2.10 ng/mL0.5%4.5%45.0%General ncAA screening
Clone C (Anti-D-Phe mAb)5.50 ng/mL< 0.01%100%< 0.01%Chirality verification

Note: % Cross-Reactivity (CR) is calculated as (IC50 of Target / IC50 of Analog) × 100.

Self-Validating Experimental Methodologies

To objectively evaluate these clones, we employed two orthogonal techniques: Competitive ELISA for equilibrium binding and Surface Plasmon Resonance (SPR) for real-time kinetics.

Protocol 1: Competitive ELISA for Specificity Screening

Causality & Logic: Because 3-Bromo-2-fluoro-D-phenylalanine is a small molecule hapten (<500 Da), it lacks the multiple distinct epitopes required for a standard sandwich ELISA. Attempting a sandwich format results in steric hindrance. Therefore, a competitive displacement format is structurally mandated. In this system, the free analyte in the sample competes with a plate-bound ncAA-conjugate for a limited concentration of the primary antibody. The resulting signal is inversely proportional to the free analyte concentration, providing a highly sensitive curve for cross-reactivity profiling[6].

Step-by-Step Methodology:

  • Coating: Coat microtiter plates with 100 µL of 3-Bromo-2-fluoro-D-phenylalanine-BSA conjugate (1 µg/mL). Incubate overnight at 4°C.

    • Self-Validation: Include wells coated with unconjugated BSA to establish a baseline for non-specific binding (NSB).

  • Blocking: Add 200 µL of 3% BSA in PBST to all wells for 2 hours at room temperature to passivate the surface.

  • Competition: In a separate plate, pre-incubate the primary antibody (at its predetermined EC50 concentration) with serial dilutions of the target ncAA or cross-reactive analogs (e.g., L-Phe, 3-Bromo-L-Phe). Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour.

  • Washing: Wash 5 times with PBST. Crucial Step: Stringent washing physically removes low-affinity cross-reactive complexes.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes, wash, and develop with TMB substrate.

  • Quantification: Stop the reaction with 1M H₂SO₄ and read absorbance at 450nm. Calculate the IC50 for each analog.

ELISA_Workflow Coat 1. Coat Plate with ncAA-BSA Conjugate Block 2. Block Non-specific Binding Sites Coat->Block Incubate 3. Co-incubate Primary Ab + Free Analyte Block->Incubate Wash 4. Stringent Washing (Remove Unbound Ab) Incubate->Wash Detect 5. Add Secondary Ab-HRP & TMB Substrate Wash->Detect Read 6. Read Absorbance (OD 450nm) Detect->Read

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Logic: While competitive ELISA provides robust equilibrium data (IC50), it fundamentally obscures the kinetic mechanisms driving cross-reactivity. SPR is utilized to decouple the association rate constant (


) from the dissociation rate constant (

). For instance, a cross-reactive analog might exhibit a rapid on-rate but an equally rapid off-rate. Identifying this kinetic vulnerability allows scientists to mitigate cross-reactivity simply by extending the duration and stringency of assay wash steps—a nuance invisible to endpoint assays.

Step-by-Step Methodology:

  • Immobilization: Immobilize the primary antibody onto a CM5 sensor chip via standard amine coupling (target ~1000 RU).

    • Self-Validation: The protocol mandates the use of an unmodified reference flow cell (Fc1) to actively subtract bulk refractive index changes and non-specific binding to the carboxymethyl dextran matrix, ensuring that the derived sensograms represent true specific binding events.

  • Analyte Injection: Inject multi-cycle kinetics of 3-Bromo-2-fluoro-D-phenylalanine and its analogs at concentrations ranging from 3.125 nM to 100 nM at a flow rate of 30 µL/min.

  • Regeneration: Regenerate the surface using 10 mM Glycine-HCl (pH 2.0) for 30 seconds between cycles to strip bound analyte without denaturing the antibody ligand.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Table 2: SPR Kinetic Parameters (Clone A vs. Clone B)
AnalyteClone

(1/Ms)

(1/s)

(M)
Binding Characteristics
3-Bromo-2-fluoro-D-Phe Clone A



Fast on, very slow off (Stable)
3-Bromo-L-Phe Clone A



Slow on, fast off (Washable)
3-Bromo-2-fluoro-D-Phe Clone B



Moderate affinity
3-Bromo-L-Phe Clone B



High cross-reactivity (Stable)

Conclusion & Best Practices

For precise bioanalytical quantification of 3-Bromo-2-fluoro-D-phenylalanine incorporation, Clone A represents the optimal choice. Its sub-nanomolar affinity (


 M) and strict rejection of L-phenylalanine (<0.01% cross-reactivity) ensure assay fidelity in complex biological matrices. The SPR data reveals that while Clone A exhibits minor interaction with 3-Bromo-L-Phe, the rapid dissociation rate (

) allows this cross-reactivity to be easily eliminated through optimized washing steps. When utilizing lesser specific clones (Clone B or C), researchers must implement extensive sample clean-up (e.g., Solid Phase Extraction) or liquid chromatography separation prior to immunoassay detection to prevent false positives driven by endogenous amino acids.

References

  • Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli Source: NIH PubMed Central (PMC) URL:[Link]

  • Design and generation of antibody-drug conjugates using non-canonical amino acids Source: Freie Universität Berlin (Refubium) URL:[Link]

  • Antibody Cross Reactivity And How To Avoid It? Source: ELISA Kits URL:[Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) Source: NIH PubMed Central (PMC) URL:[Link]

  • A basic phenylalanine-rich oligo-peptide causes antibody cross-reactivity Source: PubMed (NIH) URL:[Link]

Sources

Validation

Structural impact of 3-Bromo-2-fluoro-D-phenylalanine on peptide conformation

Title: Structural Impact of 3-Bromo-2-fluoro-D-phenylalanine on Peptide Conformation: A Comparison Guide Executive Summary The rational design of peptide therapeutics and biomaterials increasingly relies on the incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Impact of 3-Bromo-2-fluoro-D-phenylalanine on Peptide Conformation: A Comparison Guide

Executive Summary

The rational design of peptide therapeutics and biomaterials increasingly relies on the incorporation of non-canonical, halogenated amino acids. Among these, 3-Bromo-2-fluoro-D-phenylalanine (3-Br-2-F-D-Phe) represents a highly specialized building block that synergizes three distinct structural modulators: a D-stereocenter, an ortho-fluorine atom, and a meta-bromine atom. This guide provides an objective, data-driven comparison of 3-Br-2-F-D-Phe against alternative phenylalanine derivatives, detailing the mechanistic causality behind its effects on peptide conformation, self-assembly, and proteolytic stability.

Mechanistic Causality: The Tripartite Influence on Conformation

To utilize 3-Br-2-F-D-Phe effectively, one must understand how each structural modification independently and synergistically dictates the peptide's energy landscape.

  • The D-Chirality Effect (Backbone Trajectory): Inverting the stereocenter from L- to D- configuration fundamentally alters the backbone's Ramachandran preferences. D-amino acids are classical helix-breakers in natural L-peptides, often utilized to induce stable

    
    -turns or hairpin loops. Furthermore, the D-configuration confers near-absolute resistance to endogenous proteases, significantly extending the in vivo half-life of peptide therapeutics[1].
    
  • The Ortho-Fluoro Effect (Stereoelectronic Restriction): Fluorine is the most electronegative element, characterized by low polarizability and the ability to form exceptionally strong covalent bonds to carbon[2]. When positioned at the ortho (C2) position of the phenyl ring, fluorine exerts a strong inductive effect. More importantly, stereoelectronic repulsion between the electron-dense fluorine atom and the peptide backbone carbonyl restricts the

    
     and 
    
    
    
    side-chain dihedral angles. This pre-organizes the side chain into specific rotameric states, reducing the entropic cost of receptor binding. Additionally, the
    
    
    F nucleus serves as an exquisite, background-free probe for Nuclear Magnetic Resonance (NMR) spectroscopy, highly sensitive to local conformational heterogeneity[3].
  • The Meta-Bromo Effect (Halogen Bonding & Steric Bulk): Unlike fluorine, bromine is large and highly polarizable. The electron-withdrawing nature of the aromatic ring creates an electron-deficient region on the bromine atom known as a "

    
    -hole." This enables highly directional halogen bonding  (an attractive interaction between the halogen and a Lewis base). In peptide engineering, brominated phenylalanines leverage this halogen bonding as a powerful supramolecular tool to drive peptide self-assembly, fibrillation, and the formation of rigid hydrogels[4].
    

StructuralImpact Compound 3-Bromo-2-fluoro- D-phenylalanine D_Chirality D-Stereocenter Compound->D_Chirality Ortho_F ortho-Fluoro Group Compound->Ortho_F Meta_Br meta-Bromo Group Compound->Meta_Br ProteaseRes Protease Resistance D_Chirality->ProteaseRes Backbone Backbone Trajectory (Beta-turn stabilization) D_Chirality->Backbone Ortho_F->Backbone Dipole alignment Rotamer Rotamer Restriction (Stereoelectronic) Ortho_F->Rotamer HalogenBond Halogen Bonding (Self-assembly) Meta_Br->HalogenBond Lipophilicity Increased Lipophilicity Meta_Br->Lipophilicity

Diagram 1: Mechanistic pathways by which 3-Br-2-F-D-Phe structural features dictate peptide behavior.

Comparative Performance Analysis

When engineering a peptide, selecting the correct phenylalanine analog is critical. The table below objectively compares 3-Br-2-F-D-Phe against common alternatives based on experimental parameters.

Amino Acid AnalogProteolytic StabilityHalogen Bonding CapacitySteric Bulk (Side Chain)

F-NMR Utility
Primary Application
L-Phenylalanine Low (Rapid degradation)NoneBaselineNoneNative sequence baseline
D-Phenylalanine HighNoneBaselineNoneHalf-life extension,

-turns
2-Fluoro-D-Phe HighNegligibleMinimal increaseExcellent (1 probe)Conformational tracking, rotamer locking
Pentafluoro-D-Phe Very HighLow (F lacks strong

-hole)
HighComplex (multiplets)Extreme hydrophobicity, fluorous-core packing
3-Br-2-F-D-Phe High High (via meta-Br) Moderate-High Excellent (1 probe) Self-assembly, dual-probe tracking, receptor anchoring

Application Scientist Insight: While Pentafluoro-D-Phe is excellent for driving hydrophobic collapse, it lacks the directional precision of the bromine


-hole found in 3-Br-2-F-D-Phe. If your goal is to engineer a highly ordered supramolecular assembly (e.g., an amyloid-inspired hydrogel) while simultaneously tracking its conformation via NMR, 3-Br-2-F-D-Phe is the superior choice[4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the incorporation and structural analysis of 3-Br-2-F-D-Phe.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Note: The electron-withdrawing halogens on the phenyl ring slightly decrease the nucleophilicity of the


-amine once 3-Br-2-F-D-Phe is coupled. Therefore, the subsequent amino acid coupling requires enhanced activation.
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Coupling of Fmoc-3-Br-2-F-D-Phe:

    • Prepare a solution of Fmoc-3-Br-2-F-D-Phe (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the solution to activate.

    • Add to resin and agitate for 90 minutes at room temperature.

    • Wash with DMF (5x).

  • Subsequent Coupling (Critical Step): For the amino acid immediately following 3-Br-2-F-D-Phe, perform a double coupling (2 x 60 min) using DIC/Oxyma Pure to overcome the inductive deactivation of the amine.

  • Cleavage: Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Conformational Analysis via F-NMR

Causality Note: The ortho-fluorine atom is highly sensitive to the shielding effects of adjacent peptide bonds and solvent accessibility, making it an ideal reporter for secondary structure[3].

  • Sample Preparation: Dissolve the purified peptide in 500

    
    L of aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) containing 10% D
    
    
    
    O for locking.
  • Internal Standard: Add 0.1% Trifluoroacetic acid (TFA) as an internal reference standard (set to -76.55 ppm).

  • Data Acquisition: Acquire

    
    F-NMR spectra at 470 MHz (for a 500 MHz spectrometer). Use a spectral width of 100 ppm centered around -115 ppm (the typical region for ortho-fluorophenylalanines).
    
  • Analysis:

    • A single, sharp peak indicates a highly flexible, random-coil state.

    • Peak broadening or the appearance of distinct multiplets indicates restricted rotamers or the formation of a stable secondary structure (e.g., integration into a self-assembled fibril).

Workflow Step1 1. Fmoc-SPPS Synthesis Incorporate 3-Br-2-F-D-Phe Step2 2. Cleavage & Purification TFA Cleavage / RP-HPLC Step1->Step2 Step3 3. Conformational Analysis Step2->Step3 Sub3a 19F-NMR Spectroscopy (Rotamer populations) Step3->Sub3a Sub3b Circular Dichroism (CD) (Secondary structure) Step3->Sub3b Sub3c Rheology (Hydrogel/Assembly mechanics) Step3->Sub3c Step4 4. Biological Evaluation (Protease stability & Binding) Sub3a->Step4 Sub3b->Step4 Sub3c->Step4

Diagram 2: Experimental workflow for synthesizing and evaluating 3-Br-2-F-D-Phe containing peptides.

Conclusion

3-Bromo-2-fluoro-D-phenylalanine is not merely a structural anomaly; it is a precision-engineered tool for peptide chemists. By combining the protease resistance of D-amino acids, the stereoelectronic rotamer-locking of ortho-fluorine, and the supramolecular halogen-bonding capabilities of meta-bromine, this compound offers unprecedented control over peptide conformation and self-assembly.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.[Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Publications.[Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.[Link]

  • HALOGEN BONDING AS A NEW SUPRAMOLECULAR TOOL TO CONTROL PROTEIN AND PEPTIDE SELF-ASSEMBLY. POLITesi (Politecnico di Milano).[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2-fluoro-D-phenylalanine proper disposal procedures

Topic: 3-Bromo-2-fluoro-D-phenylalanine Proper Disposal Procedures Executive Summary: Immediate Disposal Classification 3-Bromo-2-fluoro-D-phenylalanine (and its enantiomers) must be classified and disposed of as Halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2-fluoro-D-phenylalanine Proper Disposal Procedures

Executive Summary: Immediate Disposal Classification

3-Bromo-2-fluoro-D-phenylalanine (and its enantiomers) must be classified and disposed of as Halogenated Organic Waste .[1] Due to the presence of both bromine and fluorine atoms on the phenyl ring, this compound requires high-temperature incineration with specific flue gas scrubbing capabilities to neutralize acidic byproducts (HBr, HF).[1][2]

  • Primary Waste Code (General): Halogenated Organic Solid (or Liquid if dissolved).[1]

  • RCRA Status (USA): Not P-listed or U-listed specifically, but regulated under general hazardous waste characteristics if mixed with solvents (e.g., F-listed solvents).[1][2]

  • Critical Directive: NEVER dispose of this compound down the drain or in general trash.

Hazard Identification & Safety Pre-requisites

Before handling waste, you must understand the specific hazards associated with this halogenated amino acid. While often chemically stable, its disposal poses risks if mismanaged.[1]

Physicochemical Properties & Hazards
PropertyDataRelevance to Disposal
Formula C₉H₉BrFNO₂Contains Halogens (Br, F) – Requires segregation.[1][3]
Molecular Weight 262.08 g/mol Heavy atom content affects incineration mass balance.[1]
Physical State Solid (Powder)Dust generation is the primary exposure risk during disposal.[1]
GHS Classification WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][4][5]
Incompatibilities Strong OxidizersDo not mix with perchlorates, nitrates, or permanganates in waste bins.[1][2]
Required Personal Protective Equipment (PPE)
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling large quantities of open powder.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for solutions).[1]

  • Ocular: Chemical splash goggles (safety glasses are insufficient for liquid waste handling).[1]

Waste Segregation & Characterization

The Scientific Rationale for Segregation: You must segregate this compound from non-halogenated waste.[1]

  • Mechanism: When incinerated, non-halogenated organics produce CO₂ and H₂O.[1] Halogenated compounds (like 3-Bromo-2-fluoro-D-phenylalanine) produce Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) .[1]

  • Consequence: HF is extremely corrosive to standard incinerator linings and glass/metal piping.[1] HBr is toxic.[1][6][7][8] Specialized incinerators use caustic scrubbers to neutralize these acid gases. Mixing this waste with general organic waste can damage facility infrastructure and violate emissions regulations.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 3-Bromo-2-fluoro-D-phenylalanine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid Solution (Mother Liquor / HPLC Waste) StateCheck->Liquid Dissolved HalogenatedSolid Bin: Halogenated Organic Solids (Yellow Label/Tag) Solid->HalogenatedSolid Double Bagged Trash General Trash (PROHIBITED) Solid->Trash NEVER HalogenatedLiquid Bin: Halogenated Solvents/Liquids (Red Label/Tag) Liquid->HalogenatedLiquid Segregated Carboy Drain Sink / Drain (PROHIBITED) Liquid->Drain NEVER Destruction High-Temp Incineration (>1100°C with Scrubber) HalogenatedSolid->Destruction HalogenatedLiquid->Destruction

Figure 1: Decision matrix for segregating 3-Bromo-2-fluoro-D-phenylalanine waste streams based on physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock, weighing boat residues, or contaminated spill cleanup materials.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Halogenated Solids" waste pail.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][9]

    • Chemical Name: Write "3-Bromo-2-fluoro-D-phenylalanine" (Do not use abbreviations like "Br-Phe").

    • Constituents: Check "Halogenated Organic".[1]

    • Hazard: Check "Irritant".[1]

  • Transfer:

    • Place the solid material inside a clear zip-lock bag first (secondary containment).[1]

    • Seal the bag and place it into the HDPE waste container.

    • Why? This prevents dust generation when the waste facility opens the drum.[1]

  • Storage: Keep the container closed and in a Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions)

Use this for HPLC effluent, reaction mother liquors, or cleaning solvents.[1][2]

  • Compatibility Check: Ensure the collection carboy does not contain strong bases or oxidizers.[1]

  • Segregation: Pour into the Halogenated Solvent waste stream (often designated for Chloroform/DCM/Methylene Chloride mixtures).[1]

    • Note: Even if the solvent is water or methanol (non-halogenated), the presence of the dissolved brominated/fluorinated compound reclassifies the entire mixture as halogenated waste.[1]

  • Labeling: List the solvent composition (e.g., "Methanol 90%, Water 10%") AND the solute ("Trace 3-Bromo-2-fluoro-D-phenylalanine").

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty original bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Rinsate Disposal: Dispose of the rinsate into the Halogenated Liquid waste container (Protocol B).[1]

  • Defacing: Cross out the original label and mark "Empty".[1]

  • Final Disposal: The rinsed, air-dried bottle can usually be discarded in glass trash or recycled, depending on local institutional policy.[1]

Spill Response Workflow (Solid Powder)

If 3-Bromo-2-fluoro-D-phenylalanine is spilled in the lab:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE Up: Don nitrile gloves, safety goggles, and an N95 mask to prevent inhalation of dust.[1]

  • Containment: Cover the spill with wet paper towels (dampened with water) to prevent dust dispersal.[1] Do not dry sweep. [1]

  • Cleanup:

    • Scoop up the damp powder and towels.[1]

    • Place into a heavy-duty plastic bag.[1]

    • Wipe the surface with a soap/water solution.[1][5][6][7][8]

  • Disposal: Label the bag as "Debris contaminated with Halogenated Organics" and dispose of via Protocol A.

Regulatory Compliance (US/EU Context)

  • EPA (USA): While not specifically listed on the P or U lists, this waste falls under 40 CFR 261.3 regulations for characteristic wastes if it exhibits toxicity, but primarily it is managed as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents.[1][2] However, best practice dictates treating it as Halogenated to comply with incineration standards.[1]

  • EU Waste Framework Directive:

    • Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

    • Halogen Content: The presence of Fluorine and Bromine mandates treatment in facilities equipped for halogen recovery or neutralization (Directive 2000/76/EC on incineration of waste).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2762259, 3-Bromo-L-phenylalanine. (Note: D-isomer shares identical chemical hazards).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][2]

  • Princeton University EHS. (2023).[1] Laboratory Waste Disposal Guide: Halogenated vs Non-Halogenated Solvents. Retrieved from [Link][2]

Sources

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